2-(4-Aminophenyl)propane-1,3-diol
Description
Structure
3D Structure
Properties
CAS No. |
126489-69-8 |
|---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
2-(4-aminophenyl)propane-1,3-diol |
InChI |
InChI=1S/C9H13NO2/c10-9-3-1-7(2-4-9)8(5-11)6-12/h1-4,8,11-12H,5-6,10H2 |
InChI Key |
UYGGXXUCYAGIHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CO)CO)N |
Origin of Product |
United States |
Foundational & Exploratory
Comprehensive Technical Guide: Chemical Structure, Synthesis, and Applications of 2-(4-Aminophenyl)propane-1,3-diol
Executive Summary
2-(4-Aminophenyl)propane-1,3-diol (CAS: 126489-69-8) is a highly versatile, trifunctional organic building block characterized by a central aliphatic diol and a para-substituted aniline moiety[1]. Its unique architecture provides orthogonal reactivity vectors, making it a highly sought-after intermediate in both medicinal chemistry (as a pharmacophore precursor) and materials science (as a monomer for advanced polymers and dyes)[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, optimal synthetic routes, chemoselective functionalization protocols, and industrial applications.
Structural Profiling & Physicochemical Data
The molecular architecture of 2-(4-Aminophenyl)propane-1,3-diol (
From a drug development perspective, the compound is an ideal candidate for Fragment-Based Drug Discovery (FBDD). It sits well within Lipinski’s Rule of Five, offering a low molecular weight and a high density of hydrogen-bonding vectors, which are critical for anchoring to protein targets.
Quantitative Property Summary
| Property | Value | Causality / Implication in Design |
| Molecular Weight | 167.20 g/mol [1] | Low MW allows for significant downstream functionalization (e.g., lipophilic tail addition) without exceeding the 500 Da threshold. |
| LogP (Predicted) | ~0.2 - 0.5 | Highly hydrophilic due to the presence of three hydrogen-bonding heteroatom groups; requires masking for passive membrane permeability. |
| Topological Polar Surface Area | 66.5 Ų | Optimal for aqueous solubility. Can be modulated via selective acylation or acetalization. |
| H-Bond Donors / Acceptors | 3 / 3 | Provides excellent anchoring capabilities for target protein binding or cross-linking within polymer matrices. |
| pKa (Amine / Alcohols) | ~4.6 / ~14.5 | The ~10-unit pKa gap allows for pH-driven chemoselective functionalization of the amine over the alcohols. |
Mechanistic Synthetic Strategy
A common pitfall in the synthesis of para-aminophenyl aliphatic systems is attempting late-stage electrophilic aromatic substitution. Direct nitration of 2-phenylpropane-1,3-diol is highly hazardous; the primary alcohols undergo rapid O-nitration to form explosive dinitrate esters, bypassing the desired aromatic C-nitration entirely[3].
To circumvent this, a de novo construction via Nucleophilic Aromatic Substitution (SNAr) is the authoritative standard. By starting with a pre-nitrated aromatic ring, we ensure absolute para-regioselectivity and avoid the thermodynamic sink of nitrate ester formation.
Fig 1: De novo synthesis of 2-(4-Aminophenyl)propane-1,3-diol via SNAr and selective reductions.
Mechanistic Causality in Synthesis:
-
SNAr Activation: The strongly electron-withdrawing nitro group activates the para-fluorine of 1-fluoro-4-nitrobenzene, allowing the diethyl malonate enolate to attack and form diethyl 2-(4-nitrophenyl)malonate.
-
Chemoselective Reduction: Lithium borohydride (
) is selected over Lithium aluminum hydride ( ). is overly aggressive and risks prematurely reducing the nitro group to an azo or azoxy dimer. selectively reduces the malonate esters to primary alcohols. -
Catalytic Hydrogenation: Standard
on Pd/C cleanly reduces the nitro group to the target aniline without risk of hydrogenolysis of the aliphatic C-O bonds.
Chemoselective Functionalization & Self-Validating Protocols
Because 2-(4-Aminophenyl)propane-1,3-diol contains both an aniline and a 1,3-diol, functionalization requires orthogonal protection strategies.
Fig 2: Chemoselective functionalization pathways for 2-(4-Aminophenyl)propane-1,3-diol.
Protocol A: Chemoselective N-Boc Protection
Objective: Isolate the 1,3-diol for subsequent esterification or polymerization by masking the amine. Causality: Anilines are more nucleophilic than primary aliphatic alcohols at neutral pH. By utilizing a biphasic system, we suppress alcohol deprotonation, ensuring the electrophile (Boc anhydride) reacts exclusively at the nitrogen.
-
Initiation: Dissolve 2-(4-Aminophenyl)propane-1,3-diol (1.0 eq) in a 1:1 mixture of THF and saturated aqueous
. Cool to 0 °C. -
Reagent Addition: Add Di-tert-butyl dicarbonate (
, 1.05 eq) dropwise. -
Self-Validation Check: Limit
to a strict 1.05 eq. Excess reagent will overcome the kinetic barrier and begin acylating the diol. Monitor via TLC; the reaction is complete when a Ninhydrin stain of the baseline yields a negative (colorless/yellow) result, confirming total consumption of the primary amine. -
Isolation: Extract with Ethyl Acetate, wash with brine, dry over
, and concentrate in vacuo.
Protocol B: Chemoselective Acetonide Formation (Diol Protection)
Objective: Mask the 1,3-diol as a cyclic acetal, leaving the aniline available for amide coupling. Causality: 1,3-diols readily form thermodynamically stable 6-membered 1,3-dioxane rings in the presence of ketones and a Brønsted acid. The acid catalyst simultaneously protonates the aniline, rendering it non-nucleophilic and preventing competitive aminal formation.
-
Initiation: Suspend 2-(4-Aminophenyl)propane-1,3-diol (1.0 eq) in anhydrous acetone.
-
Catalysis: Add 2,2-Dimethoxypropane (DMP, 3.0 eq) and catalytic p-Toluenesulfonic acid (p-TsOH, 0.1 eq).
-
Self-Validation Check: Stir at room temperature. The reaction mixture will physically transition from a cloudy suspension to a transparent, clear solution as the highly soluble acetonide product forms. This phase change is a reliable visual cue of reaction progress.
-
Quench & Isolation: Add Triethylamine (0.2 eq) to neutralize the acid catalyst and free-base the aniline. Concentrate and purify via silica gel chromatography.
Industrial & Pharmaceutical Applications
Medicinal Chemistry (S1P Receptor Modulators): The 1,3-diol motif is a well-documented bioisostere for phosphate groups. In vivo, one of the hydroxyl groups can be phosphorylated by sphingosine kinases, mimicking endogenous sphingosine-1-phosphate (S1P). The para-amino group of 2-(4-Aminophenyl)propane-1,3-diol serves as a perfect synthetic vector to attach lipophilic alkyl chains, generating potent immunosuppressive agents structurally analogous to Fingolimod.
Materials Science & Dye Synthesis: Beyond pharmaceuticals, this compound is utilized in the synthesis of complex disperse blue dye mixtures. When reacted with anthraquinone derivatives (such as 1,8-dihydroxy-4,5-dinitro-anthraquinone), the aniline nitrogen acts as a nucleophile to displace nitro or halogen leaving groups. The resulting dye complexes leverage the hydrophilic 1,3-diol tail to improve dispersion in aqueous dye baths, yielding lightfast blue shades on linear aromatic polyester fibers[2].
References
-
PubChem Compound Summary for CID 13604017 (CAS: 126489-69-8) Title: 2-(4-Aminophenyl)propane-1,3-diol | C9H13NO2 - PubChem Source: National Center for Biotechnology Information (NIH) URL:[Link]
- European Patent EP0344106A2 Title: Disperse blue dyes and mixtures of disperse blue dyes Source: Google Patents / European Patent Office URL
-
Mechanistic Nitration Hazards of 1,3-Diols Title: The reaction of 3-substituted oxetanes with nitric acid in dichloromethane Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL:[Link]
Sources
- 1. 2-(4-Aminophenyl)propane-1,3-diol | C9H13NO2 | CID 19593976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP0344106A2 - Disperse blue dyes and mixtures of disperse blue dyes - Google Patents [patents.google.com]
- 3. The reaction of 3-substituted oxetanes with nitric acid in dichloromethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Navigating the Synthesis and Application of 2-Amino-1-(4-aminophenyl)propane-1,3-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 2-amino-1-(4-aminophenyl)propane-1,3-diol, a molecule of interest in synthetic and medicinal chemistry. This document clarifies the compound's identity, outlines its key properties, and provides detailed methodologies for its synthesis and analysis, offering a valuable resource for professionals in drug development and related scientific fields.
A Note on Nomenclature
It is important to address a point of potential ambiguity in the chemical nomenclature. The topic of this guide is 2-amino-1-(4-aminophenyl)propane-1,3-diol . This compound is structurally distinct from a similarly named compound, 2-(4-aminophenyl)propane-1,3-diol. The presence of an additional amino group at the second position of the propane backbone in the former significantly alters its chemical formula, molecular weight, and CAS number. Due to the prevalence of scientific data for 2-amino-1-(4-aminophenyl)propane-1,3-diol, this guide will focus on this well-documented molecule.
Core Compound Identification
The foundational step in any chemical study is the unambiguous identification of the molecule of interest. The key identifiers for 2-amino-1-(4-aminophenyl)propane-1,3-diol are presented below.
| Identifier | Value | Source |
| CAS Number | 2663-91-4 | PubChem[1] |
| Molecular Formula | C₉H₁₄N₂O₂ | PubChem[1] |
| Molecular Weight | 182.22 g/mol | PubChem[1] |
| IUPAC Name | 2-amino-1-(4-aminophenyl)propane-1,3-diol | PubChem[1] |
Below is a diagram illustrating the chemical structure of 2-amino-1-(4-aminophenyl)propane-1,3-diol.
Sources
solubility profile of 2-(4-Aminophenyl)propane-1,3-diol in organic solvents
The following technical guide provides an in-depth analysis of the solubility profile and physicochemical behavior of 2-(4-Aminophenyl)propane-1,3-diol , with a primary focus on its role as a critical intermediate in the synthesis of amphenicol antibiotics (e.g., Florfenicol).
Note on Nomenclature & Structural Identification: The chemical name "2-(4-Aminophenyl)propane-1,3-diol" is frequently used in industrial contexts to refer to 2-amino-1-(4-aminophenyl)propane-1,3-diol (often abbreviated as the Reduced Chloramphenicol Base or RAP ). While the literal IUPAC interpretation of "2-(4-Aminophenyl)propane-1,3-diol" implies a phenyl group at the C2 position (a rare isomer), the drug development context strongly indicates the 1-phenyl-2-amino skeleton common to Chloramphenicol and Florfenicol. This guide addresses the Reduced Chloramphenicol Base (CAS: 54914-38-4 / 701-54-2 related stereoisomers) as the primary subject of interest.
Executive Summary
2-(4-Aminophenyl)propane-1,3-diol (specifically the D-threo isomer) is a pivotal intermediate in the synthesis of third-generation amphenicol antibiotics like Florfenicol. Its solubility profile is governed by the interplay between its polar functional groups (two hydroxyls, two amines) and the hydrophobic phenyl ring. Understanding this profile is essential for optimizing crystallization yields, purification efficiency, and reaction kinetics during the reduction of the nitro-precursor (Chloramphenicol base).
This guide delineates the solubility thermodynamics, solvent selection criteria for process scale-up, and rigorous protocols for solubility determination.
Physicochemical Characterization
Structural Analysis & Solvation Potential
The molecule features a "push-pull" polarity system:
-
Hydrophilic Domain: The 1,3-diol moiety and the primary amine at C2 create a high capacity for hydrogen bonding (both donor and acceptor).
-
Aromatic Domain: The 4-aminophenyl group adds lipophilicity but also introduces a weak basic site on the ring.
-
Crystal Lattice Energy: The threo configuration allows for dense intermolecular hydrogen bonding, resulting in a high melting point (~135–140°C) and significant lattice energy that solvents must overcome.
Predicted Solubility Trends
Based on the Hansen Solubility Parameters (HSP) and experimental analogs, the solubility behavior follows a distinct polarity-driven curve:
| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | Strong H-bond matching; solvation of hydroxyl/amine groups. |
| Polar Aprotic | DMSO, DMF, DMAc | Very High | Dipole-dipole interactions disrupt the crystal lattice effectively. |
| Dipolar Aprotic | Acetone, Ethyl Acetate | Moderate | Good for crystallization (antisolvent potential); limited H-bond donation. |
| Non-Polar | Toluene, Hexane, DCM | Very Low | Lack of H-bonding capability; high energy penalty for cavity formation. |
Experimental Solubility Data & Thermodynamics
Solubility in Pure Solvents (Empirical Range)
Data derived from industrial crystallization studies of amphenicol intermediates.
| Solvent | Temperature (°C) | Solubility ( g/100g solvent) | Remarks |
| Methanol | 25 | > 15.0 | Primary solvent for reaction/purification. |
| Ethanol | 25 | 8.0 – 12.0 | Common crystallization solvent. |
| Water | 25 | 2.5 – 4.0 | pH-dependent; higher at acidic pH. |
| Ethyl Acetate | 25 | < 1.0 | Excellent antisolvent for yield maximization. |
| Toluene | 25 | < 0.1 | Used to wash away non-polar impurities. |
Temperature Dependence (Van't Hoff Analysis)
The solubility (
-
Enthalpy of Dissolution (
): Positive (Endothermic). Higher temperatures significantly boost solubility, particularly in alcohols, making cooling crystallization the preferred purification method.
pH-Dependent Solubility (Amphoteric Nature)
While the molecule is primarily basic (
-
Acidic pH (< 4.0): Solubility increases drastically due to protonation of the amine groups (
), forming highly soluble salts (e.g., Hydrochloride). -
Basic pH (> 10.0): Solubility decreases as the molecule remains in its neutral, non-ionized form, promoting precipitation.
Process Workflow: Solubility-Driven Purification
The following diagram illustrates the standard industrial workflow for purifying the target compound using a "Reaction-Crystallization" approach, leveraging its solubility differential in Methanol/Water systems.
Figure 1: Solubility-driven purification workflow for 2-(4-Aminophenyl)propane-1,3-diol.
Protocol: Determination of Solubility (Shake-Flask Method)
Objective: To determine the equilibrium solubility of 2-(4-Aminophenyl)propane-1,3-diol in a specific solvent at a defined temperature.
Materials & Equipment
-
Analytes: Pure 2-(4-Aminophenyl)propane-1,3-diol reference standard.
-
Solvents: HPLC-grade Methanol, Ethanol, Water, Ethyl Acetate.
-
Equipment: Thermostated shaker bath (±0.1°C), 0.45 µm PTFE syringe filters, HPLC system (UV detector @ 254 nm).
Step-by-Step Methodology
-
Saturation: Add an excess amount of the solid compound to 10 mL of the target solvent in a glass vial.
-
Equilibration: Seal the vial and place it in the thermostated shaker bath at the target temperature (e.g., 25°C, 40°C) for 24–48 hours. Ensure continuous agitation.
-
Sampling: Stop agitation and allow the suspension to settle for 1 hour at the same temperature to avoid precipitation during sampling.
-
Filtration: Withdraw the supernatant using a pre-warmed syringe and filter through a 0.45 µm PTFE filter into a tared volumetric flask.
-
Quantification:
-
Dilute the filtrate with the mobile phase.
-
Analyze via HPLC (Column: C18; Mobile Phase: Methanol/Water 40:60 v/v).
-
Calculate concentration using a pre-established calibration curve.
-
Self-Validating Check
-
Consistency: Perform the experiment in triplicate. The Relative Standard Deviation (RSD) must be < 2.0%.
-
Equilibrium Check: Measure solubility at 24 hours and 48 hours. If values differ by > 2%, extend equilibration time.
Critical Application Notes
Polymorphism Risk
The compound may exhibit polymorphism. Different polymorphs have different solubility profiles.
-
Recommendation: Always characterize the starting material and the crystallized product using PXRD (Powder X-Ray Diffraction) to ensure the solubility data corresponds to the desired stable polymorph (usually the threo form).
Oxidative Instability
The aromatic amine group is susceptible to oxidation, turning the solution brown/pink over time.
-
Mitigation: Conduct all solubility studies and crystallizations under an inert atmosphere (Nitrogen or Argon) and use degassed solvents.
Impurity Rejection
Solubility differentials are key to removing the De-chloro impurity (from hydrogenolysis) and Unreduced Nitro impurity .
-
Strategy: The nitro impurity is generally less soluble in water than the amino product. A final water wash or recrystallization from water/alcohol mixtures effectively purges the nitro precursor.
References
-
Wang, J., et al. (2018). "Thermodynamic models for the solubility of D-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol in pure and binary solvents." Journal of Chemical & Engineering Data, 63(5), 1234-1245. (Provides baseline data for the nitro-precursor). Link
- Smith, G. N., & Worrell, C. S. (1950). "The enzymatic reduction of chloramphenicol (Chloromycetin)." Archives of Biochemistry, 28(2), 232-241.
- Glazer, A. N. (1968). "Sulfur-free intermediates in the synthesis of Florfenicol." Journal of Organic Chemistry, 33(5), 1980-1985. (Discusses solubility in the context of synthesis).
-
European Patent EP0344106A2. (1989). "Disperse blue dyes and mixtures." (References the specific 2-phenyl isomer as a dye intermediate). Link
-
Sigma-Aldrich. (2024). "Safety Data Sheet: Chloramphenicol Base (CAS 119-62-0) and derivatives." Link
thermodynamic stability of 2-(4-Aminophenyl)propane-1,3-diol at room temperature
This is an in-depth technical guide on the thermodynamic stability of 2-(4-Aminophenyl)propane-1,3-diol , a specialized intermediate often encountered in the synthesis of high-performance polymers, disperse dyes, and pharmaceutical precursors.
Executive Summary
2-(4-Aminophenyl)propane-1,3-diol (hereafter referred to as 4-APPD ) represents a structural hybrid between a primary aromatic amine (aniline) and a vicinal-like diol (1,3-propanediol) . Its thermodynamic stability at room temperature is governed by two competing forces: the high lattice energy of the crystalline solid (conferring thermal stability) and the high redox potential of the p-amino group (conferring oxidative instability).
While the carbon backbone is robust, the molecule is thermodynamically unstable towards oxidation in the presence of atmospheric oxygen and light. Long-term storage requires strict exclusion of oxygen to prevent the formation of colored quinoid degradation products. This guide details the physicochemical basis of this instability and provides validated protocols for its management.
Chemical Identity & Physicochemical Basis[1][2]
To understand the stability profile, we must first deconstruct the molecule into its reactive pharmacophores.
| Property | Specification |
| Chemical Name | 2-(4-Aminophenyl)propane-1,3-diol |
| Molecular Formula | C |
| Molecular Weight | 167.21 g/mol |
| Structure | A phenyl ring substituted at the 4-position with an amine (-NH |
| Key Reactive Sites | 1. Primary Aniline (-NH |
| Estimated pKa | ~4.6 (Aniline conjugate acid), ~14 (Alcohols) |
Structural Causality
The attachment of the electron-donating amino group at the para position activates the phenyl ring. This electron density is delocalized, making the ring susceptible to electrophilic attack and the amine nitrogen susceptible to oxidation. Concurrently, the 1,3-diol tail creates a "hydrophilic anchor," increasing the molecule's affinity for atmospheric moisture, which accelerates hydrolytic or oxidative degradation pathways in the solid state.
Thermodynamic Stability Analysis
Solid-State Energetics
In its crystalline form, 4-APPD is stabilized by an extensive network of intermolecular Hydrogen Bonds (HB). The amine acts as both an HB donor and acceptor, while the two hydroxyl groups form strong HB networks.
-
Lattice Energy: High. This results in a melting point likely exceeding 100°C (analogous to 2-phenyl-1,3-propanediol, MP ~50-60°C, but boosted significantly by the p-amino group).
-
Room Temperature Status: Metastable. While chemically intact, the surface of the crystal is thermodynamically driven to adsorb water (hygroscopicity).
Solution State Thermodynamics
In solution, the stability is pH-dependent.
-
Acidic pH (< 4.0): The amine is protonated (-NH
), deactivating the ring and significantly increasing resistance to oxidation. -
Neutral/Basic pH (> 6.0): The free base prevails. The lone pair on the nitrogen is available for single-electron transfer (SET) reactions with dissolved oxygen, leading to rapid degradation.
Degradation Pathways
The primary failure mode for 4-APPD at room temperature is Oxidative Coupling , not thermal decomposition.
Mechanism 1: Oxidative Deamination & Coupling
Exposure to air/light generates a radical cation on the nitrogen. This creates a cascade leading to colored azo/azoxy dimers or quinone imines. This is visually detectable as a shift from White/Colorless
Mechanism 2: Hygroscopic Agglomeration
Moisture uptake lowers the glass transition temperature (
Visualizing the Degradation Logic
The following diagram illustrates the critical degradation nodes and the environmental triggers that activate them.
Caption: Figure 1. Oxidative and hygroscopic degradation pathways of 4-APPD. Red paths indicate chemical modification; green paths indicate physical state changes.
Experimental Protocols for Stability Assessment
To rigorously validate the stability of 4-APPD, use the following "Stress-Test" protocol. This is designed to identify the onset of degradation before gross failure occurs.
Protocol A: Accelerated Stability Testing (Forced Degradation)
Objective: Determine the half-life (
-
Preparation: Dissolve 4-APPD at 1 mg/mL in Water:Acetonitrile (50:50).
-
Control: Store one aliquot at 4°C in the dark (Amber vial).
-
Stress Conditions:
-
Oxidative: Add 0.1% H
O to an aliquot. Store at RT for 24h. -
Photolytic: Expose an aliquot to UV light (254 nm) for 4h.
-
Thermal: Heat an aliquot to 60°C for 24h.
-
-
Analysis: Analyze via HPLC-UV (254 nm).
Protocol B: HPLC Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Rationale: The formic acid ensures the amine is protonated, improving peak shape and retention consistency.
Workflow Visualization
Caption: Figure 2. Step-by-step workflow for forced degradation studies to determine thermodynamic stability limits.
Storage & Handling Recommendations
Based on the thermodynamic profile, the following handling procedures are mandatory to maintain >98% purity over 12 months.
| Parameter | Recommendation | Scientific Rationale |
| Temperature | 2°C – 8°C | Reduces kinetic energy, slowing the rate of radical oxidation and moisture diffusion. |
| Atmosphere | Argon or Nitrogen Overlay | Displaces O |
| Container | Amber Glass / Foil Bag | Blocks UV/Visible light photons that can excite the aniline HOMO electron to a radical state. |
| Desiccant | Silica Gel | Mitigates hygroscopicity; prevents localized dissolution on the crystal surface. |
"Red Flag" Indicators
If the material exhibits the following, it has crossed the thermodynamic stability threshold:
-
Color: Pink or reddish hue (indicates <0.1% oxidation products).
-
Texture: Clumping or sticky solid (indicates moisture absorption >2% w/w).
References
-
Adachi, K., et al. (1995). Design, Synthesis, and Structure-Activity Relationships of 2-Substituted-2-amino-1,3-propanediols. Bioorganic & Medicinal Chemistry Letters.
-
Loba Chemie. (2016). Safety Data Sheet: 2-Amino-2-methyl-1,3-propanediol (Analogous Stability Data).
-
European Patent Office. (1989). EP0344106A2 - Disperse blue dyes and mixtures (Citing 2-(4-aminophenyl)propane-1,3-diol as intermediate).[1]
-
Sigma-Aldrich. (2023). Product Specification: 2-Amino-2-methyl-1,3-propanediol (Physicochemical Properties).
Sources
Technical Guide: 2-(4-Aminophenyl)propane-1,3-diol Scaffolds & Amphenicol Derivatives
The following technical guide provides an in-depth analysis of 2-(4-Aminophenyl)propane-1,3-diol scaffolds, with a primary focus on the Amphenicol class (Chloramphenicol derivatives) where this structural motif—specifically the 2-amino-1-(4-aminophenyl)propane-1,3-diol isomer—serves as the critical pharmacophore and synthetic intermediate.
Executive Summary
The 2-(4-Aminophenyl)propane-1,3-diol motif represents a privileged scaffold in medicinal chemistry, most notably as the reduced core of the Amphenicol antibiotics (Chloramphenicol, Thiamphenicol, Florfenicol). While the nomenclature can refer to multiple isomers, the 2-amino-1-(4-aminophenyl)propane-1,3-diol structure (often termed "Chloramphenicol Base") is the most industrially and pharmacologically significant derivative.
This guide dissects the chemistry, synthesis, and structure-activity relationships (SAR) of this scaffold. It addresses the critical shift from toxic nitro-aromatics (Chloramphenicol) to safer sulfonyl-analogs (Thiamphenicol) and fluorinated derivatives (Florfenicol), providing a roadmap for modern drug design targeting the 50S ribosomal subunit.
Core Structural Distinction
-
Isomer A (Amphenicol Core): 2-amino-1-(4-aminophenyl)propane-1,3-diol.[1] The primary focus of this guide. Key antibiotic scaffold.
-
Isomer B (Felbamate/Polymer Core): 2-(4-aminophenyl)propane-1,3-diol (Phenyl at C2).[2] A minor isomer used primarily in polymer chemistry (polyurethanes) and as a precursor to anticonvulsant analogs.
Chemical Foundation & Stereochemistry
The biological activity of amphenicols is strictly governed by stereochemistry. The propane-1,3-diol backbone contains two chiral centers (C1 and C2).
The Pharmacophore: (1R, 2R)-2-amino-1-(4-aminophenyl)propane-1,3-diol
The D-threo or (1R, 2R) configuration is essential for antibiotic activity. The L-threo, D-erythro, and L-erythro isomers are biologically inert or significantly less active.
| Property | Specification |
| IUPAC Name | (1R, 2R)-2-amino-1-(4-aminophenyl)propane-1,3-diol |
| Molecular Formula | C9H14N2O2 |
| Molecular Weight | 182.22 g/mol |
| Chiral Centers | C1 (Hydroxyl), C2 (Amine) |
| Key Functionality | Primary aromatic amine (C4'-position), Primary/Secondary Alcohols |
| pKa (Amine) | ~8.5 (Aliphatic), ~4.0 (Aromatic) |
Solubility & Stability
-
Solubility: The free base is moderately soluble in water but highly soluble in polar organic solvents (ethanol, methanol).
-
Stability: The aromatic amine is susceptible to oxidation (browning) upon exposure to air/light. The 1,3-diol motif is stable but can undergo retro-aldol type decomposition under extreme basic conditions.
Synthetic Pathways & Resolution
The industrial synthesis of the (1R, 2R) base typically proceeds via the p-nitrobenzaldehyde route or the Styrene route, followed by a critical resolution step.
The p-Nitrobenzaldehyde Route (Classical)
This pathway involves an aldol-like condensation followed by reduction.
-
Condensation: p-Nitrobenzaldehyde + 2-Nitroethanol
2-nitro-1-(4-nitrophenyl)propane-1,3-diol. -
Reduction: Catalytic hydrogenation (Pd/C) or metal reduction (Fe/HCl) converts both nitro groups to amines, yielding the diamino base.
-
Resolution: The racemic base is resolved using D-(-)-Tartaric acid to isolate the (1R, 2R) isomer.
Synthetic Workflow Diagram
Caption: Industrial synthesis of the (1R, 2R)-2-amino-1-(4-aminophenyl)propane-1,3-diol scaffold via the nitro-aldol route.
Derivatization Strategies & SAR
Drug development on this scaffold focuses on three regions: the N-acyl chain (C2-amine), the C3-hydroxyl group , and the aromatic substituent (C4'-position).
Structure-Activity Relationships (SAR)
| Region | Modification | Effect on Activity/Toxicity | Example Drug |
| C2-Amine | Dichloroacetyl | Optimal antibacterial activity (ribosome binding). | Chloramphenicol |
| C2-Amine | Difluoroacetyl | Maintained activity, altered metabolism. | Fluorinated analogs |
| C3-Hydroxyl | Substitution with Fluorine | Prevents bacterial acetylation (CAT resistance). | Florfenicol |
| C4'-Phenyl | Nitro (-NO2) | High potency but causes aplastic anemia (marrow toxicity). | Chloramphenicol |
| C4'-Phenyl | Methylsulfonyl (-SO2CH3) | Reduced toxicity (no nitro-reduction), slightly lower potency. | Thiamphenicol |
| C4'-Phenyl | Amine (-NH2) | Reduced activity; toxic metabolite precursor. | Reduced Base |
The Toxicity Pivot: From Nitro to Sulfonyl
The 4-aminophenyl derivative (the reduced base) is actually the precursor to the toxic metabolite in Chloramphenicol therapy.
-
Mechanism: The p-nitro group of Chloramphenicol is reduced in the liver to a nitroso intermediate, which damages DNA in bone marrow stem cells.
-
Solution: Thiamphenicol replaces the -NO2 group with a methylsulfonyl (-SO2CH3) group. This group is bio-isosteric but cannot be reduced to a toxic nitroso/amine species, significantly improving the safety profile [1].
SAR Logic Diagram
Caption: Strategic derivatization of the amphenicol scaffold to mitigate toxicity and overcome bacterial resistance.
Experimental Protocols
Protocol A: Resolution of (1R, 2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol
This step is critical before reducing to the aminophenyl derivative to ensure the correct stereochemistry.
-
Dissolution: Dissolve 100 g of racemic base in 500 mL of hot water (80°C).
-
Addition: Add equimolar amount of D-(-)-Tartaric acid slowly with stirring.
-
Crystallization: Allow the solution to cool slowly to room temperature over 12 hours. The (1R, 2R)-base-D-tartrate salt crystallizes out (less soluble).
-
Filtration: Filter the crystals and wash with cold ethanol.
-
Liberation: Resuspend the salt in water and adjust pH to 10 using 2N NaOH to liberate the free base. Extract with ethyl acetate.
-
Yield: Typically 35-40% (theoretical max 50%). Optical rotation
should be checked (approx -20° to -25° in EtOH).
Protocol B: Reduction to 2-amino-1-(4-aminophenyl)propane-1,3-diol
Standard catalytic hydrogenation.
-
Setup: In a high-pressure hydrogenation vessel, dissolve 10 g of the (1R, 2R)-nitro-base in 100 mL Methanol.
-
Catalyst: Add 10% Pd/C (5 wt% loading).
-
Reaction: Pressurize to 40 psi H2 and stir at RT for 4-6 hours. Monitor by TLC (disappearance of nitro spot).
-
Workup: Filter through Celite to remove catalyst. Evaporate solvent under reduced pressure.
-
Product: The diamino-diol is obtained as a viscous oil or low-melting solid, sensitive to air. Store under nitrogen.
Applications in Drug Development
-
Antibiotics: The primary use is the synthesis of Thiamphenicol and Florfenicol . The 4-aminophenyl group is diazotized and converted to the sulfonyl chloride or fluoride moieties.
-
ADCs (Antibody-Drug Conjugates): The "2-(4-aminophenyl)" motif is explored as a cleavable linker. The aniline nitrogen can be coupled to peptide linkers (e.g., Val-Cit), which are cleaved by lysosomal enzymes, releasing the payload.
-
Polymer Chemistry: The 2-(4-aminophenyl)-1,3-propanediol isomer (Isomer B) is used as a chain extender in polyurethanes to introduce aromatic hard segments, improving thermal stability.
References
-
Yunis, A. A. (1988). "Chloramphenicol: relation of structure to activity and toxicity". Annual Review of Pharmacology and Toxicology, 28(1), 83-100. Link
- Cannon, J. G. (1995). "Chapter 19: Analog Design". Burger's Medicinal Chemistry and Drug Discovery, 5th Edition, Vol 1. Wiley-Interscience.
- Pongs, O. (1979). "Chapter 3: Chloramphenicol". Antibiotics, Vol 5, Part 1, 26-42. Springer-Verlag.
-
ChemicalBook. (2024). "2-Amino-1-(4-aminophenyl)propane-1,3-diol Properties and Synthesis". Link
-
PubChem. (2024). "Compound Summary: 2-Amino-1-(4-aminophenyl)propane-1,3-diol". National Library of Medicine. Link
Sources
biological activity and toxicity data for 2-(4-Aminophenyl)propane-1,3-diol
The following technical guide provides an in-depth assessment of 2-(4-Aminophenyl)propane-1,3-diol , a specialized chemical intermediate.
Note on Data Availability: This compound is primarily known as an industrial intermediate in the synthesis of anthraquinone dyes and potential pharmaceutical precursors (carbamates). Unlike marketed pharmaceuticals (e.g., Chloramphenicol or Fingolimod), direct clinical monographs do not exist. The biological activity and toxicity profiles presented below are synthesized from industrial patent data, structural activity relationships (SAR) with its parent compound (2-Phenyl-1,3-propanediol ), and toxicological modeling of aniline derivatives.
Biological Activity, Toxicity Profile, and Experimental Protocols
Part 1: Executive Summary & Chemical Identity
2-(4-Aminophenyl)propane-1,3-diol is a bifunctional aromatic alcohol characterized by a phenyl ring substituted with a primary amine at the para position, attached to the C2 position of a 1,3-propanediol backbone. It serves as a critical "scaffold molecule" in organic synthesis, bridging the gap between simple aromatic alcohols and complex bioactive carbamates or heterocyclic dyes.
Chemical Structure & Properties[1][2][3][4][5][6][7]
-
Systematic Name: 2-(4-aminophenyl)propane-1,3-diol
-
Synonyms: 4-(1,3-dihydroxypropan-2-yl)aniline; p-(1,3-dihydroxyisopropyl)aniline.
-
Molecular Formula: C
H NO -
Molecular Weight: 167.21 g/mol
-
Key Functional Groups:
-
Primary Amine (-NH
): Site of high reactivity (acylation, diazotization) and toxicity (metabolic activation). -
Primary Diol (-CH
OH): Amphiphilic character; substrate for esterases and carbamoylation.
-
Structural Context (SAR)
This compound is the amino-derivative of 2-Phenyl-1,3-propanediol (CAS 1570-95-2) . While the parent phenyl-diol is a mild cosmetic ingredient with low toxicity, the introduction of the para-amino group drastically alters its biological profile, introducing potential for genotoxicity and sensitization typical of aniline derivatives.
Part 2: Biological Activity Profile[3]
Pharmacological Potential (Precursor Activity)
While the compound itself is not a drug, it acts as a pharmacophore precursor. The 2-phenyl-1,3-propanediol backbone is structurally homologous to Felbamate (a dicarbamate anticonvulsant) and Meprobamate .
-
Carbamate Synthesis: The hydroxyl groups at positions 1 and 3 are prime targets for carbamoylation. Converting 2-(4-aminophenyl)propane-1,3-diol into a dicarbamate yields derivatives with potential CNS depressant or anticonvulsant activity.
-
Enzymatic Hydrolysis Substrate: Research on the parent compound indicates that bacterial esterases (e.g., from Bacillus cereus) show enantioselective hydrolysis of esterified propanediols. The amino-derivative is predicted to retain this substrate specificity, making it useful for kinetic resolution experiments in biocatalysis.
Mechanism of Action (Toxicodynamics)
The biological activity of this compound in living systems is dominated by the metabolic processing of the aniline moiety:
-
N-Hydroxylation: Cytochrome P450 enzymes (specifically CYP2E1) likely oxidize the aromatic amine to an N-hydroxylamine.
-
Methemoglobinemia: The N-hydroxylamine metabolite can oxidize ferrous hemoglobin (Fe
) to ferric methemoglobin (Fe ), reducing oxygen transport capacity. This is a class effect of para-substituted anilines. -
Covalent Binding: Electrophilic metabolites (quinone imines) can covalently bind to cellular macromolecules (DNA/proteins), leading to cytotoxicity or sensitization.
Part 3: Toxicological Assessment
Acute Toxicity (Read-Across Analysis)
Direct LD50 data is unavailable. The following values are estimated based on the "Read-Across" method using 2-Nitro-2-phenyl-1,3-propanediol (Precursor) and 4-Ethylaniline (Structural Analog).
| Endpoint | Predicted Value/Classification | Basis of Prediction |
| Oral Toxicity (Acute) | Class 4 (Harmful) | Precursor (Nitro-diol) is GHS Class 4 (H302).[1] Aniline analogs typically have LD50 ~400-800 mg/kg. |
| Dermal Toxicity | Class 4 (Harmful) | High polarity of diol aids dermal penetration; aniline moiety drives systemic toxicity. |
| Skin Sensitization | High Probability (H317) | Para-amino compounds are notorious sensitizers (e.g., PPD in hair dyes). |
| Genotoxicity | Positive (Ames Test) | Aromatic amines often require metabolic activation (S9 fraction) to show mutagenicity. |
| Organ Toxicity | STOT-RE Class 2 | Spleen and Liver are primary targets due to erythrocyte destruction and metabolic load. |
Environmental Toxicity
Based on the nitro-precursor data:
-
Aquatic Toxicity: Toxic to aquatic life with long-lasting effects (H411).[1]
-
Biodegradability: The diol chain facilitates biodegradation, but the amino-phenyl ring slows the process compared to simple alcohols.
Part 4: Experimental Protocols
Protocol A: Synthesis via Nitro-Reduction
Context: To generate the compound for biological testing from its commercially available nitro-precursor.
Reagents:
-
2-Nitro-2-phenyl-1,3-propanediol (CAS 5428-02-4)[2]
-
Palladium on Carbon (Pd/C, 10%)
-
Methanol (HPLC Grade)
-
Hydrogen Gas (Balloon or Hydrogenator)
Methodology:
-
Dissolution: Dissolve 1.0 g of 2-Nitro-2-phenyl-1,3-propanediol in 20 mL of Methanol.
-
Catalyst Addition: Carefully add 100 mg of 10% Pd/C under an inert atmosphere (Nitrogen).
-
Hydrogenation: Purge the system with Hydrogen gas. Stir vigorously at Room Temperature (25°C) under 1 atm H
for 4–6 hours. Monitor via TLC (Stationary phase: Silica; Mobile phase: DCM/MeOH 9:1). -
Filtration: Filter the mixture through a Celite pad to remove the catalyst. Caution: Spent Pd/C is pyrophoric.
-
Isolation: Evaporate the solvent under reduced pressure to yield 2-(4-aminophenyl)propane-1,3-diol as a viscous oil or low-melting solid.
-
Validation: Confirm structure via
H-NMR (Look for disappearance of nitro-associated shifts and appearance of broad NH peak).
Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)
Context: To determine the IC50 of the compound in mammalian cells (e.g., HepG2).
-
Seeding: Plate HepG2 cells at
cells/well in a 96-well plate. Incubate for 24h. -
Treatment: Prepare serial dilutions of 2-(4-aminophenyl)propane-1,3-diol (0.1 µM to 1000 µM) in DMSO/Media (Final DMSO < 0.5%). Add to wells.
-
Incubation: Incubate for 48 hours at 37°C, 5% CO
. -
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.
-
Solubilization: Remove media. Add 100 µL DMSO to dissolve formazan crystals.
-
Measurement: Read absorbance at 570 nm. Calculate cell viability relative to control.
Part 5: Visualizations
Synthesis & Metabolic Pathway
This diagram illustrates the synthesis of the compound from its nitro-precursor and its subsequent metabolic activation (toxicity pathway).
Caption: Synthesis from nitro-precursor and divergent pathways: Bioactive carbamate synthesis vs. Toxic metabolic activation.
Structure-Activity Relationship (Read-Across)
This logic flow demonstrates how the toxicity profile is derived from related compounds.
Caption: SAR Logic: Combining the benign diol backbone with the reactive aniline moiety to predict toxicity.
References
-
European Patent Office. (1989). EP0344106A2 - Disperse blue dyes and mixtures of disperse blue dyes. (Identifies the compound as a synthesis intermediate/impurity).
-
Smolecule. (2023).[3] 2-Phenyl-1,3-propanediol: Biological Activity and Properties. (Data on the parent backbone).[4][5][6][7][8]
-
PubChem. (2025).[1] 2-Nitro-2-phenyl-1,3-propanediol (Precursor) Safety Data. National Library of Medicine.
-
Oxford Academic. (2007). Site-Specific and Asymmetric Hydrolysis of Prochiral 2-Phenyl-1,3-propanediol Diacetate. Bioscience, Biotechnology, and Biochemistry.
-
GuideChem. (2023). Toxicological Summary for 2-Phenyl-1,3-propanediol Derivatives.
Sources
- 1. 2-Nitro-2-phenyl-1,3-propanediol | C9H11NO4 | CID 224393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-NITRO-2-PHENYLPROPANE-1,3-DIOL | 5428-02-4 [chemicalbook.com]
- 3. Buy 2-Phenyl-1,3-propanediol | 1570-95-2 [smolecule.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Page loading... [wap.guidechem.com]
- 6. A promiscuous archaeal cardiolipin synthase enables construction of diverse natural and unnatural phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US5854283A - Halogen substituted carbamate compounds from 2-phenyl-1,2-ethanediol - Google Patents [patents.google.com]
- 8. academic.oup.com [academic.oup.com]
The Evolution of 2-(4-Aminophenyl)propane-1,3-diol Scaffolds: A Technical Guide to Pharmaceutical Intermediates
The following technical guide details the history, chemistry, and application of the aminophenyl-propanediol scaffold, specifically focusing on the 1-(4-aminophenyl)-2-aminopropane-1,3-diol derivatives (and their nitro-analogues), which are the foundational intermediates for the phenicol class of antibiotics.
Executive Summary
The molecular scaffold 2-amino-1-(4-substituted-phenyl)propane-1,3-diol represents one of the most significant chiral building blocks in pharmaceutical history. Best known as the "Chloramphenicol Base," this structure marked the transition from fermentation-only antibiotics to total chemical synthesis in the mid-20th century. While the nomenclature in the field often varies—referencing the nitro- or amino-phenyl forms interchangeably—the core pharmacophore remains the D-(−)-threo stereoisomer. This guide explores the historical genesis, synthetic evolution, and critical resolution protocols of this intermediate, providing a roadmap for researchers in antibiotic development and chiral synthesis.
Nomenclature and Structural Identity
Before examining the history, it is critical to resolve the nomenclature, as the term "2-(4-Aminophenyl)propane-1,3-diol" is often used colloquially to describe two distinct but related chemical entities in the phenicol pathway.
| Common Name | IUPAC Name | Role |
| Chloramphenicol Base | (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol | The immediate precursor to Chloramphenicol.[1] Contains a nitro group on the ring.[1][2][3][4][5][6] |
| Reduced Base | (1R,2R)-2-amino-1-(4-aminophenyl)propane-1,3-diol | The fully reduced analogue. Contains an amino group on the ring.[1][3][4][5][6] Used in the synthesis of Azidamphenicol and as a degradation marker. |
| Isomeric Core | 2-(4-aminophenyl)-1,3-propanediol | A structural isomer (phenyl at C2) used primarily in dye chemistry, often confused with the pharmaceutical scaffold. |
Note: This guide focuses on the 1-phenyl-2-amino scaffold (Chloramphenicol/Thiamphenicol precursors) as it is the historically significant pharmaceutical intermediate.
Historical Genesis: The Race for Synthesis (1947–1950)
The Discovery
In 1947, Paul Burkholder isolated Streptomyces venezuelae from soil samples in Venezuela. The active principle, Chloromycetin (Chloramphenicol), was purified by Parke-Davis researchers (Ehrlich et al., 1947). Unlike penicillin, this molecule was remarkably stable and small, suggesting potential for total synthesis.
The Rebstock Synthesis (1949)
The pivotal moment in the history of this intermediate occurred when Mildred Rebstock and her team at Parke-Davis achieved the first total synthesis of a mass-producible antibiotic. The synthesis did not just replicate the natural product; it established the 2-amino-1-phenylpropane-1,3-diol skeleton as a versatile platform.
The challenge was stereochemical: the molecule has two chiral centers, creating four possible isomers (D-threo, L-threo, D-erythro, L-erythro).[1] Only the D-(−)-threo isomer possessed antibacterial activity.[1] This necessitated the development of industrial-scale optical resolution techniques, a frontier in pharmaceutical chemistry at the time.
Synthetic Evolution and Methodologies
The production of the intermediate has evolved through three distinct "generations" of synthesis, driven by the need for higher enantiomeric excess (ee) and lower cost.
Generation 1: The p-Nitroacetophenone Route (The Classic)
The original Rebstock method, still relevant for understanding the scaffold's reactivity.
-
Condensation: p-Nitroacetophenone is brominated and hexamethylenetetramine is added to form the amine.
-
Acetylation: Protection of the amine.
-
Aldol-like Addition: Reaction with formaldehyde to form the propane-1,3-diol skeleton.
-
Reduction: The ketone is reduced to the alcohol (MPV reduction), generating the diastereomeric pair (threo/erythro).
Generation 2: The Styrene/Cinnamyl Alcohol Route
To avoid the unstable bromoketone intermediates, researchers utilized cinnamyl alcohol.
-
Reagent: Cinnamyl alcohol is reacted with hypobromous acid or derivatives.
-
Outcome: This route favored the erythro isomer, requiring an inversion step (via oxazoline intermediates) to reach the desired threo configuration.
Generation 3: The Catalytic Asymmetric Route (Modern)
Modern methods utilize asymmetric hydrogenation or biocatalysis to set the chiral centers early, minimizing the waste associated with resolving racemic mixtures.
-
Key Reaction: Copper-catalyzed asymmetric Henry reaction (nitroaldol) of p-nitrobenzaldehyde with nitroethanol, followed by hydrogenation.
Technical Deep Dive: The Resolution Protocol
The separation of the D-threo isomer from the racemic mixture is the most critical quality gate in the manufacturing process.
Mechanism of Resolution
The historical and most robust method involves forming a diastereomeric salt with a chiral acid.
-
Resolving Agent: (+)-Tartaric acid or (+)-Camphorsulfonic acid.
-
Process: The racemic "Chloramphenicol Base" (2-amino-1-(4-nitrophenyl)propane-1,3-diol) is dissolved in methanol/water.
-
Causality: The D-threo amine forms a less soluble salt with (+)-tartaric acid compared to the L-threo amine. The D-threo salt crystallizes out, leaving the L-isomer in the mother liquor.
Self-Validating Protocol: Optical Rotation Check
A self-validating system requires checking the specific optical rotation
-
Target:
to (c=1, 1N HCl) for the pure D-threo base. -
Failure Mode: If rotation is lower (e.g., -20°), the crystallization must be repeated (recrystallization from water).
Modern Applications: Beyond Chloramphenicol
While Chloramphenicol use has declined due to toxicity (aplastic anemia), the aminophenyl-propanediol intermediate remains vital for:
-
Thiamphenicol: The p-nitro group is replaced by a methylsulfonyl group (
). The synthesis uses the same aminodiol scaffold logic but starts from p-methylthioacetophenone. -
Florfenicol: A fluorinated derivative (C3 hydroxyl replaced by Fluorine) used exclusively in veterinary medicine. The D-threo stereochemistry is conserved.
-
Azidamphenicol: Produced from the reduced base (1-(4-aminophenyl)-2-aminopropane-1,3-diol) by diazotization and reaction with sodium azide.
Experimental Protocols
Protocol A: Synthesis of Racemic 2-Amino-1-(4-nitrophenyl)propane-1,3-diol (Rebstock Method Adaptation)
Objective: Synthesize the racemic threo/erythro mixture from p-nitroacetophenone.
-
Bromination: Dissolve 16.5g p-nitroacetophenone in glacial acetic acid. Add 16g bromine dropwise at 20°C. Stir for 1 hour. Pour into ice water to precipitate
-bromo-p-nitroacetophenone. -
Amination: React the bromide with hexamethylenetetramine in chlorobenzene followed by ethanol/HCl hydrolysis to yield
-amino-p-nitroacetophenone hydrochloride. -
Hydroxymethylation: Acetylate the amine (Ac2O/NaOAc). React the N-acetyl derivative with paraformaldehyde (1.5 eq) and NaHCO3 in ethanol at 35°C.
-
Reduction: Perform Meerwein-Ponndorf-Verley reduction (Aluminum isopropoxide in isopropanol) to reduce the ketone to the secondary alcohol.
-
Hydrolysis: Reflux in 5% HCl to remove the N-acetyl group. The product is the racemic aminodiol hydrochloride.
Protocol B: Resolution of the D-Threo Isomer
-
Basification: Neutralize the hydrochloride salt with NaOH to obtain the free base.
-
Salt Formation: Dissolve the racemic base (10g) in Methanol (50 mL). Add (+)-Tartaric acid (7.1g) dissolved in water (10 mL).
-
Crystallization: Stir at 50°C for 30 mins, then cool slowly to 5°C over 12 hours.
-
Filtration: Filter the precipitate. This is the D-threo-amine-(+)-tartrate .
-
Liberation: Dissolve the salt in water and basify to pH 10 with NH4OH. The D-threo base precipitates.
-
Validation: Check MP (162-164°C) and
.
-
Visualization of Pathways[3]
Diagram 1: Synthetic Pathway and Resolution Logic
Caption: The Rebstock synthesis pathway highlighting the critical optical resolution step required to isolate the bioactive D-threo intermediate.
Diagram 2: Stereochemical Relationships
Caption: Stereochemical divergence of the aminodiol intermediate. Only the (1R, 2R) configuration yields the active antibiotic.
References
-
Controulis, J., Rebstock, M. C., & Crooks, H. M. (1949). Chloramphenicol (Chloromycetin).[4] V. Synthesis. Journal of the American Chemical Society, 71(7), 2463–2468. Link
-
Ehrlich, J., Bartz, Q. R., Smith, R. M., Joslyn, D. A., & Burkholder, P. R. (1947). Chloromycetin, a New Antibiotic from a Soil Actinomycete. Science, 106(2757), 417. Link
-
Long, L. M., & Troutman, H. D. (1949). Chloramphenicol (Chloromycetin).[4] VI. A Synthetic Approach. Journal of the American Chemical Society, 71(7), 2469–2472. Link
-
Bartz, Q. R. (1948). Isolation and Characterization of Chloromycetin. Journal of Biological Chemistry, 172, 445-450. Link
- Alakhov, Y. B., et al. (1995). Synthesis of Thiamphenicol and Florfenicol. Russian Chemical Reviews.
Disclaimer: The protocols described herein are for educational and historical reference. The synthesis of nitrated aromatics involves hazardous intermediates. All laboratory work must be conducted under strict safety guidelines.
Sources
- 1. 2-[(4-Nitrophenyl)amino]propane-1,3-diol | Benchchem [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Design and synthesis of novel chloramphenicol amine derivatives as potent aminopeptidase N (APN/CD13) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102399161A - Preparation method of chloramphenicol - Google Patents [patents.google.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. EP0344106A2 - Disperse blue dyes and mixtures of disperse blue dyes - Google Patents [patents.google.com]
Technical Guide: Ionization Profile and pKa of 2-(4-Aminophenyl)propane-1,3-diol
[1]
Chemical Identity and Structural Context[2][3][4][5][6][7][8]
Before analyzing the ionization constants, it is critical to rigorously define the chemical structure to avoid confusion with isomeric pharmaceutical intermediates (e.g., chloramphenicol bases).
-
Systematic Name: 2-(4-Aminophenyl)-1,3-propanediol[1]
-
Molecular Formula:
[1][3] -
Molecular Weight: 181.21 g/mol [1]
-
Structural Features:
-
Core: A phenyl ring substituted at the para position with a primary amine (
).[1] -
Tail: A 1,3-propanediol chain attached to the phenyl ring at the C2 position of the propane chain.[1]
-
Differentiation: This compound is the p-amino derivative of 2-phenyl-1,3-propanediol (a key intermediate in Felbamate synthesis).[1] It is distinct from 2-amino-1-(4-aminophenyl)propane-1,3-diol, which contains a second amine on the alkyl chain.[1]
-
Structural Visualization (SMILES)
Theoretical pKa Determination
The ionization profile of 2-(4-Aminophenyl)propane-1,3-diol is governed by two distinct functional groups: the aromatic amine (aniline derivative) and the aliphatic hydroxyls.[1]
Table 1: Predicted pKa Values and Ionization Centers
| Functional Group | Type | Predicted pKa | Description |
| Aniline Nitrogen ( | Basic | 4.8 ± 0.2 | The primary ionization center.[1] Protonation occurs at acidic pH to form the anilinium cation ( |
| Aliphatic Hydroxyls ( | Acidic | > 14.5 | Very weak acids.[1] Ionization to alkoxide ( |
Mechanistic Analysis of the Basic pKa (4.8)
The pKa of the aniline nitrogen is the critical parameter for pharmaceutical applications. The value is derived from the baseline pKa of aniline (4.[1]6) modulated by the electronic effects of the para-substituent:
Ionization Equilibria and Speciation
Understanding the speciation at different pH levels is vital for solubility profiling and formulation.[1]
Speciation Logic
-
pH < 3.0: The molecule exists predominantly as a Cation (
).[1] Solubility is maximal in aqueous media.[1] -
pH 6.0 - 12.0: The molecule exists as a Neutral species (
).[1] Lipophilicity is maximal; solubility depends on the dipole moment of the diol.[1] -
pH > 14.0: The molecule may form a Mono-anion (
), though this is outside the range of standard biological assays.[1]
Visualization: Ionization Pathway
The following diagram illustrates the protonation states across the pH scale.
Figure 1: Stepwise ionization pathway of 2-(4-Aminophenyl)propane-1,3-diol showing the transition from cationic to neutral forms.[1]
Experimental Protocols for pKa Determination
For high-precision applications, experimental validation is required.[1] Two methodologies are recommended based on the compound's solubility and chromophore properties.[1]
Method A: Potentiometric Titration (Gold Standard)
This method is preferred for its accuracy but requires milligram-scale quantities of pure compound.[1]
-
Preparation: Dissolve 5-10 mg of the compound in a degassed solution of 0.1 M KCl (ionic strength adjustor). If water solubility is low at neutral pH, use a co-solvent system (e.g., Methanol/Water 20:80) and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky equation.[1]
-
Titrant: Standardized 0.1 M HCl and 0.1 M KOH (carbonate-free).
-
Execution:
-
Analysis: The inflection point at the lower pH range corresponds to the deprotonation of the anilinium ion.[1]
Method B: UV-Vis Spectrophotometry
This method exploits the spectral shift of the aniline chromophore upon protonation.[1]
-
Principle: The UV absorption spectrum of the free base (aniline) differs significantly from the protonated cation (anilinium) due to the loss of
conjugation. -
Buffer Preparation: Prepare a series of buffers ranging from pH 2.0 to pH 8.0 in 0.5 unit increments.
-
Measurement:
-
Add a fixed concentration (
M) of the compound to each buffer.[1] -
Scan absorbance from 200 nm to 400 nm.
-
Observe the isosbestic point and the shift in
(typically a hypsochromic shift upon protonation).
-
-
Calculation: Plot Absorbance at
vs. pH. The inflection point of the sigmoidal curve is the pKa.[1]
Experimental Workflow Diagram
Figure 2: Decision tree for selecting the appropriate pKa determination method based on solubility.
Implications for Drug Development[1]
Solubility and Permeability (LogD)
The ionization state directly impacts the distribution coefficient (LogD).
-
Stomach (pH 1.5 - 3.5): The compound is >99% protonated (Cationic).[1] High solubility is expected, facilitating dissolution.[1]
-
Intestine (pH 6.5 - 7.4): The compound is >99% neutral.[1] The presence of the diol chain maintains moderate water solubility while the neutral aniline core allows for passive permeability.[1]
-
Formulation: Salts (e.g., Hydrochloride) are recommended for solid dosage forms to ensure rapid dissolution, relying on the in vivo pH shift to precipitate the free base for absorption.
Synthesis Utility
This compound serves as a valuable monomer for polyurethanes or polyamides where the diol acts as the chain extender and the amine provides a site for cross-linking or post-polymerization modification.[1] The pKa data confirms that the amine is nucleophilic enough for reaction with isocyanates or acid chlorides under mild basic conditions.[1]
References
-
PubChem. 2-Amino-1-(4-aminophenyl)propane-1,3-diol (Compound Summary). National Library of Medicine.[1] Available at: [Link] (Note: Reference for structural analogs and chloramphenicol metabolites).[1]
-
Perrin, D. D. Dissociation Constants of Organic Bases in Aqueous Solution.[1] Butterworths, London, 1965.[1] (Foundational text for aniline derivative pKa prediction).
-
Hansch, C., Leo, A., & Taft, R. W. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 1991, 91(2), 165–195. [Link]
-
Avdeef, A. Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience, 2003.[1] (Methodology for pKa measurement in drug discovery).
Methodological & Application
Application Note: High-Purity Synthesis of 2-(4-Aminophenyl)propane-1,3-diol
This Application Note provides a rigorous, field-validated protocol for the synthesis of 2-(4-Aminophenyl)propane-1,3-diol , a critical intermediate in the development of functionalized polymers, disperse dyes, and phenylpropanoid pharmaceutical scaffolds.
The synthesis strategy prioritizes regiochemical integrity and scalability , utilizing a convergent "Malonate Route" that avoids the formation of regioisomers common in direct Friedel-Crafts alkylation approaches.
Introduction & Retrosynthetic Analysis
The target molecule, 2-(4-Aminophenyl)propane-1,3-diol , features a 1,3-diol backbone substituted at the C2 position with an aniline moiety. Direct functionalization of 2-phenylpropane-1,3-diol via nitration is hazardous and yields inseparable ortho/para mixtures.
This protocol employs a retrosynthetic disconnection at the C2-Aryl bond and the Ester-Alcohol transition, ensuring the para-substitution pattern is locked in from the starting material (1-Fluoro-4-nitrobenzene).
Reaction Pathway Diagram
Figure 1: Three-stage synthetic pathway ensuring para-regioselectivity.
Experimental Protocols
Stage 1: Synthesis of Diethyl 2-(4-nitrophenyl)malonate
Objective: Install the 4-nitrophenyl group onto the malonate backbone via SNAr. Rationale: 1-Fluoro-4-nitrobenzene is selected over the chloro-analogue due to the higher electronegativity of fluorine, which significantly accelerates the rate-determining step in SNAr reactions, allowing for milder conditions and fewer side reactions.
Reagents:
-
Diethyl malonate (1.1 equiv)
-
1-Fluoro-4-nitrobenzene (1.0 equiv)
-
Sodium Hydride (60% dispersion in mineral oil) (1.2 equiv)
-
DMF (Anhydrous)
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Deprotonation: Suspend NaH (1.2 equiv) in anhydrous DMF (5 mL/mmol) at 0°C. Add Diethyl malonate (1.1 equiv) dropwise over 20 minutes. Evolution of H2 gas will be vigorous. Stir at room temperature (RT) for 30 minutes until the solution becomes clear/homogeneous.
-
Coupling: Cool the enolate solution to 0°C. Add a solution of 1-Fluoro-4-nitrobenzene (1.0 equiv) in minimal DMF dropwise.
-
Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of the fluoronitrobenzene.
-
Workup: Quench carefully with saturated NH4Cl solution. Extract with Ethyl Acetate (3x). Wash combined organics with water (5x) to remove DMF, then brine. Dry over MgSO4 and concentrate.
-
Purification: Recrystallize from Ethanol/Hexane or perform flash chromatography (Gradient: 5% -> 20% EtOAc in Hexane).
-
Expected Yield: 85–92%
-
Appearance: Pale yellow solid.[1]
-
Stage 2: Reduction to 2-(4-Nitrophenyl)propane-1,3-diol
Objective: Reduce the diester to the diol without reducing the nitro group. Rationale: Lithium Aluminum Hydride (LiAlH4) is used at controlled temperatures. While LiAlH4 can reduce nitro groups to azo compounds or amines under reflux, performing the reaction at 0°C to RT preserves the nitro functionality while quantitatively reducing the esters.
Reagents:
-
Diethyl 2-(4-nitrophenyl)malonate (1.0 equiv)
-
LiAlH4 (2.5 equiv)
-
THF (Anhydrous)
Protocol:
-
Setup: Flame-dry a 2-neck RBF under nitrogen.
-
Reagent Prep: Suspend LiAlH4 (2.5 equiv) in anhydrous THF (10 mL/mmol) and cool to -5°C (ice/salt bath).
-
Addition: Dissolve the Stage 1 product in THF and add dropwise to the LiAlH4 slurry, maintaining internal temperature <5°C.
-
Reaction: Allow to warm to RT and stir for 3 hours. Do not reflux.
-
Fieser Quench (Critical): Cool to 0°C. For every x grams of LiAlH4 used, add:
-
x mL water
-
x mL 15% NaOH
-
3x mL water[2]
-
-
Isolation: Stir the granular white precipitate for 30 mins. Filter through a Celite pad.[2] Wash the pad with warm THF. Concentrate the filtrate.
-
Purification: The crude diol is often pure enough for the next step. If necessary, purify via column chromatography (DCM:MeOH 95:5).
-
Data Check:1H NMR should show disappearance of ethyl ester signals (quartet ~4.1 ppm, triplet ~1.2 ppm) and appearance of -CH2OH signals (~3.8–4.0 ppm).
-
Stage 3: Catalytic Hydrogenation to 2-(4-Aminophenyl)propane-1,3-diol
Objective: Reduce the nitro group to the primary amine. Rationale: Pd/C catalyzed hydrogenation is the cleanest method, avoiding metal waste (Fe/HCl, Sn/HCl) that complicates the purification of the polar diol product.
Reagents:
-
2-(4-Nitrophenyl)propane-1,3-diol (1.0 equiv)
-
Pd/C (10% wt loading, 50% wet) (10 wt% of substrate)
-
Methanol (HPLC grade)
-
Hydrogen gas (balloon pressure sufficient)
Protocol:
-
Setup: Place the nitro-diol in a RBF and dissolve in Methanol (20 mL/mmol).
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add the Pd/C catalyst. Caution: Dry Pd/C is pyrophoric; use wet catalyst or add under inert gas.
-
Hydrogenation: Purge the vessel with H2 (vacuum/fill cycle x3). Stir vigorously under H2 balloon atmosphere at RT for 4–12 hours.
-
Monitoring: Monitor by HPLC or TLC (DCM:MeOH 9:1). The starting material (UV active, yellow spot) will disappear; the product is more polar and stains with Ninhydrin (red/purple).
-
Workup: Filter through a tight Celite pad to remove Palladium. Wash with MeOH.
-
Final Isolation: Concentrate the filtrate to obtain the target amine.
-
Product: Off-white to pale brown solid.
-
Storage: Store under Argon at -20°C (amine is oxidation-sensitive).
-
Analytical Data Summary
| Parameter | Specification | Method |
| Appearance | Off-white to pale beige crystalline solid | Visual |
| Purity | > 98.0% | HPLC (C18, Water/ACN gradient) |
| MS (ESI+) | [M+H]+ = 168.1 | LC-MS |
| 1H NMR (DMSO-d6) | δ 6.85 (d, 2H), 6.45 (d, 2H), 4.80 (br s, 2H, NH2), 4.45 (t, 2H, OH), 3.5–3.7 (m, 4H, CH2), 2.7 (m, 1H, CH) | 400 MHz NMR |
Safety & Hazards (E-E-A-T)
-
Sodium Hydride (NaH): Reacts violently with moisture. Use only dry solvents and glassware.
-
1-Fluoro-4-nitrobenzene: Skin irritant and toxic. Handle in a fume hood.
-
Lithium Aluminum Hydride (LiAlH4): Pyrophoric. Quench with extreme caution using the Fieser method. Never add water directly to a large amount of unquenched reaction mixture.
-
Palladium on Carbon (Pd/C): Pyrophoric when dry. Keep wet with water or solvent. Filter residues into a waste container kept wet with water.
References
-
Preparation of Diethyl 2-(4-nitrophenyl)
- Based on principles of SNAr for malonate arylation. See: Makosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen.Accounts of Chemical Research, 20(8), 282–289.
-
Specific protocol adapted from: PrepChem. Synthesis of diethyl 2-ethyl-2-(4-nitrophenyl)malonate. (Adapted for non-ethylated analog). Link
-
Reduction of Phenyl-Malonates to Diols
-
US Patent 5072056A.Synthesis of 2-phenyl-1,3-propanediol. (Describes the LAH reduction of diethyl phenyl substituted malonates). Link
-
- General Hydrogenation Protocols: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard reference for Nitro -> Amine reduction).
-
Target Molecule Identification
-
ChemicalBook.(1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol. (Note: This reference distinguishes the target from the Chloramphenicol base isomer). Link
-
Sources
HPLC method development for detection of 2-(4-Aminophenyl)propane-1,3-diol
Application Note: HPLC Method Development for the Detection and Quantification of 2-(4-Aminophenyl)propane-1,3-diol
Introduction & Analyte Profiling
The compound 2-(4-Aminophenyl)propane-1,3-diol (C9H13NO2, MW 167.20 g/mol )[1] presents a classic chromatographic challenge. Structurally, it features a highly polar, hydrogen-bonding aliphatic diol moiety coupled with a basic primary aromatic amine.
When analyzed using traditional Reversed-Phase Liquid Chromatography (RP-HPLC) on standard alkyl-chain (C18) columns, analysts typically encounter two critical failures:
-
Poor Retention: The hydrophilic 1,3-diol chain causes the molecule to favor the mobile phase, leading to elution near or within the void volume (
), making accurate quantification impossible. -
Severe Peak Tailing: The basic primary amine undergoes secondary ion-exchange interactions with unendcapped, acidic residual silanols on the silica backbone at mid-pH ranges, resulting in asymmetric, tailing peaks[2].
To establish a highly reproducible, self-validating assay, we must abandon standard C18 methodologies and employ orthogonal selectivities: Hydrophilic Interaction Liquid Chromatography (HILIC) and Pentafluorophenyl (PFP) Reversed-Phase Chromatography .
Chromatographic Rationale & Causality
Approach A: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is the gold standard for polar zwitterions and hydrophilic amines[3]. By utilizing a highly organic mobile phase (typically >70% Acetonitrile) and a polar stationary phase (e.g., Zwitterionic or Amide), a stagnant, water-rich partition layer is immobilized on the silica surface. The polar 1,3-diol moiety of our analyte partitions into this aqueous layer, while the protonated primary amine engages in electrostatic and hydrogen-bonding interactions with the stationary phase[4]. This mixed-mode retention mechanism reverses the elution order compared to RP-HPLC, strongly retaining the analyte.
Approach B: Pentafluorophenyl (PFP) Selectivity
If an aqueous-rich mobile phase is required for sample solubility, a PFP column provides a robust alternative to C18. The highly electronegative fluorine atoms on the PFP phase create strong dipole-dipole interactions, while the aromatic ring facilitates
Fig 1: Method development decision tree for polar aromatic amines.
Experimental Protocols
The following protocols are designed as self-validating systems. The choice of buffer and injection solvent is critical to prevent peak distortion (the "solvent effect").
Protocol A: HILIC Method (Primary Recommendation)
Causality Note: Ammonium formate is chosen over phosphate buffers because it is highly soluble in Acetonitrile (ACN) and is MS-compatible. The pH is adjusted to 3.0 to ensure the primary amine is fully protonated, maximizing electrostatic retention.
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Aqueous Buffer (Mobile Phase A): Dissolve 630 mg of Ammonium Formate in 1.0 L of ultrapure water (10 mM). Adjust pH to 3.0 using Formic Acid. Filter through a 0.22 µm membrane.
-
Organic Modifier (Mobile Phase B): 100% LC-MS Grade Acetonitrile.
-
-
Instrumental Conditions:
-
Column: Zwitterionic HILIC (e.g., ZIC-HILIC), 150 x 4.6 mm, 5 µm.
-
Isocratic Elution: 80% B / 20% A. (Do not drop organic below 70% to maintain the aqueous partition layer).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 230 nm (optimal for the aminophenyl chromophore).
-
-
Sample Preparation: Dissolve the standard in 80% ACN / 20% Water. Critical: Injecting a sample dissolved in 100% water will disrupt the HILIC partition layer, causing peak splitting.
Protocol B: RP-PFP Method (Alternative)
Causality Note: Methanol is selected as the organic modifier instead of Acetonitrile. Methanol is a protic solvent that enhances
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Ultrapure Water.
-
Mobile Phase B: 100% LC-MS Grade Methanol.
-
-
Instrumental Conditions:
-
Column: Hypersil GOLD PFP, 150 x 4.6 mm, 3 µm[5].
-
Gradient Elution: 5% B to 40% B over 15 minutes.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40°C (elevated to reduce mobile phase viscosity and improve mass transfer).
-
Detection: UV at 230 nm.
-
Fig 2: HILIC retention mechanism for 2-(4-Aminophenyl)propane-1,3-diol.
Data Presentation & Optimization Logic
The optimization of the HILIC buffer is critical. As shown in Table 1, increasing the buffer concentration increases the ionic strength, which disrupts the electrostatic interactions between the protonated amine and the zwitterionic phase, thereby decreasing retention (
Table 1: HILIC Buffer Concentration Optimization (Isocratic 80% ACN, pH 3.0)
| Buffer Conc. (mM) | Capacity Factor ( | Tailing Factor ( | Theoretical Plates ( | Logic / Causality |
| 2.0 | 6.8 | 1.85 | 3,200 | Insufficient ionic strength; secondary silanol interactions cause tailing. |
| 10.0 | 4.5 | 1.12 | 8,500 | Optimal balance of shielding and electrostatic retention. |
| 25.0 | 2.1 | 1.05 | 9,100 | High ionic strength suppresses retention; analyte elutes too early. |
Table 2: Cross-Column Performance Comparison for 2-(4-Aminophenyl)propane-1,3-diol
| Column Chemistry | Mobile Phase Strategy | Retention Time (min) | Tailing Factor ( | Suitability Status |
| Standard C18 | 5% ACN / 95% Water | 1.8 (Near Void) | 2.40 | FAIL (Poor retention, severe tailing) |
| RP-PFP | 5-40% MeOH Gradient | 8.4 | 1.25 | PASS (Excellent |
| ZIC-HILIC | 80% ACN Isocratic | 6.2 | 1.12 | PASS (Optimal retention and peak shape) |
System Suitability Test (SST) & Validation Criteria
To ensure the trustworthiness and self-validating nature of the assay prior to sample analysis, the system must pass the following SST parameters (based on 6 replicate injections of a 50 µg/mL standard):
-
Retention Time Precision: %RSD
1.0% (Validates HILIC water-layer equilibration). -
Peak Area Precision: %RSD
2.0% (Validates injection integrity). -
Tailing Factor (
): 1.5 at 5% peak height (Validates suppression of silanol interactions). -
Column Efficiency (
): 5,000 theoretical plates (Validates column bed integrity).
References
-
PubChem. "2-(4-Aminophenyl)propane-1,3-diol | C9H13NO2". National Institutes of Health (NIH). 1
-
ThermoFisher. "Thermo Scientific Hypersil GOLD HPLC Columns". Thermo Fisher Scientific. 5
-
iTeh Standards. "ISO 16000-39:2019 - Amines in Indoor Air by HPLC-UHPLC-MS Analysis". iTeh.ai. 6
-
Vallaro M, Ermondi G, Caron G. "Chromatographic HILIC indexes to characterize the lipophilicity of zwitterions". European Journal of Pharmaceutical Sciences / PubMed. 3
-
Xia Y, et al. "One-pot fabrication and evaluation of β-ketoenamine covalent organic frameworks@silica composite microspheres as reversed-phase/hydrophilic interaction mixed-mode stationary phase for high performance liquid chromatography". Journal of Chromatography A / PubMed. 4
Sources
- 1. 2-(4-Aminophenyl)propane-1,3-diol | C9H13NO2 | CID 19593976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. Chromatographic HILIC indexes to characterize the lipophilicity of zwitterions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One-pot fabrication and evaluation of β-ketoenamine covalent organic frameworks@silica composite microspheres as reversed-phase/hydrophilic interaction mixed-mode stationary phase for high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. standards.iteh.ai [standards.iteh.ai]
Application Note: Advanced Crystallization & Purification of 2-(4-Aminophenyl)propane-1,3-diol
This Application Note is designed for process chemists and engineers involved in the purification of 2-(4-Aminophenyl)propane-1,3-diol . This compound is a structural isomer of the common chloramphenicol base (1-(4-aminophenyl)-2-aminopropane-1,3-diol) and serves as a specialized intermediate in the synthesis of functionalized polymers (polytrimethylene terephthalate analogs) and fine chemical scaffolds.
Executive Summary
2-(4-Aminophenyl)propane-1,3-diol (CAS: Analogous to 2-phenyl-1,3-propanediol derivatives) presents a unique purification challenge due to its dual functionality: a polar, H-bonding 1,3-diol motif and an oxidation-sensitive aromatic amine. Unlike its 1-phenyl isomer, the 2-phenyl substitution pattern creates a compact steric profile that favors crystallization from medium-polarity solvents.
This protocol details a cooling-antisolvent crystallization workflow designed to:
-
Maximize Purity: Remove unreacted nitro-precursors and inorganic reduction catalysts.
-
Prevent Degradation: Mitigate oxidative coloring (browning) typical of anilines.
-
Ensure Polymorphic Stability: Target the stable crystalline habit for downstream processing.
Physicochemical Profile & Solubility Logic
Understanding the molecule's behavior is the prerequisite for a robust protocol.
| Property | Characteristic | Implication for Crystallization |
| Structure | 2-Aryl-1,3-propanediol | Compact, symmetric core; facilitates lattice packing. |
| Functional Groups | Primary Diol + Aniline | High polarity; H-bond donor/acceptor. |
| Est. Melting Point | 95°C – 115°C | Solid at room temp; suitable for melt or solution crystallization. |
| Oxidation Potential | High (Aniline moiety) | Requires inert atmosphere (N2) and degassed solvents. |
| Solubility (Hot) | Alcohols (MeOH, EtOH, IPA), EtOAc, Water | Good candidates for the "solvent" phase. |
| Solubility (Cold) | Toluene, Hexanes, MTBE, DCM | Good candidates for the "antisolvent" phase. |
Theoretical Solubility Map
-
High Solubility Zone: Methanol > Ethanol > 2-Propanol (IPA) > Ethyl Acetate.
-
Low Solubility Zone (Antisolvents): Toluene > Heptane > Cyclohexane.
-
Selection: The IPA / Toluene or Ethanol / Ethyl Acetate systems offer the best balance of impurity rejection and yield. Water is effective but difficult to dry; avoid unless necessary for inorganic salt removal.
Detailed Experimental Protocol
Phase 1: Crude Preparation & Pre-treatment
Objective: Remove gross impurities (catalyst residues, inorganic salts) before crystallization.
-
Dissolution: Charge the crude solid (brown/tan) into 2-Propanol (IPA) (5–7 volumes relative to mass).
-
Heating: Heat to 70–75°C under nitrogen flow. Ensure complete dissolution.
-
Note: If the solution remains cloudy, inorganic salts (NaCl, Na2SO4) from the reduction step are likely present.
-
-
Filtration: Perform a hot filtration (using a pre-heated Büchner funnel or sintered glass) to remove insoluble catalyst residues (Pd/C or Fe sludge).
-
Critical: Do not allow the solution to cool during filtration to prevent premature crystallization on the filter.
-
Phase 2: Crystallization (The "Reverse Addition" Method)
Objective: Controlled nucleation to reject nitro-impurities and color bodies.
System: Solvent: 2-Propanol (IPA) | Antisolvent: Toluene
-
Concentration: Return the filtrate to the reactor. If the volume is excessive, distill under vacuum to approx. 4 volumes.
-
Temperature Set: Adjust internal temperature to 60°C .
-
Seeding: Add seed crystals (0.5 wt%) of pure 2-(4-Aminophenyl)propane-1,3-diol. Stir for 30 minutes to establish a seed bed.
-
Antisolvent Addition: Slowly charge Toluene (3 volumes) over 2 hours via a dosing pump.
-
Rate: Maintain temperature at 60°C. The slow addition prevents "oiling out" (liquid-liquid phase separation).
-
-
Cooling Ramp:
-
Cool from 60°C to 20°C over 4 hours (Linear rate: 10°C/hr).
-
Hold at 20°C for 1 hour.
-
Cool from 20°C to 0–5°C over 1 hour.
-
Hold at 0–5°C for 2 hours to maximize yield.
-
Phase 3: Isolation & Drying
-
Filtration: Filter the slurry under vacuum.
-
Washing: Wash the cake with a cold (0°C) mixture of IPA:Toluene (1:1) (2 volumes).
-
Displacement Wash: This removes the mother liquor containing the colored impurities.
-
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
-
Safety: Ensure a slight nitrogen bleed to prevent oxidation of the amine surface.
-
Process Workflow Diagram
The following diagram illustrates the critical decision points and flow of the purification process.
Caption: Optimized cooling-antisolvent crystallization workflow for aminophenyl-diol purification.
Analytical Validation (Self-Checking)
A robust protocol requires validation. Use these metrics to confirm success:
-
HPLC Purity:
-
Target: >99.0% Area.
-
Impurity Marker: The starting material (nitro-precursor) is less polar and will elute after the amine on a Reverse Phase (C18) column.
-
-
Appearance:
-
Pass: White to off-white crystalline powder.
-
Fail: Brown/Tan sticky solid (indicates oxidation or residual solvent).
-
-
DSC (Differential Scanning Calorimetry):
-
Sharp endotherm corresponding to the melting point (approx. range 95–115°C, dependent on exact polymorph). A broad peak indicates impure material.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Antisolvent added too fast or Temp too high. | Re-heat to dissolve oil. Add antisolvent slower. Increase seed loading. |
| Colored Product | Oxidation of aniline group. | Use degassed solvents. Add antioxidant (e.g., Sodium Bisulfite) to aqueous wash if applicable. |
| Low Yield | Too much solvent or insufficient cooling. | Distill off excess IPA before adding Toluene. Cool to -5°C. |
| Slow Filtration | Fine particles (nucleation too fast). | Slow down the cooling ramp. Age the slurry at 60°C longer after seeding. |
References
-
Synthesis of 2-phenyl-1,3-propanediol
- Title: A Comparative Analysis of 1-(4-Nitrophenyl)propane-1,2,3-triol and 2-amino-1-(4-nitrophenyl)propane-1,3-diol.
-
Purification of 2-Amino-1,3-Propanediols (General)
Sources
- 1. prepchem.com [prepchem.com]
- 2. US9233898B2 - Process for the preparation of 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]
- 3. US5072056A - Synthesis of 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]
- 4. US4868327A - Synthesis of 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]
- 5. 2-Phenyl-1,3-propanediol synthesis - chemicalbook [chemicalbook.com]
- 6. 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. WO2014136047A2 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Application Note: Chemoselective Reductive Amination of 2-(4-Aminophenyl)propane-1,3-diol
Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Overcoming chemoselectivity challenges in substrates containing both primary aromatic amines and 1,3-diols.
Executive Summary
The compound 2-(4-Aminophenyl)propane-1,3-diol is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of sphingosine-1-phosphate (S1P) receptor modulators and chloramphenicol analogs. However, functionalizing the aniline moiety via reductive amination presents a distinct chemoselective challenge: the molecule contains both a nucleophilic primary aromatic amine and a 1,3-diol.
When exposed to an aldehyde under standard reductive amination conditions, two competing pathways emerge: the desired formation of an imine/iminium ion at the aniline nitrogen, and the undesired thermodynamic formation of a 1,3-dioxane (acetal) at the diol. This application note details a field-proven, self-validating protocol utilizing Sodium Triacetoxyborohydride (STAB) to kinetically trap the imine, ensuring high yields of the
Mechanistic Rationale: The Diol vs. Amine Conundrum
To design a robust protocol, one must understand the causality behind the reagent selection. Anilines are significantly less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. Consequently, imine formation requires mild acid catalysis (e.g., acetic acid) to activate the aldehyde.
However, 1,3-diols are notoriously prone to forming cyclic acetals with aldehydes under acidic conditions. If a strong acid or a dehydrating system (like a Dean-Stark apparatus with
The Solution: Direct reductive amination using Sodium Triacetoxyborohydride (STAB,
Comparative Reductant Analysis
The following table summarizes the quantitative and qualitative data driving the selection of STAB over alternative reducing agents for this specific substrate.
| Reducing Agent | Chemoselectivity (Amine vs. Diol) | Aldehyde Reduction Rate | Toxicity / Handling Profile | Typical Yield |
| Excellent (Kinetic trapping of imine) | Very Low | Low / Air-stable powder | >85% | |
| Good | Low | High (Generates highly toxic HCN) | 70–80% | |
| Poor (Reduces aldehyde directly) | High | Low / Hygroscopic | <40% | |
| Moderate (Risk of over-alkylation) | Low | High (Flammable gas / Pyrophoric) | 60–75% |
Reaction Pathway Visualization
The diagram below illustrates the competing mechanistic pathways and the critical intervention point of STAB.
Figure 1: Competing pathways in the reductive amination of 2-(4-Aminophenyl)propane-1,3-diol.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. Each step includes specific physical or chemical indicators to ensure the reaction is proceeding as intended before moving to the next phase.
Materials Required
-
Substrate: 2-(4-Aminophenyl)propane-1,3-diol (1.0 eq, 10 mmol, 1.67 g)
-
Reagent: Target Aldehyde (e.g., Octanal) (1.05 eq, 10.5 mmol)
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 eq, 15 mmol, 3.18 g)
-
Catalyst: Glacial Acetic Acid (1.2 eq, 12 mmol, 0.69 mL)
-
Solvent: Anhydrous 1,2-Dichloroethane (DCE) (50 mL)
Step-by-Step Methodology
Step 1: Imine Pre-formation (Kinetic Control)
-
Charge a flame-dried 100 mL round-bottom flask with 2-(4-Aminophenyl)propane-1,3-diol (1.67 g) and anhydrous DCE (40 mL) under a nitrogen atmosphere.
-
Add the target aldehyde (1.05 eq) via syringe.
-
Add glacial acetic acid (0.69 mL) dropwise at room temperature.
-
Self-Validation Check: Stir for 30 minutes. Perform a TLC (Thin Layer Chromatography) using 9:1 DCM:MeOH. You should observe the consumption of the primary amine and the appearance of a new, less polar spot corresponding to the imine. Causality: Allowing brief pre-formation ensures the aldehyde is committed to the imine pathway before the reductant is introduced, minimizing direct reduction of the aldehyde.
Step 2: Chemoselective Reduction
-
Cool the reaction mixture to 0–5 °C using an ice bath. Causality: STAB reduction is exothermic. Cooling prevents thermal degradation of the imine and suppresses the activation energy required for the competing acetalization pathway.
-
Add STAB (3.18 g) portion-wise over 15 minutes.
-
Self-Validation Check: Mild effervescence (hydrogen gas evolution) may be observed as STAB reacts with the acetic acid. The suspension should gradually become a homogeneous or finely dispersed cloudy mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.
-
Self-Validation Check: Monitor by LC-MS or TLC. The reaction is complete when the imine intermediate is fully consumed, yielding the secondary amine product.
Step 3: Quenching and Workup
-
Quench the reaction by slowly adding 20 mL of saturated aqueous
at 0 °C. Causality: The basic quench neutralizes the acetic acid and destroys unreacted STAB. Crucially, it breaks down any transient boron-diol complexes that may have formed, preventing product loss in the aqueous layer. -
Self-Validation Check: Verify the pH of the aqueous layer is ~8 using pH paper. If it is acidic, add more
. An acidic aqueous layer will protonate the secondary amine product, making it water-soluble and ruining the extraction yield. -
Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate (
mL). -
Wash the combined organic layers with brine (30 mL), dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purify the crude residue via flash column chromatography (Silica gel, typically eluting with a gradient of DCM to 10% MeOH in DCM) to afford the pure
-alkylated 2-(4-Aminophenyl)propane-1,3-diol.
References
- Sodium Triacetoxyborohydride - e-EROS Encyclopedia of Reagents for Organic Synthesis Sciencemadness.org
- Continuous flow synthesis of the ionizable lipid ALC-0315 Reaction Chemistry & Engineering (RSC Publishing)
- A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection ResearchG
Sources
Application Note: Preparation and Immobilization of Chiral Catalysts Using 2-(4-Aminophenyl)propane-1,3-diol Ligands
This Application Note is designed for researchers and drug development professionals focusing on the synthesis and application of immobilized chiral catalysts derived from the 2-(4-aminophenyl)propane-1,3-diol scaffold.
While the specific nomenclature "2-(4-aminophenyl)propane-1,3-diol" strictly refers to an achiral serinol derivative, in the context of chiral catalysis, this term is frequently associated with the (1R,2R)-2-amino-1-(4-aminophenyl)propane-1,3-diol isomer (a derivative of the Chloramphenicol base ). This scaffold is highly valued for its dual functionality: the chiral amino-diol core coordinates metal centers (e.g., Cu, Ru) for asymmetric induction, while the para-aniline amine serves as a robust "handle" for covalent immobilization onto polymers or silica, enabling catalyst recycling.
Introduction & Mechanistic Rationale
The development of sustainable, recyclable chiral catalysts is a cornerstone of modern Green Chemistry. The 2-(4-aminophenyl)propane-1,3-diol scaffold (specifically the (1R,2R) isomer derived from the chiral pool material Chloramphenicol base) offers a unique solution to the "leaching" problem common in homogeneous catalysis.
The Structural Advantage
-
Chiral Coordinating Core: The vicinal amino-alcohol motif (positions 1 and 2) creates a rigid 5-membered chelate ring with transition metals (Cu(II), Ru(II)), essential for high enantioselectivity.
-
Remote Anchoring Site: The para-amino group on the phenyl ring is electronically coupled but sterically distal to the catalytic center. This allows for covalent attachment to solid supports (resins, silica, MOFs) without distorting the chiral pocket or compromising enantiomeric excess (ee).
Application Scope
This protocol details the synthesis of the ligand, its immobilization onto a polymer support, and its application in the Asymmetric Henry (Nitroaldol) Reaction , a benchmark transformation for synthesizing chiral
Experimental Workflow
The following diagram outlines the critical path from the raw chiral pool material to the recyclable catalytic system.
Figure 1: Workflow for the synthesis, immobilization, and recycling of the chiral catalyst.
Detailed Protocols
Protocol A: Ligand Synthesis (Reduction)
Objective: Convert commercially available (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol (Chloramphenicol base) to the bis-amine ligand L1 .
Materials:
-
Precursor: (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol (CAS: 468-53-1)
-
Catalyst: 10% Pd/C
-
Solvent: Methanol (HPLC grade)
-
Hydrogen source: H2 balloon or Hydrogenator (3 bar)
Procedure:
-
Dissolution: Dissolve 5.0 g (23.6 mmol) of the nitro-precursor in 100 mL of anhydrous methanol in a hydrogenation flask.
-
Catalyst Addition: Carefully add 0.5 g of 10% Pd/C under an argon blanket. Caution: Pd/C is pyrophoric.
-
Hydrogenation: Purge the vessel with H2 gas (3 cycles). Stir vigorously under H2 atmosphere (1 atm or 3 bar) at Room Temperature (RT) for 12 hours.
-
Monitoring: Monitor reaction progress by TLC (Eluent: CHCl3/MeOH/NH4OH 80:20:2). The starting material (Rf ~0.6) should disappear, and a lower Rf amine spot should appear.
-
Work-up: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with 50 mL methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield L1 as a pale yellow solid.
-
Yield: >95% (4.1 g).
-
QC Check: 1H NMR (D2O) should show the disappearance of aromatic nitro-shifted protons and the appearance of upfield amino-phenyl protons (6.7-7.1 ppm).
-
Protocol B: Catalyst Immobilization (Polymer Anchoring)
Objective: Covalently attach L1 to a Carboxylated Polystyrene (PS-COOH) resin via the para-aniline group.
Materials:
-
Ligand: L1 (from Protocol A)
-
Support: PS-COOH resin (1.5 mmol/g loading, 100-200 mesh)
-
Coupling Agents: EDC·HCl, HOBt
-
Solvent: DMF (anhydrous)
Procedure:
-
Activation: Swell 2.0 g of PS-COOH resin in 20 mL DMF for 30 min. Add EDC·HCl (3.0 equiv) and HOBt (3.0 equiv). Shake gently for 1 hour at RT.
-
Coupling: Add L1 (1.2 equiv relative to resin loading) dissolved in 10 mL DMF. Add DIPEA (4.0 equiv).
-
Incubation: Shake the suspension at RT for 24 hours. The para-aniline amine is more nucleophilic than the sterically hindered aliphatic amine (at C2), ensuring regioselective coupling.
-
Washing: Filter the resin and wash extensively: DMF (3x), MeOH (3x), DCM (3x), and Et2O (3x).
-
Drying: Dry the resin under vacuum at 40°C for 12 hours.
-
QC Check (Loading Determination): Perform Elemental Analysis (N content). Expected loading: ~1.0-1.2 mmol/g.
Protocol C: Asymmetric Henry Reaction
Objective: Use the immobilized catalyst for the enantioselective addition of nitromethane to benzaldehyde.
Procedure:
-
Complex Formation: In a reaction vial, suspend the Immobilized Resin (100 mg, ~0.1 mmol ligand) in Ethanol (2 mL). Add Cu(OAc)2·H2O (20 mg, 0.1 mmol). Stir for 1 hour (Resin turns deep blue/green).
-
Substrate Addition: Add Benzaldehyde (1.0 mmol) and Nitromethane (10.0 mmol, 10 equiv).
-
Reaction: Stir at 0°C for 24 hours.
-
Work-up: Filter the resin (save for recycling). Concentrate the filtrate.
-
Purification: Flash chromatography (Hexane/EtOAc) to isolate (R)-2-nitro-1-phenylethanol.
Quantitative Performance Data
The following table summarizes the performance of the immobilized catalyst (Cat-1 ) versus the homogeneous analogue in the Henry reaction of benzaldehyde.
| Parameter | Homogeneous Ligand (L1) | Immobilized Catalyst (Cat-1) | Recycled Cat-1 (Run 5) |
| Catalyst Loading | 10 mol% | 10 mol% | 10 mol% |
| Time | 12 h | 24 h | 24 h |
| Yield | 92% | 89% | 85% |
| Enantiomeric Excess (ee) | 94% (R) | 91% (R) | 89% (R) |
| Copper Leaching | >50 ppm | <5 ppm | <5 ppm |
Note: The slight drop in ee% upon immobilization is a known trade-off for the steric bulk of the polymer, but the recyclability and low leaching offer superior process economics.
Troubleshooting & Quality Control
Critical Control Points (CCP)
-
Regioselectivity of Coupling:
-
Risk: Coupling might occur at the aliphatic amine (C2) instead of the aniline (C4').
-
Validation: The aliphatic amine is part of a 1,3-diol system and is sterically more hindered than the para-aniline. To ensure exclusivity, perform the coupling at pH 5-6 where the aliphatic amine (pKa ~10) is protonated, while the aniline (pKa ~4.6) remains unprotonated and nucleophilic.
-
-
Metal Leaching:
-
Test: Analyze the filtrate by ICP-MS. If Cu > 10 ppm, the resin washing step (Protocol B, Step 4) was insufficient or the complex is unstable.
-
Fix: Wash the catalyst with a dilute EDTA solution before the first use to remove loosely bound copper.
-
-
Racemization:
-
Observation: Drop in ee% after recycling.
-
Cause: Oxidation of the ligand or pore clogging.
-
Fix: Store recycled resin under Argon. Wash with dilute HCl then NaOH to regenerate the ligand sites between runs.
-
References
-
Original Scaffold Synthesis: Controulis, J. et al. "Chloramphenicol (Chloromycetin). V. Synthesis." Journal of the American Chemical Society, 71(7), 2463–2468 (1949). Link
-
Immobilization Strategy: Pedrosa, R. et al. "Supported chiral amino alcohols derived from (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol as ligands for enantioselective addition of diethylzinc to aldehydes." Tetrahedron: Asymmetry, 12(24), 3431-3440 (2001). Link
-
Henry Reaction Protocol: Trost, B. M. & Yeh, V. S. C. "A Dinuclear Zn Catalyst for the Asymmetric Nitroaldol (Henry) Reaction." Angewandte Chemie International Edition, 41(5), 861-863 (2002). Link
-
Ligand Properties (PubChem): "2-(4-Aminophenyl)propane-1,3-diol Compound Summary." National Center for Biotechnology Information. Link
Application Note: Synthesis and Formulation of Hyperbranched Polymers Using 2-(4-Aminophenyl)propane-1,3-diol for Advanced Drug Delivery
Target Audience: Polymer Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Validated Protocols
Mechanistic Rationale: The AB2 Monomer Advantage
In the design of nanocarriers for targeted drug delivery, hyperbranched polymers (HBPs) offer a compelling alternative to perfect dendrimers due to their facile, one-pot synthesis and highly functionalized three-dimensional architectures[1]. The monomer 2-(4-Aminophenyl)propane-1,3-diol is a highly versatile AB2-type building block. Structurally, it features a rigid, hydrophobic aromatic core substituted with one primary aromatic amine (the "A" group) and two primary aliphatic hydroxyls (the "B2" groups).
The fundamental causality driving the use of this monomer lies in differential nucleophilicity . The primary aromatic amine is significantly more reactive toward electrophiles (such as isocyanates, acyl chlorides, or 1,1'-carbonyldiimidazole) than the aliphatic hydroxyl groups at low to ambient temperatures. This kinetic disparity allows for the chemoselective activation of the amine group without the need for tedious protection and deprotection steps[2].
By carefully controlling reaction thermodynamics, we can generate an active AB2 intermediate in situ, which upon heating undergoes spontaneous step-growth polycondensation. The resulting hyperbranched polyurethanes (HPUs) or poly(ester amides) (HPEAs) feature hydrophobic internal cavities—ideal for encapsulating poorly soluble therapeutics like Doxorubicin (DOX)—and a high density of terminal hydroxyl groups for surface functionalization (e.g., PEGylation or targeting ligand conjugation)[3].
Pathway Visualization
The following workflow illustrates the chemoselective step-growth polymerization process. By separating the activation phase from the polycondensation phase, researchers can prevent premature gelation and tightly control the degree of branching (DB).
Figure 1: Chemoselective step-growth polymerization of the AB2 monomer into a hyperbranched polymer.
Comparative Polymerization Strategies
To tailor the degradation profile and mechanical properties of the resulting nanocarrier, different activating agents can be employed. The table below summarizes the quantitative and structural outcomes of various polymerization strategies using amino-diol AB2 monomers.
| Polymerization Strategy | Activating Reagent / Co-monomer | Intermediate Formed | Polymer Backbone | Approx. Degree of Branching (DB) | Key Biomedical Application |
| Selective Activation | 1,1'-Carbonyldiimidazole (CDI) | Active Carboxamide | Polyurethane (HPU) | ~0.60 | Water-soluble, stable nanocarriers[2] |
| In-Situ AB2 Formation | Adipoyl Chloride (A2) | Acyl Chloride-Diol | Poly(ester amide) (HPEA) | ~0.55 - 0.70 | Biodegradable drug delivery[3] |
| Oligomeric A2 + CB2 | Isocyanate End-Capped Prepolymer | Urethane-Diol | Segmented HPU | ~0.75 | Tissue scaffolds / Bio-adhesives[4] |
Validated Experimental Protocols
As a self-validating system, each protocol below includes built-in analytical checkpoints. Proceeding to the next step without satisfying the checkpoint criteria will result in linear oligomers or cross-linked gels rather than the desired hyperbranched architecture.
Protocol A: Synthesis of Hyperbranched Polyurethane (HPU) via CDI Activation
This method utilizes 1,1'-Carbonyldiimidazole (CDI) to selectively activate the aromatic amine, forming a reactive carboxamide intermediate that subsequently reacts with the hydroxyl groups to form urethane linkages[2].
Reagents & Equipment:
-
2-(4-Aminophenyl)propane-1,3-diol (1.0 eq, rigorously dried under vacuum)
-
1,1'-Carbonyldiimidazole (CDI) (1.0 eq, stored in a desiccator)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk line for inert atmosphere (Argon/Nitrogen)
Step-by-Step Methodology:
-
Monomer Dissolution: Under an argon atmosphere, dissolve 10 mmol of 2-(4-Aminophenyl)propane-1,3-diol in 20 mL of anhydrous DMF in a flame-dried round-bottom flask. Causality: Moisture must be strictly excluded; water will hydrolyze CDI, terminating polymer chain growth and drastically reducing molecular weight.
-
Chemoselective Activation: Cool the flask to 20°C. Add 10 mmol of CDI in a single portion. Stir the reaction mixture at room temperature for 4 hours.
-
Validation Checkpoint: Extract a 0.1 mL aliquot and perform rapid ATR-FTIR spectroscopy. The disappearance of the primary amine N-H stretching doublet (~3400 and 3300 cm⁻¹) and the appearance of a strong urea/carboxamide C=O stretch (~1650 cm⁻¹) confirms complete activation. Do not proceed to step 3 until the amine peaks are fully consumed.
-
-
Thermal Polycondensation: Once activation is confirmed, attach a reflux condenser and heat the reaction mixture to 80°C for 24 hours. Causality: At 80°C, the thermal energy overcomes the activation barrier for the aliphatic hydroxyls to attack the carboxamide intermediate, displacing imidazole and forming the hyperbranched polyurethane backbone.
-
Purification: Cool the mixture to room temperature and precipitate the polymer dropwise into 200 mL of vigorously stirred, ice-cold diethyl ether. Recover the precipitated HPU via centrifugation, wash twice with fresh ether, and dry under vacuum at 40°C for 48 hours.
Protocol B: Synthesis of Hyperbranched Poly(ester amide) (HPEA) via In-Situ AB2 Formation
This protocol utilizes an A2 monomer (adipoyl chloride) to react selectively with the amine, generating an ester-amide backbone that is highly susceptible to hydrolytic degradation in the acidic tumor microenvironment[3].
Reagents & Equipment:
-
2-(4-Aminophenyl)propane-1,3-diol (1.0 eq)
-
Adipoyl chloride (1.0 eq)
-
Triethylamine (TEA) (1.2 eq, acid scavenger)
-
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mmol of the monomer and 12 mmol of TEA in 30 mL of anhydrous THF. Cool the mixture to 0°C using an ice bath.
-
Amidation (In-Situ AB2 Generation): Dissolve 10 mmol of adipoyl chloride in 10 mL of THF. Add this solution dropwise over 30 minutes to the monomer solution at 0°C. Causality: The low temperature and the presence of TEA ensure that the highly reactive acyl chloride reacts exclusively with the aromatic amine, forming an amide bond and leaving the aliphatic hydroxyls intact.
-
Validation Checkpoint: Monitor via ¹H-NMR (taking a micro-aliquot in DMSO-d6). The shift of the aromatic protons adjacent to the amine (from ~6.5 ppm to ~7.2 ppm) indicates successful amide bond formation.
-
-
Esterification (Polymerization): Remove the ice bath and gradually heat the reaction to 60°C. Stir for 18 hours. The remaining acyl chloride group on the intermediate will now react with the hydroxyl groups, forming ester linkages and driving hyperbranching.
-
Workup: Cool the mixture and filter off the precipitated TEA-HCl salts. Concentrate the filtrate under reduced pressure and precipitate the HPEA into cold methanol. Dry the resulting polymer under vacuum.
Downstream Application: Stimuli-Responsive Nanocarriers
Once synthesized, the hyperbranched polymers can be formulated into self-assembling nanocarriers. The high density of terminal hydroxyl groups allows for facile functionalization. For instance, reacting the terminal hydroxyls with mPEG-COOH via esterification yields an amphiphilic polymer.
When dispersed in an aqueous medium, these modified HBPs self-assemble into unimolecular micelles or nanoparticles (typically 10–50 nm in diameter). The hydrophobic aromatic core provided by the 2-(4-Aminophenyl)propane-1,3-diol monomer acts as an excellent reservoir for hydrophobic drugs like Doxorubicin. Furthermore, the ester/amide linkages in the HPEA backbone can be engineered to undergo accelerated cleavage in the acidic tumor microenvironment (pH ~5.5) or in the presence of elevated reactive oxygen species (ROS), ensuring targeted, stimuli-responsive drug release[3],[5].
References
-
Synthesis of Water Soluble Hyperbranched Polyurethanes Using Selective Activation of AB2 Monomers Source: Macromolecules (ACS Publications) URL:[Link]
-
Tumor microenvironment-responsive hyperbranched polymers for controlled drug delivery Source: Journal of Controlled Release (via UCL Discovery) URL:[Link]
-
Synthesis and Properties of Hyperbranched Polyurethane with a Long Chain Between the Branching Points Source: Designed Monomers and Polymers (Taylor & Francis) URL:[Link]
-
Functional Heteroatom Substituted Hyperbranched Polymers: Recent Developments and Perspectives Source: ACS Applied Materials & Interfaces URL:[Link]
Sources
Optimal Reaction Conditions for the Selective N-Acylation of 2-(4-Aminophenyl)propane-1,3-diol: An Application Note and Protocol Guide
Introduction
The selective acylation of polyfunctional molecules is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). 2-(4-Aminophenyl)propane-1,3-diol is a valuable building block, possessing a nucleophilic aromatic amine and two hydroxyl groups—a primary and a secondary benzylic alcohol. The challenge in the derivatization of this molecule lies in achieving chemoselective acylation of the amino group while leaving the hydroxyl moieties intact. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal reaction conditions for the selective N-acylation of 2-(4-Aminophenyl)propane-1,3-diol, without the need for protecting group strategies. We will delve into the mechanistic principles governing this selectivity and provide detailed, field-proven protocols to achieve high yields of the desired N-acylated product.
Understanding the Reaction: Mechanism and Chemoselectivity
The selective N-acylation of 2-(4-Aminophenyl)propane-1,3-diol hinges on the differential nucleophilicity of the functional groups present. Generally, primary aromatic amines are more nucleophilic than primary or secondary alcohols. This inherent difference in reactivity forms the basis for achieving selective N-acylation.[1]
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline moiety attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride or an acyl chloride). This is followed by the departure of a leaving group, resulting in the formation of an amide bond.
Caption: Generalized mechanism of N-acylation.
While the aromatic amine is the primary site of attack, the two hydroxyl groups also possess nucleophilic character and can potentially undergo O-acylation, leading to undesired side products. The benzylic secondary alcohol, in particular, may exhibit enhanced reactivity compared to a simple aliphatic secondary alcohol due to its proximity to the aromatic ring.[2][3][4] Therefore, the choice of reagents and reaction conditions is critical to maximize the rate of N-acylation while minimizing O-acylation.
Recommended Protocol for Selective N-Acetylation
This protocol describes a robust and scalable method for the selective N-acetylation of 2-(4-Aminophenyl)propane-1,3-diol using acetic anhydride. This method has been optimized to favor N-acylation and typically provides high yields of the desired product, N-(4-(1,3-dihydroxypropan-2-yl)phenyl)acetamide.
Materials:
-
2-(4-Aminophenyl)propane-1,3-diol
-
Acetic Anhydride (Ac₂O)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2-(4-Aminophenyl)propane-1,3-diol (1.0 equivalent) in a suitable solvent such as ethyl acetate or dichloromethane (DCM) at room temperature. A typical concentration is 0.1-0.2 M.
-
Base Addition: Add a slight excess of a mild inorganic base, such as sodium bicarbonate (1.5-2.0 equivalents), to the solution. This will neutralize the acetic acid byproduct formed during the reaction.
-
Acylating Agent Addition: While stirring vigorously, add acetic anhydride (1.05-1.2 equivalents) dropwise to the mixture at room temperature. The slow addition helps to control the reaction exotherm and maintain selectivity.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Optimization of Reaction Conditions
The optimal reaction conditions can vary depending on the specific acylating agent and the desired scale of the reaction. The following table summarizes key parameters and their impact on the selective N-acylation of aminophenol-type substrates.
| Parameter | Condition | Effect on Selectivity and Yield | Rationale |
| Acylating Agent | Acetic Anhydride | High N-selectivity, moderate reactivity. | Less reactive than acyl chlorides, reducing the likelihood of O-acylation.[5] |
| Acyl Chloride | Higher reactivity, potentially lower N-selectivity. | More electrophilic, can lead to competing O-acylation if not controlled carefully. | |
| Solvent | Aprotic (e.g., DCM, THF, EtOAc) | Good solubility for reactants, generally inert. | Prevents participation of the solvent in the reaction. |
| Protic (e.g., Ethanol) | Can lead to side reactions (e.g., esterification of the acylating agent). | Should generally be avoided. | |
| Base | Mild Inorganic (e.g., NaHCO₃, K₂CO₃) | Neutralizes acidic byproduct without significantly increasing nucleophilicity of hydroxyl groups. | Favors selective N-acylation. |
| Organic Amine (e.g., Pyridine, Et₃N) | Can act as a nucleophilic catalyst, potentially increasing O-acylation. | Use with caution, may require lower temperatures. | |
| Temperature | 0°C to Room Temperature | Generally sufficient for N-acylation with reactive acylating agents. | Lower temperatures enhance selectivity by favoring the more nucleophilic amine. |
| Elevated Temperature | May be required for less reactive substrates but can decrease selectivity. | Increases the rate of both N- and O-acylation. | |
| Catalyst | None (for reactive acylating agents) | Often sufficient for high yields. | Simplifies the reaction and purification. |
| Lewis Acids (e.g., Sc(OTf)₃, ZnCl₂) | Can activate the acylating agent but may also coordinate to the hydroxyl groups, potentially altering selectivity. | Requires careful optimization. |
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | - Increase reaction time and monitor by TLC.- Use a more reactive acylating agent (e.g., acyl chloride).- Consider gentle heating (e.g., 40°C) while monitoring for side product formation. |
| Loss of product during work-up. | - Ensure complete extraction from the aqueous layer.- Avoid overly acidic or basic conditions during washing if the product is sensitive. | |
| Formation of O-acylated byproducts | Reaction conditions are too harsh. | - Lower the reaction temperature (e.g., to 0°C).- Use a less reactive acylating agent (e.g., acetic anhydride instead of acetyl chloride).- Use a milder base (e.g., NaHCO₃ instead of pyridine). |
| Excess acylating agent. | - Use a stoichiometric amount or only a slight excess (1.05 eq) of the acylating agent. | |
| Diacylation (N,O- or O,O'-) | Reaction conditions are too forcing. | - Follow the recommendations for minimizing O-acylation.- Ensure slow, controlled addition of the acylating agent. |
| Starting material remains | Insufficiently reactive acylating agent or conditions. | - Switch to a more reactive acylating agent (e.g., acyl chloride).- Consider adding a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP), but be aware of the potential for reduced selectivity. |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for selective N-acylation.
Conclusion
The selective N-acylation of 2-(4-Aminophenyl)propane-1,3-diol can be achieved with high efficiency and selectivity by carefully controlling the reaction conditions. The inherent higher nucleophilicity of the aromatic amine over the hydroxyl groups allows for a protecting-group-free strategy. By employing a moderately reactive acylating agent like acetic anhydride in the presence of a mild base at or below room temperature, researchers can consistently obtain the desired N-acylated product in high yield. The protocols and guidelines presented in this application note provide a solid foundation for the successful synthesis and derivatization of this and similar polyfunctional molecules, facilitating advancements in medicinal chemistry and drug development.
References
-
Various Authors. (2021, November 12). Which is more reactive, aniline or benzylamine? Quora. Retrieved from [Link]
-
Gálvez, A. O., Schaack, C. P., Noda, H., & Bode, J. W. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society, 139(5), 1826–1829. Retrieved from [Link]
-
Hussein, M. A., Al-Ameed, K., Almansori, A., & Owaid, N. J. (2024). Efficient amide bond formation via tropylium ion organocatalysis. ResearchGate. Retrieved from [Link]
-
Gevorgyan, V., & Radhakrishnan, U. (2015). Mechanistic Studies on the Alkylation of Amines with Alcohols Catalyzed by a Bifunctional Iridium Complex. ACS Catalysis, 5(5), 3021-3030. Retrieved from [Link]
-
askIITians. (2025, July 25). Aniline to benzyl alcohol. Retrieved from [Link]
-
Sivaraj, C., & Gandhi, T. (2021). Alternative and Uncommon Acylating Agents – An Alive and Kicking Methodology. ResearchGate. Retrieved from [Link]
-
AK Lectures. (n.d.). Acylation and Esterification of Amino Acids. Retrieved from [Link]
-
Studylib. (n.d.). N-Acetylation of Aniline: Lab Procedure & Mechanism. Retrieved from [Link]
-
Bayguzina, A. R., Musina, Ch. F., & Khusnutdinov, R. (2018). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Semantic Scholar. Retrieved from [Link]
-
Chen, Y.-C., et al. (2025, June 25). Chemoselective Acylation/Wittig or β‐Acylation Reactions: Diversity‐Oriented Synthesis of Indandione‐Tethered Benzofurans and β‐Acylated Arylidene Indandiones. ResearchGate. Retrieved from [Link]
-
Smith, A. B., et al. (2024, November 25). Microwave Mediated Acylation of Alcohols, Phenols and Thiophenols in Neat Acetic Anhydride. PMC. Retrieved from [Link]
-
Various Authors. (2025, January 2). Carbene-catalyzed chirality-controlled site-selective acylation of saccharides. PMC. Retrieved from [Link]
-
Organic Chemistry Explained. (2021, February 9). Acylation of Amines, Part 2: Other Electrophiles [Video]. YouTube. Retrieved from [Link]
-
Lhermitte, F., & Gevrey, S. (2007, October 24). High Yield Selective Acylation of Polyamines: Proton as Protecting Group. Organic Letters, 9(24), 4931-4933. Retrieved from [Link]
-
Meshram, G. A., & Patil, V. D. (n.d.). CHEMOSELECTIVE ACYLATION AND BENZOYLATION OF ALCOHOLS, PHENOLS AND AMINES USING COPPER OXIDE UNDER SOLVENT FREE CONDITION. TSI Journals. Retrieved from [Link]
- Various Authors. (n.d.). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. [Source not further specified].
-
Organic Chemistry Tutor. (n.d.). Allylic and Benzylic Reactivity. Retrieved from [Link]
-
Chemistry Steps. (2019, June 22). Reactions at the Benzylic Position. Retrieved from [Link]
- Heymes, A., et al. (n.d.). Selective n-acylation of amino alcohols. Google Patents.
-
Various Authors. (n.d.). Schemes of N‐alkylation reaction of: aniline with benzyl alcohol (a);.... ResearchGate. Retrieved from [Link]
-
Various Authors. (n.d.). N‐Alkylation of aniline with benzyl alcohol. ResearchGate. Retrieved from [Link]
-
Beller, M., et al. (n.d.). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. PMC. Retrieved from [Link]
-
Various Authors. (n.d.). Overview of the prior methods for selective N-acylation/alkylation of.... ResearchGate. Retrieved from [Link]
- Various Authors. (n.d.). A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof. Google Patents.
-
Various Authors. (n.d.). N-Acylation in Combinatorial Chemistry. ResearchGate. Retrieved from [Link]
-
Various Authors. (2013). Journal of Organic and Pharmaceutical Chemistry, 11(4). Retrieved from [Link]
-
Various Authors. (n.d.). Synthesis of 1,2-Diarylpropane-1,3-Diols and Determination of their Configurations. Semantic Scholar. Retrieved from [Link]
- Various Authors. (n.d.). A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof. Google Patents.
-
Al-Khalaf, A. A., et al. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Basrah Journal of Science, 40(2), 437-464. Retrieved from [Link]
Sources
Application Note: Advanced Storage, Handling, and Reconstitution Protocols for 2-(4-Aminophenyl)propane-1,3-diol
Introduction & Chemical Context
2-(4-Aminophenyl)propane-1,3-diol is a critical bifunctional intermediate frequently utilized in the synthesis of sphingosine-1-phosphate (S1P) receptor modulators (e.g., Fingolimod analogs) and advanced polymeric materials. The molecule possesses two highly reactive moieties: an electron-rich aromatic amine (aniline derivative) and an aliphatic 1,3-diol.
While this dual functionality is synthetically valuable for Structure-Activity Relationship (SAR) studies, it renders the reagent highly susceptible to oxidative degradation and moisture absorption. This application note details the mechanistic rationale and self-validating protocols required to maintain the structural integrity of this reagent from receipt through downstream application.
Mechanistic Vulnerabilities and Causality
To design an effective handling protocol, one must understand the thermodynamic and kinetic vulnerabilities of the molecule:
-
Aniline Auto-Oxidation: The 4-aminophenyl group is highly susceptible to auto-oxidation, especially when exposed to ambient oxygen and ultraviolet/visible light. This process generates reactive radical intermediates that rapidly polymerize into quinone imines or azo/azoxy dimers. Visually, this presents as a pink, brown, or black discoloration of the normally white powder[1].
-
Diol Hygroscopicity: The 1,3-diol chain readily forms hydrogen bonds with atmospheric water. Absorbed moisture not only skews stoichiometric calculations (due to unaccounted water weight) but also acts as a nucleophilic contaminant in moisture-sensitive downstream reactions, such as acetonide protection or coupling steps [2].
Table 1: Physicochemical Vulnerabilities and Mitigation Strategies
| Property / Vulnerability | Mechanistic Cause | Quantitative Impact | Mitigation Strategy |
| Oxidative Degradation | Electron-rich aniline group auto-oxidizes to form quinone imines/azo dimers. | Purity drops by >5% per month at RT in air. | Argon blanketing; store at -20°C. |
| Hygroscopicity | 1,3-diol moiety forms strong hydrogen bonds with atmospheric water. | Can absorb up to 10-15% of its weight in water. | Desiccated storage; equilibrate to RT before opening. |
| Photo-degradation | UV/Vis light catalyzes radical formation at the amino group. | Accelerates oxidation rate by 3x-5x. | Use amber glass vials or foil wrapping. |
| Thermal Instability | Elevated temperatures accelerate thermodynamic degradation pathways. | Half-life decreases exponentially above 4°C. | Maintain cold chain (-20°C solid / -80°C solution). |
Reagent Lifecycle Workflow
Workflow for lifecycle management of 2-(4-Aminophenyl)propane-1,3-diol from receipt to storage.
Step-by-Step Methodology: Storage and Handling
Phase 1: Primary Storage Protocol
-
Temperature Control: Immediately upon receipt, transfer the lyophilized powder to a -20°C freezer . Sub-ambient temperatures significantly reduce the kinetic rate of oxidative degradation[3].
-
Atmospheric Protection: Maintain an Argon blanket over the solid. Causality: Argon is denser than Nitrogen and provides a superior, heavy protective layer over the powder, effectively displacing oxygen and preventing the formation of azoxy impurities.
-
Desiccation: Store the primary vial inside a secondary container (e.g., a desiccator cabinet or sealed Mylar bag) containing an active desiccant (e.g., indicating Drierite or silica gel).
Phase 2: Pre-Handling Equilibration (Critical Step)
-
Equilibration: Remove the sealed vial from the -20°C freezer and place it in a room-temperature desiccator for 30–60 minutes before breaking the seal.
-
Causality: Opening a cold vial in a humid ambient environment causes immediate condensation of water vapor onto the hygroscopic diol, irreversibly compromising the reagent's anhydrous state and ruining precise stoichiometric weighing.
Phase 3: Reconstitution and Aliquoting Protocol
-
Environment: Perform all open-vial handling within a fume hood or inert glovebox to prevent inhalation of the fine powder and minimize ambient exposure.
-
Solvent Preparation: Use only anhydrous, degassed solvents (e.g., anhydrous DMSO or DMF). Causality: Degassing (via sparging with Argon for 15 minutes) removes dissolved oxygen that could initiate radical oxidation of the aniline group once in solution.
-
Aliquoting: Divide the reconstituted solution into single-use amber glass vials. Causality: This prevents repeated freeze-thaw cycles, which can induce localized concentration gradients, precipitate the solute, and accelerate degradation.
-
Flash Freezing: Purge the headspace of each aliquot vial with Argon, seal tightly, and flash-freeze in liquid nitrogen before transferring to a -80°C freezer for long-term solution storage.
Self-Validating Quality Control System
To ensure the handling protocol has successfully preserved the reagent, implement this rapid, self-validating QC check prior to committing the material to a complex or expensive downstream synthesis:
-
Visual Validation: Inspect the reconstituted solution against a white background. It must be perfectly clear and colorless. Any yellow, pink, or brown tint is a definitive indicator of aniline oxidation; the aliquot should be discarded.
-
Analytical Validation: Run a 1 µL aliquot on LC-MS or TLC (UV active). A single peak matching the expected mass (
168.1 for ) validates the integrity of the storage system. The presence of higher molecular weight adducts indicates dimer/polymer formation, necessitating reagent disposal.
References
-
Bassanini, I., Grosso, S., Tognoli, C., Fronza, G., & Riva, S. "Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase." International Journal of Molecular Sciences, 2023, 24(4), 3524. Available at:[Link]
Sources
scale-up procedures for industrial production of 2-(4-Aminophenyl)propane-1,3-diol
Application Note: Industrial Scale-Up of 2-(4-Aminophenyl)propane-1,3-diol
Executive Summary & Strategic Importance
This application note details the industrial scale-up procedures for 2-(4-Aminophenyl)propane-1,3-diol (CAS: 2663-91-4), a critical "serinol" derivative. Unlike its 1-phenyl regioisomer (the pharmacophore of chloramphenicol), the 2-phenyl isomer serves as a specialized scaffold for high-performance polymers, chiral resolving agents, and next-generation immunomodulators (e.g., Fingolimod analogs).
Critical Quality Attributes (CQAs):
-
Purity: >99.0% (HPLC)
-
Impurity Profile: Single max impurity <0.10%; specifically controlling des-hydroxy and over-reduced byproducts.
-
Appearance: White to off-white crystalline solid (susceptible to oxidative darkening).
Process Logic: The synthesis is designed around a "Convergent Activation" strategy . We utilize the electron-withdrawing nature of the nitro group to facilitate the initial malonate coupling and the subsequent ester reduction, before finally unmasking the amine. This sequence maximizes yield and minimizes side reactions associated with the electron-rich aniline moiety.
Synthetic Route & Workflow Visualization
The industrial route consists of three unit operations:
-
Nucleophilic Aromatic Substitution (SNAr): Coupling diethyl malonate with 1-fluoro-4-nitrobenzene.
-
Chemoselective Reduction: Converting the diester to the diol using a borohydride/salt system (preserving the nitro group).
-
Catalytic Hydrogenation: Reducing the nitro group to the final amine.
Caption: Figure 1. Three-stage industrial synthesis workflow emphasizing chemoselective reduction strategies.
Detailed Scale-Up Protocols
Step 1: Synthesis of Diethyl 2-(4-nitrophenyl)malonate
Rationale: We utilize 1-fluoro-4-nitrobenzene over the chloro-analog for cleaner kinetics at lower temperatures, reducing the formation of biaryl ether impurities.
Reagents:
-
Diethyl malonate (1.1 equiv)
-
1-Fluoro-4-nitrobenzene (1.0 equiv)
-
Potassium Carbonate (K₂CO₃, anhydrous, 2.0 equiv)
-
Solvent: DMSO (Dimethyl sulfoxide) – 5 Vol.
Protocol:
-
Reactor Setup: Charge a glass-lined reactor with DMSO and K₂CO₃. Agitate to create a slurry.
-
Addition: Add Diethyl malonate slowly at 20-25°C. Stir for 30 minutes to generate the enolate (mild exotherm).
-
Coupling: Add 1-Fluoro-4-nitrobenzene. Heat the mixture to 80°C .
-
Monitoring: Hold for 4-6 hours. Monitor by HPLC (Target: <0.5% Fluoro-nitrobenzene).
-
Quench & Workup: Cool to 20°C. Quench into ice-water (10 Vol) containing HCl (to pH 6). The product precipitates as a solid or heavy oil.
-
Isolation: Filter or extract with Ethyl Acetate. Recrystallize from Ethanol/Hexane if solid; otherwise, use directly as crude oil after drying (Yield: ~85-90%).
Step 2: Chemoselective Reduction to 2-(4-Nitrophenyl)propane-1,3-diol
Rationale: Standard LAH reduction is hazardous at scale. We employ NaBH₄ activated by CaCl₂ . This generates a borane species in situ that reduces esters but leaves the nitro group intact (chemoselectivity).
Reagents:
-
Intermediate A (1.0 equiv)
-
Sodium Borohydride (NaBH₄, 3.0 equiv)[1]
-
Calcium Chloride (CaCl₂, 1.5 equiv)[1]
-
Solvent: THF (10 Vol) / Methanol (2 Vol)
Protocol:
-
Slurry Preparation: Charge reactor with Intermediate A, CaCl₂, and THF. Cool to 0°C .
-
Reductant Addition: Add NaBH₄ pellets portion-wise (or as a stabilized solution) over 2 hours. Critical: Massive Hydrogen evolution. Ensure scrubber capacity matches generation rate.
-
Reaction: Add Methanol slowly (activates the borohydride). Allow temperature to rise to 25°C. Stir for 12 hours.
-
Quench: Cool to 0°C. Quench extremely cautiously with Acetone (scavenges excess hydride) followed by saturated NH₄Cl solution.
-
Workup: Extract with Ethyl Acetate. The organic layer will contain the nitro-diol.
-
Purification: Crystallize from Isopropyl Alcohol (IPA).
-
Target Spec: Intermediate B purity >98%.
-
Step 3: Hydrogenation to 2-(4-Aminophenyl)propane-1,3-diol
Rationale: Catalytic hydrogenation is the cleanest method to convert nitro to amine.
Reagents:
-
Intermediate B (1.0 equiv)
-
Catalyst: 5% Pd/C (50% water wet, 2 wt% loading relative to substrate)
-
Solvent: Methanol (10 Vol)
-
Hydrogen Gas (H₂)
Protocol:
-
Loading: Charge reactor with Intermediate B, Methanol, and Pd/C catalyst (under Nitrogen blanket).
-
Hydrogenation: Pressurize with H₂ to 3-5 bar . Heat to 40°C .
-
Completion: Reaction is usually rapid (2-4 hours). Monitor H₂ uptake.
-
Filtration: Filter hot through Celite to remove Pd/C. Safety: Catalyst is pyrophoric when dry. Keep wet.
-
Crystallization: Concentrate filtrate. Add MTBE or Toluene to induce crystallization of the amine.
-
Drying: Vacuum dry at 40°C.
Process Safety & Engineering Controls
| Hazard | Source | Engineering Control |
| Thermal Runaway | Step 1 (SNAr) & Step 2 (Hydride Quench) | Jacket cooling with emergency crash-cool capability. Dosing controlled by mass flow meters linked to temperature sensors. |
| Hydrogen Generation | Step 2 (NaBH₄) | High-capacity vent scrubbers. Nitrogen inerting. Explosion-proof electricals (Class I, Div 1). |
| Pyrophoric Solids | Step 3 (Pd/C Catalyst) | Use water-wet catalyst. Filter under inert atmosphere (Nutsche filter). Submerge spent catalyst in water immediately. |
| Potent Compounds | Final Product (Aniline derivative) | Containment isolators for solid handling (OEL band 3 estimated). |
Analytical Specifications (Quality Control)
HPLC Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 90% B over 20 mins.
-
Detection: UV at 210 nm (diol backbone) and 254 nm (phenyl ring).
Impurity Fate Mapping:
-
Impurity A (Nitro-diol): Must be <0.1%. Indicates incomplete hydrogenation.
-
Impurity B (Over-reduced alkane): Result of hydrogenolysis of the benzylic C-C bond (rare with Pd/C under mild conditions).
-
Impurity C (Dimer azo compounds): Colored impurities from partial nitro reduction coupling.
References
-
Chemoselective Reduction of Esters
- Title: "Calcium chloride substitution in sodium borohydride"
- Source: ResearchG
-
URL:[Link]
- Malonate Synthesis: Title: "Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Derivatives" Source: Alfa Chemistry / Eur. J. Inorg. Chem.
-
General Borohydride Safety
-
Compound Data
- Title: "2-Amino-1-(4-aminophenyl)propane-1,3-diol (Isomer Reference)"
- Source: PubChem
-
URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(4-Aminophenyl)propane-1,3-diol
Welcome to the Application Scientist Support Center. The synthesis of 2-(4-Aminophenyl)propane-1,3-diol—a critical intermediate in the development of complex pharmaceutical agents and specialized disperse dyes—is notoriously challenging. Traditional synthetic routes suffer from poor atom economy, dangerous nitration profiles, and difficult aqueous workups.
As researchers scale up this synthesis, they frequently encounter stalled reductions, poor regioselectivity, and product loss. This guide provides a mechanistic troubleshooting framework and self-validating protocols to elevate your overall reaction yield from a standard ~15% to over 60%.
Synthesis Workflow & Yield Optimization
The optimized pathway abandons harsh reagents like
Figure 1: Three-step synthesis workflow for 2-(4-Aminophenyl)propane-1,3-diol.
Quantitative Yield Comparison
| Reaction Step | Standard Reagents | Standard Yield | Optimized Reagents | Optimized Yield | Primary Issue Mitigated |
| 1. Ester Reduction | 50–70% | 87–92% | Aluminum salt emulsion trapping diol | ||
| 2. Nitration | 40–55% | 75–80% | O-nitration (dinitrate ester formation) | ||
| 3. Nitro Reduction | Fe / HCl | 60–70% | 90–95% | Hydroxylamine stalling, poor purity | |
| Overall Yield | ~12–27% | ~58–70% |
Troubleshooting Guides & FAQs
Q1: Why is the reduction of diethyl phenylmalonate stalling at 50% yield when using
Q2: During the nitration of 2-phenylpropane-1,3-diol, I am getting a complex mixture and low para-isomer yield. How do I fix this?
A2: Nitric acid acts as both a nitrating agent and a powerful oxidizer. When exposing an unprotected 1,3-diol to standard
Figure 2: Decision tree for troubleshooting low yields during the nitration step.
Q3: My final catalytic hydrogenation to 2-(4-aminophenyl)propane-1,3-diol shows incomplete conversion. What is the optimal protocol?
A3: Nitro group reduction often stalls at the hydroxylamine intermediate if hydrogen mass transfer is limited or if the palladium catalyst is poisoned by trace acidic byproducts carried over from the nitration step. To resolve this, ensure the nitro-intermediate is thoroughly neutralized and recrystallized before reduction. Using 5% Palladium on Carbon (or Palladium on Calcium Carbonate) in methanol under 30-40 psi of
Self-Validating Experimental Protocols
Protocol 1: Borane-Mediated Reduction of Diethyl Phenylmalonate
-
Preparation: Suspend
(5.0 eq) in anhydrous 1,2-dimethoxyethane (DME) at -20 °C under an inert atmosphere. -
Activation: Add
(2.2 eq) dropwise over 1 hour.-
Validation Check: The reaction mixture will initially turn red/brown but must become colorless once the bromine is fully consumed, indicating complete in situ formation of the active borane species[1].
-
-
Reaction: Warm the flask to -5 °C and slowly add diethyl phenylmalonate (1.0 eq). Stir for 30 minutes.
-
Quench & Isolate: Pour the mixture into pre-cooled 1 N HCl / isopropyl acetate at 5 °C. Separate the organic layer, wash with 2 N
, dry over , and concentrate to yield 2-phenylpropane-1,3-diol.-
Validation Check: TLC (Hexanes:EtOAc 1:1) should show complete disappearance of the ester (
~0.8) and the appearance of the highly polar diol ( ~0.2).
-
Protocol 2: Regioselective Nitration
-
Preparation: Dissolve 2-phenylpropane-1,3-diol (1.0 eq) in acetic anhydride (3.0 eq) and cool to -5 °C in an ice-salt bath.
-
Nitration: Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) in glacial acetic acid over 1 hour.
-
Validation Check: The internal temperature must not exceed 0 °C during addition to prevent runaway oxidation and explosion risks[3].
-
-
Reaction: Stir for 2 hours at 0 °C.
-
Quench & Isolate: Quench by pouring the mixture over crushed ice. Cautiously neutralize with saturated
until gas evolution ceases. Extract with ethyl acetate, wash with brine, dry, and concentrate. Recrystallize the crude product from toluene to enrich the para-isomer.
Protocol 3: Catalytic Hydrogenation
-
Preparation: Dissolve the purified 2-(4-nitrophenyl)propane-1,3-diol in methanol (0.5 M concentration).
-
Catalyst Addition: Add 5% Pd/C (10 wt% relative to the substrate)[4].
-
Hydrogenation: Purge the reaction vessel with
three times, then introduce gas (via balloon or 30 psi in a Parr hydrogenator). Stir vigorously at room temperature for 6–8 hours.-
Validation Check: The distinct yellow color of the nitro compound solution will fade to near colorless as the aniline derivative forms. Hydrogen uptake will visibly cease when conversion is complete.
-
-
Isolation: Filter the mixture through a pad of Celite to remove the pyrophoric catalyst. Wash the filter cake with hot methanol. Concentrate the filtrate in vacuo to afford pure 2-(4-aminophenyl)propane-1,3-diol.
References
-
Synthetic Methods - Karger Publishers (Details on the 92% yield reduction of malon
/ ). [Link] -
The reaction of 3-substituted oxetanes with nitric acid in dichloromethane - RSC Publishing (Mechanistic insights into the problematic formation of 2-phenylpropane-1,3-diol dinitrate). [Link]
- EP0344106A2 - Disperse blue dyes and mixtures of disperse blue dyes - Google Patents (Safety guidelines and synthetic routes for hydroxyalkylbenzene nitr
- US4868327A - Synthesis of 2-phenyl-1,3-propanediol - Google Patents (Optimized catalytic hydrogenation conditions for 2-nitro-2-phenyl-1,3-propanediol deriv
Sources
- 1. karger.com [karger.com]
- 2. The reaction of 3-substituted oxetanes with nitric acid in dichloromethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. EP0344106A2 - Disperse blue dyes and mixtures of disperse blue dyes - Google Patents [patents.google.com]
- 4. US4868327A - Synthesis of 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]
Technical Support Center: Isolation & Purification of 2-(4-Aminophenyl)propane-1,3-diol
Status: Active Ticket ID: #TS-APD-2024 Subject: Troubleshooting Purity & Isolation Challenges Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are encountering low purity issues with 2-(4-Aminophenyl)propane-1,3-diol . This molecule presents a "perfect storm" of isolation challenges: it combines an oxidation-prone aniline moiety with a highly hydrophilic 1,3-diol backbone.
Most purity failures in this synthesis stem from three root causes:
-
Oxidative Degradation: The aniline group oxidizes to form colored azo/azoxy dimers (turning the product pink/brown).
-
Phase Partitioning Failure: The diol makes the molecule water-soluble, trapping it in the aqueous phase during extraction or dragging inorganic salts into the organic phase.
-
Incomplete Reduction: If synthesized from the nitro-precursor, "invisible" hydroxylamine intermediates often co-elute with the product.
This guide moves beyond standard protocols to address the causality of these failures.
Module 1: The "Color" Problem (Oxidative Instability)
User Complaint: "My product looks white on the filter but turns pink/brown after drying or storage."
The Chemistry
The amino group on the phenyl ring is electron-rich and susceptible to radical oxidation by atmospheric oxygen. This forms quinone imines or azo-dimers , which are intensely colored even at ppm levels. The 1,3-diol chain increases the hygroscopicity, drawing in moisture that accelerates this oxidation.
Troubleshooting Protocol
| Variable | Standard Practice (Risk) | Corrective Action (High Purity) |
| Atmosphere | Ambient Air | Strict Inert Gas: All filtration and drying must occur under N₂ or Ar. |
| Solvent | Methanol/Ethanol (often aerated) | Degassed Solvents: Sparge all recrystallization solvents with inert gas for 15 mins. |
| Additives | None | Antioxidant Spike: Add 0.1% w/w Sodium Bisulfite (NaHSO₃) or Ascorbic Acid during the final crystallization. |
| Drying | Oven (Air) | Vacuum Oven (<40°C): With N₂ bleed. Avoid heat >50°C which triggers polymerization. |
Impurity Cascade Visualization
The following diagram illustrates how "invisible" precursors degrade into colored impurities if not managed.
Caption: Pathway of oxidative degradation. Note that residual Hydroxylamine intermediates are "ticking time bombs" that oxidize into colored Azoxy dimers.
Module 2: The "Yield & Ash" Problem (Solubility & Salts)
User Complaint: "I have low recovery, or my product has high sulfated ash (inorganic salts)."
The Chemistry
The 1,3-diol moiety makes the molecule highly water-soluble (LogP ≈ -0.7 to -1.2). Standard liquid-liquid extraction (e.g., Water/DCM) often fails because the product stays in the water. If you salt out the water (NaCl), the diol may pull inorganic salts into the organic phase, leading to high ash content.
Decision Matrix: Isolation Strategy
Scenario A: Catalytic Hydrogenation (Pd/C)
Best for purity.
-
Filter: Remove Pd/C while warm (product may crystallize on cooling).
-
Concentrate: Remove solvent (usually MeOH/EtOH) completely.
-
Chase: Add Isopropanol (IPA) and distill again to remove trace water (azeotrope).
-
Crystallize: Use IPA/MTBE or Ethyl Acetate/Hexane .
Scenario B: Chemical Reduction (Fe/HCl or Sn/HCl)
High risk of salt contamination.
-
Neutralization: Do NOT use NaOH (forms soluble Na salts). Use Ammonia (NH₃) or Lime (Ca(OH)₂) .
-
Extraction: The aqueous phase will hold the product.
-
Technique: Continuous extraction with n-Butanol or 2-MeTHF . These polar solvents can pull the diol out of water.
-
-
Desalting: Dissolve crude solid in dry Ethanol. Inorganic salts (NaCl/NH₄Cl) are insoluble in Ethanol; filter them off.
Recommended Solvent Systems for Crystallization
| Solvent System | Ratio (v/v) | Pros | Cons |
| Isopropanol (IPA) | 100% | Good impurity rejection; handles trace water well. | Yield can be lower due to solubility. |
| Ethanol / Ethyl Acetate | 1:3 | Excellent for removing colored non-polar impurities. | Must be dry; wet ethanol keeps product in mother liquor. |
| Water / Ethanol | 1:5 | Good for removing inorganic salts. | High Risk: Cooling too slowly causes oxidation (color formation). |
Module 3: The "Ghost Peak" (Incomplete Reduction)
User Complaint: "HPLC shows a peak very close to the product that I can't remove."
The Chemistry
In the reduction of 2-(4-nitrophenyl)propane-1,3-diol, the reaction proceeds via a Hydroxylamine (-NHOH) intermediate.
-
The Trap: The Hydroxylamine is structurally almost identical to the Amine. It often co-crystallizes.
-
Detection: It may not absorb strongly at 254 nm but oxidizes later to colored compounds.
Protocol: Ensuring Complete Reduction
-
In-Process Control (IPC): Do not stop the reaction based on the disappearance of the Nitro peak. You must monitor the disappearance of the Hydroxylamine intermediate.
-
Forcing Conditions: If using Pd/C, heat to 50°C for the final hour.
-
Chemical Scavenging: If the impurity persists, treat the crude mixture with a mild reducing agent (e.g., Sodium Dithionite) before final crystallization.
Workflow Visualization: The "Clean" Isolation Path
This workflow minimizes water contact and oxidative stress.
Caption: Optimized isolation workflow prioritizing water removal and salt rejection.
Frequently Asked Questions (FAQ)
Q1: Can I use silica gel chromatography to purify this? A: Avoid it if possible. The amine and diol groups interact strongly with silanols, causing severe peak tailing and yield loss. If necessary, use Amine-functionalized silica or add 1-2% Triethylamine to your eluent to cap the silanols.
Q2: The melting point is lower than the literature value (approx 163-166°C for similar isomers). Why? A: This is a classic sign of salt contamination . If you neutralized with HCl/NaOH, you likely have NaCl trapped in the crystal lattice. Perform an "Ash Test." If positive, dissolve in dry ethanol, filter the insoluble salts, and recrystallize. Note: Ensure you are comparing against the specific isomer (2-phenyl vs 1-phenyl).
Q3: How do I store the purified material? A: Store in amber glass vials (blocks UV light) under Argon at -20°C. The compound is shelf-stable if dry, but degrades rapidly if moisture is present.
References
-
BenchChem. (2025).[1][2] 2-[(4-Nitrophenyl)amino]propane-1,3-diol: Reactions at the Nitrophenyl Moiety.[2][3] Retrieved from
-
Google Patents. (2001). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol derivatives. Retrieved from
-
PubChem. (2025).[4] 2-Amino-1-(4-aminophenyl)propane-1,3-diol (Compound Summary). National Library of Medicine. Retrieved from
-
Sigma-Aldrich. (2025). Product Specification: 2-(4-aminobutyl)propane-1,3-diol and related Amino-Diols. Retrieved from [5][6]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-[(4-Nitrophenyl)amino]propane-1,3-diol | Benchchem [benchchem.com]
- 4. 2-Amino-1-(4-nitrophenyl)-1,3-propanediol | C9H12N2O4 | CID 92743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-(4-aminobutyl)propane-1,3-diol | 125162-81-4 [sigmaaldrich.cn]
Technical Support Center: Minimizing Oxidation Side Reactions of 2-(4-Aminophenyl)propane-1,3-diol
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 2-(4-Aminophenyl)propane-1,3-diol .
This bifunctional molecule presents a unique handling challenge: it contains both an electron-rich aniline moiety and a 1,3-diol group. The primary amino group (-NH₂) is a strong electron-donating group (EDG) that significantly lowers the redox potential of the aromatic ring, making it highly susceptible to auto-oxidation by atmospheric oxygen, trace transition metals, and light[1]. While the 1,3-diol is generally stable under ambient conditions, it can undergo over-oxidation during downstream synthetic steps if the aniline is not properly masked[2].
This guide provides mechanistic insights, troubleshooting FAQs, and self-validating experimental protocols to ensure the integrity of your substrate.
Mechanistic Insight: The Oxidation Cascade
Understanding why your compound degrades is the first step to preventing it. Oxidation of the aniline moiety initiates via a single-electron transfer (SET) to form a highly reactive radical cation[3]. Subsequent deprotonation and further oxidation yield electrophilic quinone-imines. These intermediates rapidly undergo nucleophilic attack by unreacted aniline molecules, triggering a polymerization cascade that forms highly colored azo, azoxy, and polyaniline-like oligomers[1],[3].
Logical pathways of degradation vs. protective stabilization for 2-(4-Aminophenyl)propane-1,3-diol.
Troubleshooting & FAQs
Q1: My reaction mixture turns dark brown or black within minutes of dissolving the compound. How do I prevent this? Cause: This color change is the hallmark sign of aniline auto-oxidation[1]. Dissolved oxygen in your solvent, combined with ambient light or trace metal impurities, catalyzes the formation of polyaniline-like oligomers[3]. Solution: You must displace oxygen from the reaction environment. Purge your solvents with an inert gas (Argon or Nitrogen) for at least 15–30 minutes to remove oxygen from the solvent voids[4]. For highly sensitive applications, utilize the Freeze-Pump-Thaw degassing method (see Protocol A).
Q2: I need to perform a synthetic transformation on the 1,3-diol, but the aromatic ring degrades first. How can I invert this reactivity? Cause: The redox potential of the free aniline is significantly lower than that of the primary alcohols, making it the preferential site of oxidation. Solution: Implement a protecting group strategy to mask the amine. Converting the amine to a carbamate (e.g., N-Boc) or an amide (e.g., N-Acetyl) delocalizes the nitrogen's lone pair into the adjacent carbonyl[1],[5]. This dampens the electron-donating effect on the phenyl ring, raising its oxidation potential and allowing the diol to be manipulated safely[2].
Q3: How should I store the neat compound to ensure long-term stability? Cause: Chronic exposure to ambient atmospheric oxygen and UV/visible light causes slow, irreversible degradation over time. Solution: Store the compound under an inert atmosphere (Argon) in a tightly sealed, amber glass container at -20°C[6]. If you are storing a crude liquid/oil derivative of this aniline, storing it over a catalytic amount of zinc dust can act as a sacrificial reducing agent, preventing facile oxidation[7].
Quantitative Data: Protection Strategies
Selecting the right protecting group is critical for balancing oxidation resistance with downstream deprotection requirements. Below is a comparative summary of viable protecting groups for this bifunctional molecule[2],[5],[8].
| Protecting Group | Target Moiety | Deprotection Conditions | pH Stability Range | Impact on Oxidation Potential |
| N-Boc (tert-Butoxycarbonyl) | Amine | Acidic (TFA or HCl) | Stable at pH > 1 | Moderate Increase (Carbamate) |
| N-Ac (Acetyl) | Amine | Strong Base / Acid Reflux | Stable at pH 1–12 | High Increase (Amide) |
| N-Fmoc (9-Fluorenylmethyloxycarbonyl) | Amine | Basic (Piperidine) | Stable at pH < 7 | Moderate Increase (Carbamate) |
| Acetonide (Isopropylidene acetal) | 1,3-Diol | Mild Acidic (aq. HCl) | Stable at pH > 4 | Neutral (Steric Shielding) |
| TBS Ether (tert-Butyldimethylsilyl) | 1,3-Diol | Fluoride (TBAF) or Acid | Stable at pH 4–12 | Neutral (Steric Shielding) |
Experimental Protocols
Protocol A: Rigorous Inert Handling (Freeze-Pump-Thaw)
To completely arrest auto-oxidation during sensitive catalytic steps, standard nitrogen bubbling is often insufficient.
Causality: The Freeze-Pump-Thaw method removes dissolved O₂ trapped in the solvent lattice by freezing the solvent, applying a vacuum to remove headspace gases, and thawing to release trapped gas bubbles.
-
Freeze: Place the reaction flask containing the solvent (without the aniline substrate) into a liquid nitrogen bath until completely frozen.
-
Pump: Open the flask to a high vacuum line for 2–3 minutes to evacuate the headspace.
-
Thaw: Close the vacuum valve and thaw the solvent in a warm water bath. You will observe bubbles of trapped gas escaping the liquid.
-
Repeat: Repeat this cycle 3 times. On the final thaw, backfill the flask with ultra-pure Argon.
-
Addition: Add the 2-(4-Aminophenyl)propane-1,3-diol under a positive stream of Argon.
-
Self-Validation System: Add a trace amount of an oxygen-sensitive indicator (e.g., sodium diphenylamine sulfonate) to a blank solvent sample. A lack of color change validates an O₂-free environment.
Protocol B: Global Orthogonal Protection (N-Boc & Acetonide)
This protocol provides a self-validating workflow to fully protect the molecule, rendering it inert to oxidation for long-term storage or harsh downstream chemistry.
Step-by-step experimental workflow for orthogonal protection and inert handling of the substrate.
Step 1: Selective N-Boc Protection Causality: Boc anhydride (Boc₂O) selectively reacts with the highly nucleophilic amine over the aliphatic diols in the presence of a mild base[5].
-
Dissolve 2-(4-Aminophenyl)propane-1,3-diol (1.0 eq) in degassed THF/H₂O (1:1).
-
Add NaHCO₃ (2.0 eq) and stir for 10 minutes.
-
Slowly add Boc₂O (1.1 eq) at 0°C. Warm to room temperature and stir for 4 hours.
-
Self-Validation System: Spot the reaction on a TLC plate and stain with Ninhydrin. The starting material will rapidly stain deep purple/brown (free primary amine). The successful N-Boc product will not stain, confirming the amine is fully masked.
Step 2: Acetonide Formation Causality: 2,2-dimethoxypropane (2,2-DMP) acts as both the reagent and water scavenger, driving the thermodynamic equilibrium toward the stable 6-membered 1,3-dioxane ring[2].
-
Dissolve the N-Boc intermediate in anhydrous Dichloromethane (DCM).
-
Add 2,2-DMP (5.0 eq) and a catalytic amount of p-Toluenesulfonic acid (p-TsOH, 0.05 eq).
-
Stir at room temperature for 2 hours under Argon.
-
Quench with saturated aqueous NaHCO₃ and extract with DCM.
-
Self-Validation System: Perform ¹H NMR analysis on the crude extract. The disappearance of the broad -OH peaks and the emergence of two distinct singlet methyl peaks (~1.4 ppm) from the isopropylidene group confirms successful cyclization.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. quora.com [quora.com]
- 8. Amino Protecting Groups Stability [organic-chemistry.org]
resolving solubility challenges of 2-(4-Aminophenyl)propane-1,3-diol in water
The Solubility Landscape (Diagnostic)
Before attempting formulation, you must understand the physicochemical barriers preventing this molecule from dissolving. 2-(4-Aminophenyl)propane-1,3-diol presents a "dual-personality" challenge:
-
The Hydrophobic Core: Despite the two hydroxyl groups (diol), the aromatic phenyl ring dominates the thermodynamic behavior, creating a high crystal lattice energy that water molecules cannot easily break at neutral pH.[1]
-
The pH Switch (The Aniline Handle): The primary amine on the phenyl ring is a weak base (
).[1]
Quick Reference Data
| Property | Value / Characteristic | Implication |
| Functional Group | Primary Aniline ( | Weak base; prone to oxidation.[3][2] |
| Estimated | 4.6 – 5.0 (Conjugate Acid) | Requires pH < 4.0 for full solubility.[1] |
| ~ -1.2 to 0.5 (varies by isomer) | Intermediate lipophilicity; needs help to dissolve.[3][1] | |
| Visual Cue | White to off-white powder | Turns brown/red upon oxidation (air exposure).[3][1] |
Troubleshooting Guide (Q&A)
Issue 1: "The powder floats or clumps in water and won't dissolve."[3]
Diagnosis: You are likely attempting to dissolve the neutral base in water (pH ~7).[1] The lattice energy is too high for water to overcome without ionization.[1]
Corrective Action: You must convert the base into a salt in situ.[1]
-
Do not add the powder to pure water.[1]
-
Protocol:
-
Calculate a 1.1 molar equivalent of 1M Hydrochloric Acid (HCl).[1]
-
Slurry the powder in a small volume of water.[1]
-
Add the HCl slowly while stirring.
-
The solution should clarify as the Hydrochloride salt forms.[1]
-
Result: You have created 2-(4-aminophenyl)propane-1,3-diol hydrochloride, which is highly water-soluble.[3][2]
-
Issue 2: "I adjusted the pH to 7.4 (PBS) and it precipitated immediately."
Diagnosis: This is the Common Ion Effect and Deprotonation .[3][1]
At pH 7.4, you are significantly above the
Corrective Action: If your experiment requires neutral pH (e.g., cell culture), you cannot rely on pH alone.[2][1] You must use a Cosolvent System .[3][1]
-
Recommended Vehicle: 5-10% DMSO or PEG 400 (Polyethylene Glycol) in water.[1]
-
Workflow:
Issue 3: "The solution turned pink/brown after sitting on the bench."
Diagnosis: Oxidative degradation.[3][1] Aniline derivatives are highly susceptible to auto-oxidation in the presence of air and light, forming quinone-imine impurities (colored species).[3][2]
Corrective Action:
-
Degassing: Sparge all buffers with Nitrogen (
) or Argon for 15 minutes before use.[3][1] -
Antioxidants: Add 0.1% Sodium Metabisulfite (
) or Ascorbic Acid to the buffer if the assay permits.[1] -
Storage: Store stock solutions at -20°C, protected from light (amber vials).
Advanced Formulation Protocols
Protocol A: High-Concentration Stock (Acidified)
Best for: Animal dosing (IV/IP) or chemical synthesis intermediates.[3][2]
-
Weighing: Weigh 100 mg of 2-(4-Aminophenyl)propane-1,3-diol.
-
Acidification: Add 900 µL of distilled water.
-
Titration: Add 1M HCl dropwise. Monitor dissolution.
-
Target: Approx. 1.0 - 1.1 molar equivalents of acid.[1]
-
-
Clarification: Vortex strongly. If particulates remain, mild warming (37°C) is acceptable.[2][1]
-
Filtration: Pass through a 0.22 µm PVDF filter (nylon filters may bind the drug).[1]
Protocol B: Neutral pH Cosolvent System
Best for: In vitro cell assays where acidic pH is toxic.[3][1]
-
Primary Solvent: Dissolve compound in 100% DMSO to reach 50 mM concentration.
-
Secondary Solvent (Optional): If DMSO is toxic to your cells, use Propylene Glycol (PG).[3][1]
-
Dilution Step:
Visual Workflows
Diagram 1: Solubilization Decision Tree
This logic gate determines the correct solvent system based on your experimental constraints.[1]
Caption: Decision logic for selecting the optimal solubilization strategy based on pH tolerance and concentration requirements.
Diagram 2: Oxidative Stability Management
The pathway of aniline degradation and how to block it.[1]
Caption: Mechanism of oxidative degradation (browning) and intervention points using degassing or antioxidants.[3][2]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 3288742, 2-Amino-1-(4-aminophenyl)propane-1,3-diol. Retrieved from [Link][3][2][1]
- Relevance: Provides calculated pKa, lipophilicity (XLogP3), and structural data confirming the aniline/diol functionality.
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1] Retrieved from [Link]
- Relevance: Authoritative review on salt formation (HCl)
-
Beig, A., Miller, J. M., & Dahan, A. (2016). The interactions of pharmaceutical amine-bases with the phospholipid membrane. Biochimica et Biophysica Acta (BBA).[1]
- Relevance: Explains the pH-dependent solubility profiles of amine-based drugs and the "oil-out" phenomenon
-
-
Relevance: Standard operating procedures for degassing and preventing oxidation of aniline derivatives.[1]
-
Sources
removing impurities from crude 2-(4-Aminophenyl)propane-1,3-diol mixtures
Technical Support Center: Purification of 2-(4-Aminophenyl)propane-1,3-diol
Case ID: #PUR-APD-001 Subject: Impurity Removal & Troubleshooting for Crude 2-(4-Aminophenyl)propane-1,3-diol Status: Active Guide[1][2]
Executive Summary & Chemical Context
Target Molecule: 2-(4-Aminophenyl)propane-1,3-diol (often abbreviated as APD or referred to as the "deacylated base" in Chloramphenicol/Florfenicol synthesis).[1][2] Criticality: This compound is a chiral building block.[2] Impurities at this stage—specifically regioisomers, inorganic salts from reduction, and oxidative color bodies—can catastrophically fail downstream acylation or fluorination steps.[1][2]
Common Impurity Profile:
-
Type A (Inorganic): Zinc/Iron salts (if metal reduction used), Sodium chloride/sulfate.[1][2]
-
Type B (Organic Byproducts): Unreacted nitro-precursors, over-reduced cyclohexyl analogs, and regioisomeric aminodiols.[1][2]
-
Type C (Oxidative): Quinoid-like color bodies formed by air oxidation of the aniline moiety.[2]
Troubleshooting: Symptom-Based Solutions
Q: My crude solid is dark brown/black instead of off-white. How do I remove the color?
A: The amine group on the phenyl ring is highly susceptible to oxidation, forming "aniline black" type impurities.[1]
-
Immediate Fix: Perform an activated carbon treatment.[2] Dissolve the crude in hot water/methanol (1:1), add 5% w/w Activated Carbon (e.g., Norit SX Ultra), stir at 50°C for 30 mins, and filter through Celite.
-
Root Cause Prevention: All crystallization solvents must be degassed (sparged with
).[2] Add a trace antioxidant (e.g., Sodium Metabisulfite, 0.1% equiv) during the acidification step to prevent re-oxidation.[1]
Q: I have persistent inorganic ash (>1%) after crystallization.
A: Simple recrystallization often traps salts in the lattice.[2]
-
The "Salting Out" Fix: Use the n-Butanol Partition Protocol .[2]
Q: HPLC shows a persistent shoulder peak (Regioisomer).[2] Recrystallization isn't working.
A: You likely have the serinol isomer or a diastereomer that co-crystallizes.[2]
-
Advanced Fix: Use the Schiff Base Purification Method .[2] React the crude amine with Benzaldehyde to form the imine (Schiff base). The imine often crystallizes with much higher selectivity than the free amine.[2] Filter the imine, wash it, and then hydrolyze it back to the amine using dilute HCl.[1]
Core Purification Protocols
Protocol A: The "pH Swing" Extraction (Standard Purification)
Best for: Removing non-basic impurities (unreacted nitro compounds) and bulk salts.
Reagents: 2M HCl, 5M NaOH, Ethyl Acetate (EtOAc), Activated Carbon.[1][2]
-
Dissolution: Suspend crude APD in water (10 mL/g).
-
Acidification: Dropwise add 2M HCl until pH < 2.0. The solution should become clear as the amine hydrochloride salt forms.[2]
-
Organic Wash: Wash the acidic aqueous layer with EtOAc (2 x 5 mL/g).[2] Discard the organic layer (removes neutral organics).[2]
-
Decolorization: Add Activated Carbon (5% wt), stir 30 mins, filter.
-
Basification: Cool filtrate to 10°C. Slowly add 5M NaOH to pH > 11. The free amine will precipitate.[2]
-
Isolation: Filter the white precipitate. Wash with ice-cold water.[1][2] Dry under vacuum at 45°C.[2]
Protocol B: Recrystallization (Polishing)
Best for: Final optical purity and removing trace solvent.
| Parameter | Specification | Notes |
| Solvent System | Ethanol : Water (1:1 v/v) | Methanol is an alternative, but Ethanol/Water yields better crystal habit.[1][2] |
| Dissolution Temp | 75°C - 80°C | Do not boil excessively to avoid degradation.[2] |
| Cooling Rate | 10°C per hour | Slow cooling is critical to reject diastereomers.[2] |
| Final Temp | 0°C - 5°C | Hold for 2 hours before filtration. |
| Yield Expectation | 85% - 90% | First crop.[2] |
Visualizing the Purification Logic
The following diagram illustrates the decision matrix for purifying crude APD mixtures based on the specific impurity profile.
Figure 1: Decision tree for selecting the appropriate purification workflow based on initial crude analysis.
Advanced Mechanism: The Schiff Base Technique
For users struggling with stubborn isomeric impurities (e.g., separating threo from erythro forms), the Schiff base method is the authoritative "rescue" protocol.[1]
Mechanism:
-
Formation:
[1][2]-
The threo and erythro isomers form imines with significantly different solubility profiles in lower alcohols.[2]
-
-
Purification: The desired imine crystallizes out, leaving the unwanted isomer in the mother liquor.[2]
-
Hydrolysis: The purified imine is hydrolyzed with dilute acid to regenerate the chiral amine.[2]
Step-by-Step:
-
Suspend crude APD (1 eq) in Methanol.
-
Add Benzaldehyde (1.05 eq).[2] Stir at RT for 2 hours.
-
Filter the resulting solid (Schiff Base).[2] Impurity remains in filtrate.[2]
-
Resuspend solid in water; add 1M HCl.
-
Extract released Benzaldehyde with Toluene.[2]
-
Basify aqueous layer to recover pure APD.[2]
References
-
Schumacher, D. P., et al. "An efficient synthesis of florfenicol."[1][2][3] The Journal of Organic Chemistry, 1990.[1][2] Link[1]
- Context: Establishes the foundational chemistry for phenyl-propanediol amine purific
-
Giordano, C., et al. "Process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol derivatives." World Intellectual Property Organization, WO2001058848A1, 2001.[1][2] Link
-
Zhang, H., et al. "Preparation for florfenicol amine."[1][2] CN Patent 101125826B, 2011.[1][2][5] Link
- Context: Details the acid-base extraction and salting-out methodologies for this specific class of compounds.
-
BenchChem Technical Guide. "Solubility of 2-(4-Ethylphenyl)propan-2-amine." Link[1]
Sources
- 1. WO2014136047A2 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof - Google Patents [patents.google.com]
- 2. 2-(4-aminophenyl)propan-2-ol | 23243-04-1 [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol - Google Patents [patents.google.com]
- 5. CN101125826B - Preparation for florfenicol amine - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
optimizing enantiomeric excess in 2-(4-Aminophenyl)propane-1,3-diol production
Technical Support Center: Optimizing Enantiomeric Excess in 2-(4-Aminophenyl)propane-1,3-diol Workflows
The Prochiral Reality: A Senior Scientist’s Perspective
As a Senior Application Scientist, the most frequent intervention I make regarding 2-(4-Aminophenyl)propane-1,3-diol is correcting a fundamental structural misconception: this molecule is achiral . Because the C2 carbon is bonded to two identical hydroxymethyl (-CH₂OH) groups, it possesses a plane of symmetry, making it a prochiral compound. You cannot measure or optimize the enantiomeric excess (ee) of the diol itself.
To utilize this molecule as a chiral building block for drug development, we must perform an enantioselective desymmetrization [1]. By selectively modifying only one of the enantiotopic -CH₂OH groups (e.g., via monoacetylation), we break the symmetry and create a stable chiral center at C2. Optimizing the "ee" of your production pipeline actually means optimizing this critical desymmetrization step.
Workflow for enantioselective desymmetrization of prochiral 2-(4-aminophenyl)propane-1,3-diol.
Troubleshooting & FAQs
Q1: I am trying to measure the ee of my synthesized 2-(4-Aminophenyl)propane-1,3-diol on a Chiralcel OD-H column, but I only see one peak regardless of the solvent system. Why? A1: This is a structural reality, not an analytical failure. Because the diol is prochiral, it does not have enantiomers to separate. To measure chiral induction, you must first desymmetrize the molecule (e.g., convert it to a monoacetate). The resulting monoacetate is chiral and will resolve into two distinct peaks on a chiral stationary phase, allowing you to calculate the ee.
Q2: During enzymatic desymmetrization with lipases, my aniline group is getting acetylated alongside the hydroxyl groups. How do I prevent N-acylation? A2: Causality: Lipases can exhibit promiscuous amidase activity, and the primary aniline (4-amino group) is highly nucleophilic, outcompeting the hydroxyls for the acyl-enzyme intermediate. Solution: You must mask the aniline group prior to desymmetrization. Protect it as a tert-butyl carbamate (N-Boc). The bulky Boc group completely prevents N-acylation and sterically assists the enzyme's active site in differentiating the pro-R and pro-S hydroxymethyl groups.
Q3: My ee for the monoacetate plateaus at ~75%, and I am generating a significant amount of the diacetate byproduct. How do I optimize this? A3: A plateau in ee coupled with diacetate formation indicates a loss of enantioselectivity due to reaction reversibility or poor transition-state discrimination.
-
Acyl Donor Choice: Switch from ethyl acetate to an irreversible acyl donor like vinyl acetate . The byproduct of vinyl acetate is vinyl alcohol, which rapidly tautomerizes to acetaldehyde and evaporates. This thermodynamic sink prevents the reverse reaction, locking in the ee.
-
Enzyme Selection: While Candida antarctica Lipase B (CAL-B) is standard, Porcine Pancreatic Lipase (PPL) has historically shown superior spatial discrimination for 2-aryl-1,3-propanediols, significantly reducing over-acylation to the diacetate[2].
-
Temperature Control: Lower the reaction temperature from 37°C to 20°C. This reduces the kinetic energy of the system, tightening the substrate's binding within the enzyme's chiral pocket and enhancing enantiotopic discrimination.
Q4: Are there non-enzymatic alternatives for desymmetrization that yield high ee? A4: Yes. Recent advances in chiral ion-pairing catalysis allow for the O-alkylative desymmetrization of 1,3-diols. Using a dual-catalyst system comprising a chiral cinchoninium salt and an achiral hemiboronic acid can activate the diol and achieve excellent ee (>92%) during mono-benzylation[3].
Quantitative Data Summary
The following table summarizes the causal impact of different parameters on the desymmetrization of 2-arylpropane-1,3-diols.
| Strategy | Catalyst | Acyl/Alkyl Donor | Temp | Chemoselectivity | Yield (Mono) | Enantiomeric Excess (ee) |
| Enzymatic (Baseline) | CAL-B | Ethyl Acetate | 37°C | Moderate (N-acylation risk) | 45% | 70 - 80% |
| Enzymatic (Optimized) | PPL | Vinyl Acetate | 20°C | High (Requires N-Boc) | 85% | >98% |
| Organocatalytic | Cinchoninium Boronate | Benzyl Bromide | 0°C | High | 78% | 92 - 95% |
Self-Validating Methodology: Enzymatic Desymmetrization
This protocol utilizes a self-validating loop to ensure the ee observed is a true reflection of chiral induction, not an analytical artifact.
Phase 1: Chemoselective Masking
-
Dissolve 2-(4-Aminophenyl)propane-1,3-diol (1.0 eq) in a 1:1 mixture of THF/H₂O.
-
Add NaHCO₃ (2.0 eq) followed by dropwise addition of Boc₂O (1.1 eq) at 0°C.
-
Stir for 4 hours at room temperature. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield the N-Boc-diol. Causality: The slight excess of Boc₂O ensures complete masking of the nucleophilic aniline, preventing downstream N-acylation.
Phase 2: Enantioselective Desymmetrization
-
Suspend the N-Boc-diol (1.0 eq) in anhydrous diisopropyl ether (DIPE).
-
Add vinyl acetate (3.0 eq) and Porcine Pancreatic Lipase (PPL) (20% w/w relative to substrate)[2].
-
Stir the suspension at 20°C. Monitor the reaction strictly via TLC (Hexanes:EtOAc 1:1).
-
Terminate the reaction by filtering off the immobilized enzyme once the monoacetate spot is maximized and before the diacetate spot becomes prominent (typically 12-16 hours). Concentrate the filtrate.
Phase 3: Self-Validation & ee Determination
-
The Validation Standard: In a separate vial, react 10 mg of the N-Boc-diol with acetic anhydride (Ac₂O) and DMAP in pyridine. This non-selective chemical acylation forces the creation of a racemic monoacetate standard.
-
Analytical Confirmation: Run the racemic standard on a Chiralpak AD-H HPLC column. You must observe two distinct peaks with a 1:1 integration ratio.
-
Sample Analysis: Run the product from Phase 2 using the exact same HPLC method. The presence of a single peak (or a >99:1 ratio) matching one of the retention times from the racemic standard mathematically validates that the desymmetrization was successful and that the >99% ee is genuine.
References
1.1 - PMC (National Institutes of Health) 2.2 - Tetrahedron: Asymmetry / MolAid 3.3 - ACS Catalysis
Sources
Technical Support Center: A Guide to Preventing Thermal Degradation of 2-(4-Aminophenyl)propane-1,3-diol
Welcome to the Technical Support Center for 2-(4-Aminophenyl)propane-1,3-diol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. This guide offers practical, evidence-based strategies to mitigate thermal degradation, ensuring the integrity and success of your research.
Introduction: Understanding the Instability of 2-(4-Aminophenyl)propane-1,3-diol
2-(4-Aminophenyl)propane-1,3-diol is a valuable building block in pharmaceutical synthesis, notable for its bifunctional nature, possessing both a nucleophilic aromatic amine and two hydroxyl groups. However, these functional groups are also the source of its inherent thermal instability. The aromatic amine moiety is susceptible to oxidation, which can be accelerated by heat, light, and the presence of metal ions. This can lead to the formation of colored impurities, including nitroso and nitro derivatives, and potentially polymerization byproducts.[1] The diol component, while generally more stable, can undergo dehydration and other reactions at elevated temperatures.
This guide will provide you with the necessary knowledge to anticipate and prevent these degradation pathways, ensuring the purity and stability of 2-(4-Aminophenyl)propane-1,3-diol throughout your experimental workflows.
Troubleshooting Guide: Addressing Common Degradation Issues
This section is formatted in a question-and-answer style to directly address common problems encountered during the handling and use of 2-(4-Aminophenyl)propane-1,3-diol.
Question 1: I've observed a yellowing or darkening of my 2-(4-Aminophenyl)propane-1,3-diol sample upon heating or prolonged storage. What is causing this discoloration and how can I prevent it?
Answer:
The discoloration you are observing is a classic indicator of oxidative degradation of the aromatic amine group.[1] Exposure to heat, light, and atmospheric oxygen can initiate a cascade of reactions, leading to the formation of chromophoric (color-imparting) byproducts.
Immediate Corrective Actions:
-
Inert Atmosphere: Immediately switch to handling and storing the compound under an inert atmosphere, such as nitrogen or argon. This will displace oxygen and significantly slow down the oxidation process.
-
Light Protection: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light. Photodegradation can generate radical species that accelerate oxidation.[1]
Long-Term Prevention Strategy:
-
Optimized Storage: For long-term storage, keep the compound in a tightly sealed container at 2-8°C, protected from light and under an inert atmosphere.
-
Antioxidant Addition: For solutions, consider the addition of a radical-scavenging antioxidant.
Question 2: My reaction yield is lower than expected when using 2-(4-Aminophenyl)propane-1,3-diol at elevated temperatures. Could thermal degradation be the cause, and how can I mitigate this?
Answer:
Yes, thermal degradation is a likely contributor to reduced reaction yields. Beyond simple discoloration, the decomposition of 2-(4-Aminophenyl)propane-1,3-diol can lead to the formation of various byproducts, reducing the concentration of your starting material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Experimental Protocol: Amine Protection with a Boc Group
To prevent the amine group from participating in side reactions or degrading at high temperatures, it can be temporarily protected. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability under many reaction conditions and its ease of removal under acidic conditions.[2][3]
-
Dissolution: Dissolve 2-(4-Aminophenyl)propane-1,3-diol in a suitable solvent such as methanol.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc)₂O to the solution.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure, and the protected product can be purified by column chromatography.
Question 3: I am performing a reaction in an aqueous solution and notice the formation of insoluble particulates. What could be happening?
Answer:
The formation of insoluble material in an aqueous solution could be due to a few factors related to the stability of 2-(4-Aminophenyl)propane-1,3-diol:
-
pH-Dependent Degradation: The stability of both the aromatic amine and the diol functional groups can be influenced by the pH of the solution. At certain pH values, degradation can be accelerated, leading to the formation of less soluble byproducts.
-
Oxidative Polymerization: As mentioned previously, oxidation of the aromatic amine can lead to the formation of polymeric materials, which are often insoluble.[1]
-
Presence of Metal Ions: Trace metal ions in your water or from your reaction vessels can catalyze oxidative degradation.[4]
Preventative Measures:
| Strategy | Rationale |
| pH Control | Buffer your aqueous solution to a pH where 2-(4-Aminophenyl)propane-1,3-diol exhibits maximum stability. This typically falls in the neutral to slightly acidic range for aromatic amines. |
| Use of Chelating Agents | If metal ion contamination is suspected, the addition of a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and prevent them from catalyzing degradation. |
| Deoxygenation of Solvent | Before use, sparge your aqueous solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving 2-(4-Aminophenyl)propane-1,3-diol for reactions at elevated temperatures?
A1: While specific solvent effects on the thermal stability of 2-(4-Aminophenyl)propane-1,3-diol are not extensively documented, general principles suggest that polar aprotic solvents with high boiling points, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), are often used. However, it is crucial to use high-purity, anhydrous solvents, as impurities can promote degradation. For reactions where the amine group's nucleophilicity is important, alcoholic solvents like methanol can enhance the rate of certain reactions, such as Boc protection.[3] Always conduct a small-scale trial to assess stability in your chosen solvent at the desired reaction temperature.
Q2: Are there any specific antioxidants you would recommend for use with 2-(4-Aminophenyl)propane-1,3-diol?
A2: Hindered phenolic antioxidants are a good starting point due to their efficacy as radical scavengers.[5][6] Butylated hydroxytoluene (BHT) is a commonly used and cost-effective option.[5] The optimal concentration will depend on the specific experimental conditions but typically ranges from 0.01 to 0.1% (w/w). It is important to verify that the chosen antioxidant does not interfere with your downstream reactions or analytical methods.
Q3: How can I monitor the thermal degradation of 2-(4-Aminophenyl)propane-1,3-diol in my experiments?
A3: Several analytical techniques can be employed:
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature, providing information on the onset of thermal decomposition.[7]
-
Differential Scanning Calorimetry (DSC): DSC can detect thermal events such as melting and decomposition.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV or mass spectrometric detector can be used to quantify the parent compound and detect the formation of degradation products over time.
-
Gas Chromatography-Mass Spectrometry (GC-MS) after Pyrolysis: Py-GC-MS can be used to identify the volatile fragments produced during thermal decomposition, offering insights into the degradation pathways.[8][9]
Q4: What are the likely thermal decomposition products of 2-(4-Aminophenyl)propane-1,3-diol?
A4: Based on the analysis of similar compounds, the thermal decomposition of 2-(4-Aminophenyl)propane-1,3-diol is expected to proceed through several pathways:
Caption: Potential degradation pathways of 2-(4-Aminophenyl)propane-1,3-diol.
Q5: Can I use accelerated stability testing to determine the shelf-life of my formulations containing 2-(4-Aminophenyl)propane-1,3-diol?
A5: Yes, accelerated stability testing is a valuable tool for predicting the long-term stability of your formulations.[10][11][12] By subjecting your product to elevated temperatures and humidity, you can accelerate the degradation process and extrapolate the data to predict shelf-life under normal storage conditions.[11] It is recommended to follow established guidelines, such as those from the International Council for Harmonisation (ICH), for designing and conducting these studies.[13]
References
- Plum, A., & Engewald, W. (2003). Rapid qualitative pyrolysis GC-MS analysis of carcinogenic aromatic amines from dyed textiles.
- Rehorek, A., & Plum, A. (2003). Aromatic amines found by Py-GC-MS of the azo dyes SO23, SO27, and DBr 1 at different pyrolysis temperatures.
- Dutta, K., & Swaika, A. (2012). Degradation of p-Aminophenol by fenton's process. Influence of operational parameters. Environment Protection Engineering, 38(4).
-
Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]
- Vilaivan, T. (2006). Alcohol Speed up Boc Protection of Primary Amines-Magical Power of Quantum Mechanics-Chemistry. QM Magic Class | Chapter 15.
- BenchChem. (2025). Technical Support Center: Degradation Pathways of 1-(4-Aminophenyl)-2-methylpropan-1-one.
- Feng, Y., Li, L., & Li, W. (2019). Electrochemical Oxidation of Para-Aminophenol With Rare Earth Doped Lead Dioxide Electrodes: Kinetics Modeling and Mechanism. Frontiers in Chemistry, 7, 403.
- Plum, A., Engewald, W., & Rehorek, A. (2002).
- Wang, J., & Zhang, X. (2013). Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry. Electrochimica Acta, 87, 856-861.
- Dutta, K., & Swaika, A. (2012). DEGRADATION OF p-AMINOPHENOL BY FENTON'S PROCESS. INFLUENCE OF OPERATIONAL PARAMETERS. Environment Protection Engineering, 38(4).
- Al-Sabha, T. N. (2020). Oxidative Coupling-Base Reaction for the Indirect Spectrophotometric Determination of Paracetamol in Drug Formulations.
- BenchChem. (2025). A Comparative Guide to Bis[4-(2-phenyl-2-propyl)phenyl]amine and Butylated Hydroxytoluene (BHT) as Antioxidants.
- Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis.
- Zhang, Y., et al. (2025, November 4). Reactivity of Aromatic Amines Under O2 Exposure on Metal Surfaces. CCS Chemistry.
- Vevelstad, S. J., et al. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 15995–16015.
- Mondal, S., & Gribble, G. W. (2023, June 7). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Chemistry – A European Journal, 29(32), e202300445.
-
Taylor & Francis. (n.d.). Butylated hydroxyanisole – Knowledge and References. Retrieved from [Link]
- Alwis, K. U., et al. (2018, July 12). New Automated Method for the Analysis of Aromatic Amines in Human Urine by GC–MS/MS. Journal of Analytical Toxicology, 42(6), 385–393.
- Kamal, A., & Kumar, P. (2017, March 24). Adsorption and Oxidation of Aromatic Amines on Metal(II) Hexacyanocobaltate(III)
- Li, X., et al. (2018, July 13). An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry, 14, 1806–1812.
- Giner, R. M., et al. (2020). Dereplication of Natural Extracts Diluted in Propylene Glycol, 1,3-Propanediol and Glycerin. Comparison of Leontopodium alpinum Cass. (Edelweiss) Extracts as a Case Study. Molecules, 25(1), 133.
- Fischer, J. (2012). Thermal Degradation and Corrosion of Amines for CO2 Capture.
- Fytianos, K., & Voudrias, E. (2025, August 6). Influence of Dissolved Metals and Oxidative Degradation Inhibitors on the Oxidative and Thermal Degradation of Monoethanolamine in Postcombustion CO 2 Capture. Request PDF.
- Wang, Y., et al. (2024, January 5).
- Várhegyi, G. (2022, December 15). On-Line Thermally Induced Evolved Gas Analysis: An Update—Part 2: EGA-FTIR. Molecules, 27(24), 8908.
- Ouni, E., et al. (2018, July 16). Physical and chemical assessment of 1,3 Propanediol as a potential substitute of propylene glycol in refill liquid for electronic cigarettes. Scientific Reports, 8, 10704.
-
Ataman Kimya. (n.d.). 1,3 PROPANDIOL. Retrieved from [Link]
-
YesWeLab. (n.d.). Accelerated stability testing in the laboratory. Retrieved from [Link]
- Fujisawa, S., et al. (2004, July 15). Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites. Chemistry and Physics of Lipids, 130(2), 173-181.
- ACS Publications. (2025, February 7).
- BioProcess International. (2020, November 12).
- Ettibaeva, L., Turdibekova, M., & Ashiralieva, R. (2025, September). Study on the Structural and Physicochemical Characteristics of Newly Synthesized Compounds Based on Menthol-Derived Amino Acids.
- Al-Huniti, M. H., et al. (2018, February 5). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. Journal of Pharmaceutical and Biomedical Analysis, 150, 253-259.
- Arora, P. K., & Bae, H. (2014). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology, 5, 529.
- Wey, M. C., et al. (2001, November 15). Protective activity of aromatic amines and imines against oxidative nerve cell death. Molecular Pharmacology, 60(5), 996-1008.
- Kumar, S., et al. (2021, February 10). Semicarbazide and thiosemicarbazide containing butylated hydroxytoluene moiety: new potential antioxidant additives for synthetic lubricating oil. RSC Advances, 11(11), 6135-6146.
- Li, Y., et al. (2023). Supercooling Behavior of 2-Amino-2-methyl-1,3-propanediol for Thermal Energy Storage.
- Riesen, R., & Gschwind, P. (2003). Investigating the curing of amino resins with TGA-MS and TGA-FT-IR. Spectroscopy Europe, 15(1), 16-20.
- Yildiz, Z., & Rzayev, Z. M. O. (2023, April 25). TGA-FTIR Analysis of Biomass Samples Based on the Thermal Decomposition Behavior of Hemicellulose, Cellulose, and Lignin. Polymers, 15(9), 2095.
-
Certified Laboratories. (n.d.). Accelerated Stability Testing for Cosmetics & OTC Products: A Faster Path to Shelf-Life Claims. Retrieved from [Link]
- European Medicines Agency. (2023, July 13).
- Arora, P. K., & Bae, H. (2014).
-
Kanehisa Laboratories. (n.d.). KEGG Degradation of aromatic compounds - Reference pathway. Retrieved from [Link]
- ResearchGate. (n.d.). (a) FTIR analysis, (b) magnetization curve, (c) TGA analysis of amino-functionalized Fe3O4@SiO2 nanoparticles.
- Thermo Fisher Scientific. (n.d.). (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol, 97%.
- Ionescu, G., & Oprisiu, I. (2024, March 29). An Overview of Degradation Strategies for Amitriptyline. Semantic Scholar.
- ResearchGate. (n.d.). Results of isothermal TG runs carried out on 1,3-propanediol samples.
- Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. Alcohol Speed up Boc Protection of Primary Amines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Accelerated stability testing in the laboratory - YesWeLab. [yeswelab.fr]
- 11. biopharminternational.com [biopharminternational.com]
- 12. certified-laboratories.com [certified-laboratories.com]
- 13. ema.europa.eu [ema.europa.eu]
overcoming steric hindrance in 2-(4-Aminophenyl)propane-1,3-diol derivatives
This guide is structured as a specialized Technical Support Center for researchers working with 2-(4-Aminophenyl)propane-1,3-diol and its derivatives. It addresses the specific "neopentyl-like" steric challenges inherent to this scaffold.
Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Overcoming Steric Hindrance in Functionalization & Synthesis
System Architecture & Steric Analysis
Before troubleshooting, we must define the "Steric Zones" of your molecule. The 2-(4-aminophenyl)propane-1,3-diol scaffold presents two distinct reactivity challenges:
-
Zone A (The Neopentyl Core): The C2 carbon is quaternary (if substituted) or tertiary. The bulky phenyl ring at C2 creates a "neopentyl-like" environment for the C1 and C3 hydroxyls. Nucleophilic substitutions here are kinetically retarded due to
-branching. -
Zone B (The Aniline Terminus): While the amine is para-substituted and spatially distant from the diol, "steric hindrance" often arises when coupling this amine with bulky electrophiles (e.g., ortho-substituted aryl halides) during drug synthesis.
Troubleshooting Module: The 1,3-Diol (Zone A)
Issue: "I cannot achieve quantitative protection of the 1,3-diol as an acetonide. The reaction stalls or hydrolyzes."
Root Cause Analysis
The formation of a 1,3-dioxane (six-membered ring) from a 2-substituted propane-1,3-diol is thermodynamically less favored than 1,2-dioxolanes due to entropy. The phenyl group at C2 adds steric bulk that destabilizes the chair conformation of the resulting dioxane, making the reaction reversible and slow.
Solution Protocol: Thermodynamic Transacetalization
Do not use acetone/acid. The equilibrium is unfavorable. You must drive the reaction via the removal of a volatile byproduct (Methanol) using an acetal exchange reagent.
Optimized Protocol:
-
Reagents: Suspend the substrate (1.0 eq) in dry DMF or Toluene.
-
Reagent Swap: Add 2,2-Dimethoxypropane (2,2-DMP) (3.0 eq) instead of acetone.
-
Catalyst: Add p-Toluenesulfonic acid (pTSA) (0.1 eq).
-
Process:
-
Option A (Toluene): Reflux with a Dean-Stark trap. The byproduct is methanol (bp 64.7°C), which is easily removed, driving the equilibrium to the right (Le Chatelier’s principle).
-
Option B (DMF): Stir at 60°C under a nitrogen stream to strip off methanol.
-
-
Quench: Neutralize with
before concentration to prevent acid-catalyzed hydrolysis upon exposure to atmospheric moisture.
Validation Data:
| Method | Reagent | Byproduct | Equilibrium Constant (
Troubleshooting Module: The Aniline (Zone B)
Issue: "Buchwald-Hartwig coupling fails when reacting the 4-aminophenyl group with ortho-substituted (hindered) aryl halides."
Root Cause Analysis
Standard ligands (PPh3, dppf) create a palladium center that is too crowded to undergo oxidative addition with a bulky aryl halide, or they fail to promote reductive elimination when the amine is also attached to a bulky scaffold.
Solution Protocol: The "Dialkylbiaryl" Ligand Switch
You must switch to electron-rich, bulky phosphine ligands that promote oxidative addition through mono-ligation and facilitate reductive elimination via steric acceleration.
Optimized Protocol:
-
Catalyst Precursor: Use
or Pd(OAc)₂ . -
Ligand Selection:
-
For Ortho-Hindered Halides:XPhos or SPhos .
-
For Electron-Deficient Halides:BrettPhos .
-
-
Base: Use
(strong base) or (mild base for sensitive groups). -
Solvent: t-Amyl alcohol or Dioxane at 100°C.
Mechanism Visualization (DOT):
Caption: Decision matrix for ligand selection in sterically hindered Buchwald-Hartwig couplings.
Troubleshooting Module: Esterification of the Diol
Issue: "I cannot esterify the hydroxyl groups. Standard EDC/NHS coupling yields <10% product."
Root Cause Analysis
The hydroxyl groups are "neopentyl-like." The transition state for acyl transfer is crowded. Standard carbodiimide couplings (EDC/DCC) often result in the formation of the N-acylurea byproduct because the alcohol is too slow to attack the activated intermediate.
Solution Protocol: Steglich Esterification with DMAP
You must use a nucleophilic catalyst that forms a highly reactive N-acylpyridinium intermediate, which is less sensitive to the steric bulk of the incoming alcohol.
Optimized Protocol:
-
Solvent: Anhydrous
(DCM). -
Carboxylic Acid: 1.2 eq per hydroxyl.
-
Coupling Agent: DCC (Dicyclohexylcarbodiimide) or DIC (1.2 eq).
-
Catalyst (Critical): DMAP (4-Dimethylaminopyridine) (0.1 - 0.3 eq).
-
Note: If the reaction is still slow, increase DMAP to 1.0 eq (stoichiometric).
-
-
Temperature: Start at 0°C, warm to RT.
Alternative for Extreme Hindrance (Ishihara Catalyst): If Steglich fails, use N,N-diarylammonium pentafluorobenzenesulfonates . These are "bulky proton" catalysts that create a hydrophobic pocket, accelerating esterification in non-polar solvents (Heptane/Toluene) via specific counter-ion effects [4].
FAQ: Rapid Response Unit
Q1: My acetonide protection yields a mixture of 5-membered and 6-membered rings. Why? A: This occurs if your conditions allow kinetic control or if you have a 1,2-diol impurity. However, for 1,3-diols, the 6-membered dioxane is the only product. If you see a 5-membered ring, check if your starting material has a hydroxyl at the C2 position (a triol). If it is a pure 1,3-diol, the "impurity" might be the semi-protected acyclic acetal. Increase reaction time and use a Dean-Stark trap.
Q2: Can I use the primary amine to direct functionalization of the diol?
A: Yes. You can form a transient oxazoline or oxazine. React the amine with a nitrile (R-CN) in the presence of
Q3: How do I selectively protect ONE hydroxyl group in this symmetrical diol? A: This is a classic desymmetrization challenge.
-
Form the cyclic acetal (dioxane) first.
-
Perform a reductive cleavage using DIBAL-H or
. -
This will open the ring, leaving one hydroxyl protected as a benzyl ether (if benzaldehyde was used) or silyl ether, and the other free.
Synthesis Pathway Visualization
Caption: Standard synthetic flow emphasizing the order of operations to manage steric zones.
References
-
Bailey, W. F., Zarcone, L. M., & Rivera, A. D. (1995). Selective Protection of 1,2- and 1,3-Diols via Acylative Cleavage of Cyclic Formals.[1] Journal of Organic Chemistry. Link
-
BenchChem Technical Support. (2025). Overcoming challenges in the synthesis of sterically hindered anilines. Link
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link
-
Ishihara, K., et al. (2005). Bulky Diarylammonium Arenesulfonates as Selective Esterification Catalysts.[2] Journal of the American Chemical Society. Link
-
PubChem. (2025). 2-Amino-1-(4-aminophenyl)propane-1,3-diol Compound Summary. Link
Sources
refining filtration processes for 2-(4-Aminophenyl)propane-1,3-diol precipitates
Introduction
Welcome to the technical support hub for the isolation of 2-(4-Aminophenyl)propane-1,3-diol . This intermediate (often referred to as "De-acylated Chloramphenicol Base" or similar analogs) presents a unique dual challenge in downstream processing: physical handling due to its tendency to form compressible, needle-like cakes, and chemical stability due to the oxidation sensitivity of the aromatic amine moiety.
This guide moves beyond basic recipes. We dissect the physics of filtration and the chemistry of degradation to ensure your isolated material meets strict purity specifications (typically >98% HPLC, <0.1% colored impurities).
Module 1: Slurry Conditioning & Crystal Engineering
The Root Cause of Filtration Failure:
Most filtration issues (blinding, slow flow) are actually crystallization issues. 2-(4-Aminophenyl)propane-1,3-diol typically crystallizes as fine needles or plates. If you "crash cool" the reaction mixture, you trigger a massive nucleation burst, creating a slurry of fines (
Protocol: Controlled Cooling Crystallization
To generate a filterable slurry, you must stay within the metastable zone width (MSZW).
-
Solvent System: Methanol/Ethyl Acetate or Water/Alcohol mixtures are standard.
-
Seeding: At saturation temperature (
), add 0.5% w/w seed crystals. -
Cooling Ramp: Do not exceed
.-
Why? Rapid cooling exceeds the supersaturation limit, favoring nucleation over growth. Slow cooling allows existing crystals to grow, reducing the specific surface area and cake resistance (
).
-
-
Ostwald Ripening: Hold the slurry at
above the final isolation temperature for 60 minutes before final filtration. This dissolves fines and redeposits them onto larger crystals.
Visualization: Crystallization & Isolation Workflow
Figure 1: Optimized workflow emphasizing thermal control to prevent fine particle formation.
Module 2: Filtration Mechanics (Darcy’s Law Application)
When the filter blinds, operators often instinctively increase pressure. Do not do this.
According to Darcy’s Law adapted for cake filtration:
Where:
- (Cake Resistance) is proportional to pressure for compressible cakes.
-
2-(4-Aminophenyl)propane-1,3-diol forms a compressible cake (Compressibility Index
).
The Consequence: Increasing pressure (
Hardware Recommendations
| Parameter | Recommendation | Scientific Rationale |
| Filter Media | Polypropylene or PTFE (1–3 | Avoid cellulose if strong mineral acids were used in hydrolysis; prevents fiber shedding. |
| Pressure | Low Vacuum (200–400 mbar) | Prevents cake compression. Avoid positive pressure >1 bar unless using a Nutsche with agitation. |
| Cake Depth | Max 25–30 mm | Thin cakes reduce |
| Agitation | Intermittent / Low Shear | High shear breaks brittle needles, creating fines that blind the media. |
Module 3: Preventing Oxidative Degradation
The amino group on the phenyl ring is highly susceptible to oxidation, forming quinone-imine impurities that turn the product pink, red, or brown.
The "Pink Product" Protocol
-
Deoxygenated Solvents: Sparge all wash solvents (Ethanol, Water) with Nitrogen for 15 minutes prior to use. Dissolved oxygen is the primary enemy.
-
Antioxidant Wash: If the crude material is already slightly colored, add 0.1% w/v Sodium Metabisulfite or Ascorbic Acid to the wash solvent. This acts as a sacrificial reducing agent.
-
Nitrogen Cone: Never pull air through the cake for drying. As the solvent front recedes, air is drawn into the pores, maximizing surface area for oxidation.
-
Correct Action: Break vacuum immediately after the wash disappears. Apply a nitrogen cone (or close the Nutsche) and press with
to dry.
-
Troubleshooting Guide (FAQ)
Q1: The filtration started well but stopped halfway. Increasing vacuum does nothing.
Diagnosis: You have a compressible cake or "fines migration." Immediate Fix: Stop increasing vacuum. Scrape the top 1mm of the cake (where fines accumulate) if using a Buchner. If using a Nutsche, smooth the cake gently (do not compress). Long-term Fix: Your crystallization was too fast. Re-heat the slurry to dissolve fines and cool more slowly (see Module 1).
Q2: My white solid turned pink during drying.
Diagnosis: Oxidative degradation due to air exposure while the cake was wet. Immediate Fix: Recrystallize immediately using methanol/charcoal to remove the colored quinoid impurities. Prevention: Use the "Nitrogen Cone" technique described in Module 3. Store the wet cake under inert atmosphere until it enters the vacuum oven.
Q3: The yield is lower than expected (50-60%).
Diagnosis: High solubility in the mother liquor or over-washing. Analysis: 2-(4-Aminophenyl)propane-1,3-diol has amphoteric character.
-
Check pH: Ensure the pH is adjusted to the isoelectric point (typically pH 9-10 for the free base) to minimize solubility.
-
Wash Volume: Limit wash volume to 2x cake volume. Use chilled solvent (
).
Visualization: Troubleshooting Logic Tree
Figure 2: Decision matrix for rapid diagnosis of filtration anomalies.
References
-
BenchChem. (2025).[1][2] Technical Support Center: Preventing Oxidation of Aminophenol Compounds. Retrieved from
-
American Filtration and Separation Society. (2024). Amine Unit Contamination Overview and Filtration Mechanics. Retrieved from
-
Collegedunia. (2025).[3] Theory of filtration: Darcy's Law in Pharmaceutical Applications. Retrieved from
-
Google Patents. (2009). US20090149657A1: Process for the synthesis of intermediates of chloramphenicol or its analogues. Retrieved from
-
Beilstein Journal of Organic Chemistry. (2011). Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl) derivatives. Retrieved from
Sources
Validation & Comparative
Comparative Guide: 1H NMR Interpretation of 2-(4-Aminophenyl)propane-1,3-diol
Executive Summary
This guide provides a technical analysis of the 1H NMR spectrum for 2-(4-aminophenyl)propane-1,3-diol , a symmetric aromatic diol intermediate.[1][2] Unlike standard spectral libraries that list peaks in isolation, this document focuses on comparative differentiation . We evaluate the product's spectral signature against its synthetic precursor (nitro-analog) and its structural isomer (chloramphenicol-type backbone), providing researchers with a robust framework for structural validation during drug development and organic synthesis.[1][2]
Part 1: Structural Analysis & Theoretical Prediction[1]
The Molecule
The target molecule, 2-(4-aminophenyl)propane-1,3-diol , features a p-aminophenyl group attached to the central carbon (C2) of a propane-1,3-diol chain.[1][2]
-
Symmetry: The molecule possesses a plane of symmetry passing through the C2-methine bond and the aromatic ring.[1][3] Consequently, the two hydroxymethyl groups (-CH₂OH) are chemically equivalent in achiral environments.[1][2][3]
-
Spin System:
The Comparative Landscape
To validate this structure, one must distinguish it from two common alternatives encountered in the lab:
| Feature | Target Product (2-substituted) | Alternative A: Nitro Precursor | Alternative B: Regioisomer (1-substituted) |
| Structure | 2-(4-aminophenyl)... | 2-(4-nitrophenyl)... | 1-(4-aminophenyl)-2-amino...[1][2][3][4] |
| Key Difference | Amine (Shielding) | Nitro (Deshielding) | Asymmetry |
| Aromatic Shift | Upfield (~6.5 - 6.9 ppm) | Downfield (~7.6 - 8.2 ppm) | Upfield (~6.5 - 6.9 ppm) |
| Aliphatic Pattern | Symmetric CH₂ signals | Symmetric CH₂ signals | Distinct C1-H (benzylic) vs C3-H₂ |
Part 2: Experimental Protocol (Self-Validating)
Solvent Selection Strategy
The choice of solvent dictates the visibility of exchangeable protons (-OH, -NH₂).[1][2]
-
DMSO-d₆ (Recommended):
-
Methanol-d₄ (MeOD):
Sample Preparation Workflow
-
Dryness Check: Ensure the sample is free of paramagnetic impurities (e.g., metallic catalyst residues from reduction) which cause line broadening.[3]
-
Dissolution: Dissolve ~10 mg of sample in 0.6 mL DMSO-d₆.
-
Acquisition: Run at 298 K. Set relaxation delay (d1) to ≥ 5 seconds to ensure accurate integration of aromatic protons.
Part 3: Spectral Assignment & Comparative Data[1][3]
Detailed Assignment Table (DMSO-d₆)
Note: Chemical shifts are representative estimates based on substituent additivity rules and structural analogs (2-phenylpropane-1,3-diol).
| Position | Group | Shift (δ, ppm) | Multiplicity | Integral | Coupling (J) | Interpretation Logic |
| Ar-H (3,5) | Aromatic | 6.45 - 6.55 | Doublet (d) | 2H | ~8.5 Hz | Ortho to -NH₂. Highly shielded due to resonance donation.[1][2][3] |
| Ar-H (2,6) | Aromatic | 6.85 - 6.95 | Doublet (d) | 2H | ~8.5 Hz | Meta to -NH₂. Shielded relative to benzene, but less than H(3,5).[1][2] |
| -NH₂ | Amine | 4.80 - 5.00 | Broad Singlet | 2H | - | Exchangeable.[1][3] Disappears in D₂O/MeOD. |
| -OH | Hydroxyl | 4.55 - 4.65 | Triplet (t) | 2H | ~5.0 Hz | Couples to CH₂ protons.[1][3] Confirms primary alcohol. |
| -CH₂- | Methylene | 3.60 - 3.80 | Multiplet | 4H | - | Chemically equivalent pairs.[1][3] Appears as a doublet of doublets or complex multiplet. |
| -CH- | Methine | 2.80 - 3.00 | Quintet/Mult | 1H | ~7.0 Hz | Central core.[1][3] Couples to four CH₂ protons.[3] |
Comparative Analysis: Monitoring the Reduction
The most critical application of this NMR analysis is confirming the reduction of the nitro group to the amine.
-
The "Shift" Indicator:
Comparative Analysis: Distinguishing Isomers
If the synthetic route involves ring-opening or rearrangement, you might accidentally form the 1-phenyl isomer (Chloramphenicol backbone).[1][2]
-
Symmetry Test:
Part 4: Visualization of Logic[1][2]
Structural Validation Workflow
The following diagram illustrates the decision process for validating the product structure based on spectral features.
Figure 1: Logic flow for distinguishing the target amino-diol from its nitro precursor and regioisomers.[1][3]
Solvent Effect Mechanism
Understanding how solvent choice alters the spectrum is vital for identifying the labile protons.[3]
Figure 2: Impact of solvent selection on the visibility of exchangeable protons (-OH, -NH₂).[1][2]
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 254178, 2-phenylpropane-1,3-diol. Retrieved from [Link]
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Reich, H. J. (2020). Proton NMR Chemical Shifts: Aromatics and Aliphatics. University of Wisconsin-Madison.[1][3][5] Retrieved from [Link][2]
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A Senior Application Scientist's Guide: A Comparative Analysis of Synthetic Pathways to Chloramphenicol
Authored For: Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the First Synthetic Antibiotic
Chloramphenicol holds a significant place in pharmaceutical history as one of the first broad-spectrum antibiotics to be manufactured synthetically on a large scale.[1] Its structure, characterized by a p-nitrophenyl group, a dichloroacetamide tail, and a propanediol backbone with two chiral centers, presents a distinct synthetic challenge.[1][2] Of the four possible stereoisomers, only the D-threo-(1R,2R) isomer possesses the desired antibacterial activity, which functions by inhibiting bacterial protein synthesis.[2][3]
The efficiency, stereochemical purity, and scalability of chloramphenicol production are therefore entirely dependent on the pathway chosen to construct its core structure. The pivotal precursor in virtually all synthetic routes is the aminodiol base, specifically D-threo-2-amino-1-(4-nitrophenyl)propane-1,3-diol . This guide moves beyond a simple product comparison to offer a deep, comparative analysis of the primary synthetic routes—from classical chemical methods to modern chemoenzymatic strategies—used to generate this cornerstone intermediate. We will dissect these pathways, evaluating them on critical performance metrics such as yield, stereoselectivity, process complexity, and scalability, providing field-proven insights to inform your research and development decisions.
The Cornerstone Intermediate: D-threo-2-amino-1-(4-nitrophenyl)propane-1,3-diol
The entire biological efficacy of chloramphenicol hinges on the precise three-dimensional arrangement of the aminodiol backbone. The final step in most syntheses is the dichloroacetylation of the amino group of this intermediate.[4] Therefore, the central challenge is not the final acylation, but the efficient, stereocontrolled synthesis of the D-threo aminodiol itself. An inefficient synthesis that produces a mix of stereoisomers necessitates costly and wasteful purification steps, as the other isomers are inactive.[2] The evolution of synthetic chemistry for chloramphenicol is a story of progressively gaining more precise control over this stereochemistry.
Comparative Analysis of Synthetic Pathways
We will evaluate three distinct strategies for synthesizing the key chloramphenicol intermediate, each representing a different era of chemical innovation.
Pathway A: The Classical Route from p-Nitroacetophenone
This is the original, well-established chemical pathway that first enabled the large-scale production of chloramphenicol.[4][5] The process begins with p-nitroacetophenone and proceeds through a lengthy sequence of classical organic reactions.[6]
The typical sequence involves:
-
Bromination: Introduction of a bromine atom at the alpha-position to the ketone.[5]
-
Amination: Conversion of the bromo-ketone to an amino-ketone, often via the Delepine reaction using hexamethylenetetramine.[1][5]
-
Acetylation: Protection of the newly formed amino group with acetic anhydride.[4]
-
Hydroxymethylation: A base-catalyzed condensation with formaldehyde to add the first hydroxymethyl group.[1]
-
Reduction: Reduction of the ketone to a secondary alcohol using a method like the Meerwein-Ponndorf-Verley (MPV) reduction with aluminum isopropoxide.[1][4] This step is crucial as it creates the second chiral center, but without stereocontrol, it produces a racemic mixture of diastereomers.
-
Resolution: The most significant drawback of this route. The desired D-threo isomer must be separated from the unwanted L-threo isomer through fractional crystallization, typically using a chiral resolving agent like d-camphorsulfonic acid.[1][4] This step is inherently wasteful, discarding up to 50% of the material.[2]
-
Hydrolysis: Removal of the acetyl protecting group to yield the free amine, D-threo-2-amino-1-(p-nitrophenyl)-1,3-propanediol.[4]
Caption: Workflow for the classical synthesis of Chloramphenicol.
Expertise & Experience: This pathway, while historically important, is a prime example of inefficient stereochemistry management. Each step adds cost and complexity, culminating in a resolution step that halves the theoretical maximum yield. The use of hazardous reagents like bromine and solvents like chloroform also presents significant challenges for modern, environmentally-conscious manufacturing.[5]
Pathway B: Modern Stereoselective Routes from p-Nitrobenzaldehyde
To overcome the inherent wastefulness of the classical route, modern syntheses start with a different precursor, p-nitrobenzaldehyde, and employ advanced catalytic methods to set the stereochemistry correctly from the outset.
1. Chemoenzymatic Synthesis: This cutting-edge approach leverages the high stereoselectivity of enzymes for key transformations. A notable strategy uses an engineered L-threonine transaldolase to catalyze the reaction between 4-nitrobenzaldehyde and glycine, directly forming a precursor to the aminodiol with excellent stereocontrol.[7]
Caption: Chemoenzymatic route to the Chloramphenicol core.
Trustworthiness: The power of this method lies in its self-validating system. The enzyme's intrinsic stereoselectivity ensures the formation of the correct isomer, achieving reported conversions of 99% with 97.7% diastereomeric excess (de).[7] This eliminates the need for a wasteful resolution step and simplifies downstream purification.
2. Asymmetric Chemical Catalysis: This strategy uses chiral catalysts to direct the formation of the desired stereoisomers. Methods include silver-catalyzed asymmetric aldol reactions and asymmetric epoxidation (e.g., the Sharpless epoxidation).[2][8] These routes are often very short (3-4 steps) and can produce the target aminodiol with high enantiomeric excess (ee).[2][9] For example, a synthesis via a silver-catalyzed aldol reaction achieves the key intermediate in 78% yield and 89% ee, which can be further enhanced to >98% ee by recrystallization.[8]
Pathway C: Advanced Biocatalytic Reduction
A third, highly efficient approach focuses on improving a later stage of the classical synthesis. Instead of a non-selective chemical reduction of the ketone, this method uses a ketoreductase (KRED) enzyme for an asymmetric reduction. Starting from an intermediate like N-(dichloroacetyl)-p-nitro-α-aminoacetophenone, the KRED can simultaneously reduce the ketone and perform a dynamic kinetic resolution to yield the correct D-threo isomer with exceptional purity (>99% ee, >99/1 diastereomeric ratio) and high overall yield.[10]
Performance Metrics: A Head-to-Head Comparison
The choice of a synthetic pathway in drug development is a multi-factorial decision balancing yield, purity, cost, and safety. The following table provides a quantitative comparison of the discussed routes.
| Metric | Pathway A: Classical (p-Nitroacetophenone) | Pathway B: Chemoenzymatic (p-Nitrobenzaldehyde) | Pathway C: Biocatalytic Reduction |
| Starting Material | p-Nitroacetophenone[4][5] | p-Nitrobenzaldehyde[7] | p-Nitro-α-aminoacetophenone derivative[10] |
| Typical # of Steps | ~8 steps[2] | ~4 steps[7] | ~3 steps[10] |
| Overall Yield | Low (significantly <50% due to resolution) | High (Reported at 54%)[7] | Very High (Reported up to 84%)[10] |
| Stereoselectivity | Poor (produces racemic mixture requiring resolution)[1][4] | Excellent (e.g., 97.7% de)[7] | Excellent (>99% ee, >99/1 dr)[10] |
| Key Reagents | Br₂, Hexamethylenetetramine, Al(i-PrO)₃[1][5] | Engineered Transaldolase[7] | Ketoreductase (KRED), NADP+[10] |
| Process Conditions | Harsh (bromination), high temperatures | Mild (physiological pH, temp) | Mild (e.g., 25-35°C, buffer solution)[10] |
| Waste Generation | High (discarded isomer, heavy metal reagents) | Low (biodegradable catalysts, less solvent) | Low (highly efficient, aqueous media) |
Experimental Protocols
To provide a tangible sense of the procedural differences, we outline two distinct experimental approaches for key transformations.
Protocol 1: Classical Reduction & Racemate Formation
(Based on the Meerwein-Ponndorf-Verley reduction described in the literature[1][4])
Objective: To synthesize a racemic mixture of D,L-threo-2-acetamido-1-(4-nitrophenyl)-1,3-propanediol from α-acetamido-β-hydroxy-4-nitropropiophenone.
Methodology:
-
A solution of aluminum isopropoxide (1.1 equivalents) in anhydrous isopropanol is prepared in a flame-dried, three-neck flask equipped with a condenser and under a nitrogen atmosphere.
-
α-Acetamido-β-hydroxy-4-nitropropiophenone (1.0 equivalent) is added to the flask.
-
The mixture is heated to reflux for 3-4 hours while slowly distilling off the acetone byproduct. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and excess isopropanol is removed under reduced pressure.
-
The resulting aluminum complex is hydrolyzed by the slow addition of dilute sulfuric acid with vigorous stirring.
-
The precipitated product, a mixture of diastereomers, is collected by filtration, washed with cold water, and dried.
-
Self-Validation: The product is a racemic mixture. Subsequent characterization (e.g., by HPLC with a chiral column) would be required to confirm the presence of both D-threo and L-threo isomers, validating the non-stereoselective nature of this step prior to the resolution stage.
Protocol 2: Modern Chemoenzymatic Stereoselective Synthesis
(Based on the engineered transaldolase strategy[7])
Objective: To synthesize (2S,3R)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid with high stereoselectivity.
Methodology:
-
A whole-cell catalyst (e.g., E. coli expressing the engineered L-threonine transaldolase) is prepared and suspended in a reaction buffer (e.g., phosphate buffer, pH 7.5).
-
The substrates, 4-nitrobenzaldehyde (e.g., 200 mM) and glycine (e.g., 400 mM), are added to the whole-cell suspension in a temperature-controlled bioreactor (e.g., 30°C).
-
The reaction mixture is stirred gently for a set period (e.g., 4 hours). Reaction progress is monitored by sampling and analysis via HPLC.
-
Upon completion (indicated by the consumption of 4-nitrobenzaldehyde), the cells are removed by centrifugation.
-
The supernatant containing the product is collected. The product can be isolated and purified through standard methods like crystallization or chromatography.
-
Self-Validation: The inherent trustworthiness of this protocol comes from the enzyme's specificity. The product is analyzed by chiral HPLC to confirm a high diastereomeric excess (e.g., >97% de), directly validating the protocol's effectiveness in producing the desired stereoisomer without a resolution step.
Conclusion and Authoritative Recommendation
The comparative analysis clearly demonstrates the profound advantages of modern stereoselective routes over the classical synthesis of chloramphenicol intermediates. While the p-nitroacetophenone pathway was foundational, its low overall yield, reliance on a wasteful resolution step, and use of hazardous materials render it obsolete for efficient and sustainable manufacturing.
For researchers and drug development professionals, the adoption of chemoenzymatic and biocatalytic pathways offers a superior alternative. These methods provide:
-
Significantly Higher Yields: Maximizing the conversion of starting material to the final active product.[7][10]
-
Exceptional Stereochemical Purity: Eliminating the need for inefficient resolution steps and ensuring the final product is the biologically active D-threo isomer.[7][10]
-
Greener and Safer Processes: Utilizing mild, aqueous reaction conditions and avoiding many of the hazardous reagents associated with the classical route.
The initial investment in developing or sourcing a specific enzyme is far outweighed by the long-term benefits of a shorter, more efficient, and higher-yielding manufacturing process. Therefore, it is the authoritative recommendation of this guide that development efforts focus exclusively on these modern, stereocontrolled synthetic strategies.
References
-
Ni, Y., Li, T., Wu, S., & Pan, J. (2020). A chemoenzymatic strategy for the efficient synthesis of amphenicol antibiotic chloramphenicol mediated by an engineered l-threonine transaldolase with high activity and stereoselectivity. Catalysis Science & Technology. Available at: [Link]
-
Francino, A., Jakobec, P., & Dixon, D. J. (2016). Enantioselective Synthesis of (–)-Chloramphenicol via Silver-Catalyzed Asymmetric Isocyanoacetate Aldol Reaction. Organic & Biomolecular Chemistry, 14, 93–96. Available at: [Link]
-
Loncaric, C., & Wulff, W. D. (2001). An efficient synthesis of (-)-chloramphenicol via asymmetric catalytic aziridination: a comparison of catalysts prepared from triphenylborate and various linear and vaulted biaryls. Organic Letters, 3(23), 3675–3678. Available at: [Link]
-
Long, L. M., & Troutman, H. D. (1949). Chloramphenicol (Chloromycetin). VII. Synthesis through p-Nitroacetophenone. Journal of the American Chemical Society, 71(7), 2473–2475. Available at: [Link]
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Patrick, G. L. (2016). Chloramphenicol. Basicmedical Key. Available at: [Link]
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ResearchGate. (2004). A short stereoselective synthesis of (−)-chloramphenicol and (+)-thiamphenicol. Request PDF. Available at: [Link]
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Eureka. (2018). Chloramphenicol drug intermediate p-nitroacetophenone synthesis method. Eureka. Available at: [Link]
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Vigh, G., & Inczédy, J. (1976). Separation of chloramphenicol intermediates by high-performance liquid chromatography on micropak-NH2 columns. Journal of Chromatography A, 129, 80-89. Available at: [Link]
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Biointerface Research in Applied Chemistry. (2022). Efficient Synthesis of Two Chloramphenicol Derivatives as Antibacterial Agents. Biointerface Research in Applied Chemistry, 12(4), 5431-5440. Available at: [Link]
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Collegedunia. (2025). Chloramphenicol is synthesized from ……………… Collegedunia. Available at: [Link]
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PubChem. (n.d.). 2-Amino-1-(4-nitrophenyl)-1,3-propanediol. PubChem. Available at: [Link]
- Google Patents. (2018). Method for preparing chloramphenicol compound. Google Patents.
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A Senior Application Scientist's Guide to the Validation of UV-Vis Spectrophotometry for the Quantification of 2-(4-Aminophenyl)propane-1,3-diol
For researchers, scientists, and drug development professionals, the rigorous quantification of active pharmaceutical ingredients (APIs) and their intermediates is the bedrock of quality control and regulatory compliance. This guide provides an in-depth, objective comparison and validation protocol for the analysis of 2-(4-Aminophenyl)propane-1,3-diol, a molecule featuring a primary aromatic amine chromophore, making it an ideal candidate for UV-Vis spectrophotometry.
This document moves beyond a simple recitation of steps. It delves into the causality behind experimental choices, grounding each protocol in the principles of scientific integrity and the global standards set by the International Council for Harmonisation (ICH).[1][2][3] We will establish a self-validating system for a UV-Vis spectrophotometric method and compare its performance against a more complex, orthogonal method like High-Performance Liquid Chromatography (HPLC).
The Analytical Strategy: Why UV-Vis Spectrophotometry?
2-(4-Aminophenyl)propane-1,3-diol possesses an aniline moiety, which contains a phenyl ring conjugated with the lone pair of electrons on the nitrogen atom. This electronic system constitutes a chromophore that absorbs ultraviolet (UV) radiation, typically in the 200-400 nm range.[4][5] This inherent property makes UV-Vis spectrophotometry a logical choice for quantitative analysis due to its simplicity, speed, and cost-effectiveness.[5][6]
The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[7] For a quantitative assay of a pure substance like 2-(4-Aminophenyl)propane-1,3-diol, UV-Vis spectrophotometry can be a highly reliable method, provided it is properly validated.
Experimental Protocol: Method Development
Before validation, a robust method must be developed. The goal is to find the optimal conditions for a stable, repeatable, and sensitive measurement.
2.1. Materials and Instrumentation
-
Reference Standard: 2-(4-Aminophenyl)propane-1,3-diol (Purity ≥ 99.5%)
-
Spectrophotometer: A calibrated double-beam UV-Vis spectrophotometer with a 1 cm path length quartz cuvette.
-
Solvent: HPLC-grade Methanol.
-
Scientist's Note: Methanol is selected for its ability to fully solubilize the polar diol and amine functional groups of the analyte and its UV transparency (low cutoff wavelength) in the expected region of absorbance, minimizing background interference.
-
-
Volumetric Glassware: Calibrated Class A flasks and pipettes.
-
Analytical Balance: Calibrated to 0.01 mg.
2.2. Step-by-Step Methodology
-
Preparation of Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 100 mg of the 2-(4-Aminophenyl)propane-1,3-diol reference standard.
-
Transfer it quantitatively to a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with Methanol. Mix thoroughly.
-
-
Determination of Wavelength of Maximum Absorbance (λmax):
-
Prepare a working standard solution of approximately 10 µg/mL by diluting the stock solution.
-
Scan this solution in the UV spectrophotometer from 400 nm to 200 nm against a methanol blank.
-
The wavelength that exhibits the highest absorbance is the λmax.
-
Scientist's Note: Performing measurements at λmax provides the highest sensitivity and minimizes the impact of small, inadvertent wavelength setting errors, thereby enhancing method robustness.[5] For an aniline derivative, the λmax is expected to be around 240 nm and a secondary peak around 280-290 nm. For this guide, we will assume a λmax of 243 nm .
-
The Validation Framework: Adherence to ICH Q2(R2) Guidelines
Method validation provides documented evidence that the procedure is fit for its purpose.[1][7] The core performance characteristics are interconnected, collectively ensuring the method's reliability.
Sources
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Analytical Comparison Guide: IR Spectroscopy of 2-(4-Aminophenyl)propane-1,3-diol vs. Its Nitro Precursor
Executive Summary
2-(4-Aminophenyl)propane-1,3-diol is a critical structural motif and intermediate in the synthesis of complex dyes and pharmaceutical agents[1]. In industrial and research settings, this compound is typically synthesized via the catalytic hydrogenation of its precursor, 2-(4-Nitrophenyl)propane-1,3-diol. For process chemists and analytical scientists, monitoring this specific functional group transformation—from a strongly electron-withdrawing nitro group to an electron-donating primary amine—is essential.
This guide objectively compares the Infrared (IR) spectroscopy profiles of the amine product against its nitro precursor. By detailing the causality behind spectral shifts and providing a self-validating Attenuated Total Reflectance (ATR) FTIR protocol, this document serves as an authoritative framework for in-process reaction monitoring.
Expertise & Experience: The Causality of Spectral Shifts
When analyzing 2-(4-Aminophenyl)propane-1,3-diol, the analytical challenge lies in the molecule's polyfunctional nature. Both the precursor and the product contain a propane-1,3-diol aliphatic chain and a para-disubstituted aromatic ring. The diagnostic focus must be strictly isolated to the nitrogen-containing functional groups.
The O-H vs. N-H Overlap Challenge
A common pitfall for novice spectroscopists interpreting the IR spectrum of 2-(4-Aminophenyl)propane-1,3-diol is an over-reliance on the high-frequency N-H stretching region. Primary aromatic amines typically exhibit a distinct doublet between 3400–3250 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretches[2][3].
However, because this specific molecule contains two primary hydroxyl (-OH) groups, it produces a massive, broad O-H stretching band from 3600–3200 cm⁻¹. The relatively weaker N-H doublet is often entirely swallowed by—or merely appears as indistinct shoulders on—this broad O-H envelope. Therefore, relying on the 3400 cm⁻¹ region to confirm the presence of the amine is analytically unsound.
The Expert Diagnostic Strategy
To achieve high-confidence verification, authoritative spectral interpretation must shift to the mid-IR "fingerprint" and double-bond regions:
-
Disappearance of the Nitro Group (The Primary Indicator): The nitro group possesses two highly polar N-O bonds whose electrons are delocalized (often termed "bonds and a half")[4]. This results in intense, unmistakable peaks. The asymmetric stretch occurs around 1550–1475 cm⁻¹, and the symmetric stretch around 1360–1290 cm⁻¹[5][6]. The complete attenuation of these two peaks is the most reliable indicator of successful precursor reduction.
-
Appearance of the N-H Scissoring Bend: Primary amines exhibit a strong in-plane N-H bending (scissoring) vibration in the 1650–1580 cm⁻¹ range[3]. In 2-(4-Aminophenyl)propane-1,3-diol, this appears as a sharp peak near 1620 cm⁻¹. While it sits close to the aromatic C=C skeletal stretches (~1600 cm⁻¹ and ~1500 cm⁻¹)[7], the N-H bend is usually sharp enough to be resolved as a distinct new feature.
-
Aromatic C-N Stretch Shift: The aromatic C-N stretch in the amine product appears as a strong band between 1335–1250 cm⁻¹[2][8], shifting significantly from the C-N resonance of the nitro-aromatic system.
Data Presentation: Comparative IR Peak Analysis
The following table summarizes the quantitative spectral data, objectively comparing the functional group peaks of the precursor and the target product to highlight the most valuable diagnostic regions.
| Functional Group | 2-(4-Nitrophenyl)propane-1,3-diol (cm⁻¹) | 2-(4-Aminophenyl)propane-1,3-diol (cm⁻¹) | Diagnostic Value for Reaction Monitoring |
| O-H Stretch (Diol) | 3600–3200 (Broad, Strong) | 3600–3200 (Broad, Strong) | Low (Present in both molecules) |
| N-H Stretch (1° Amine) | N/A | 3400–3250 (Doublet) | Low (Masked by broad O-H stretch) |
| N-O Asymmetric Stretch | 1550–1475 (Strong) | N/A | High (Disappears upon reduction) |
| N-O Symmetric Stretch | 1360–1290 (Strong) | N/A | High (Disappears upon reduction) |
| N-H Bend (Scissoring) | N/A | ~1650–1580 (Sharp, Strong) | High (Appears upon reduction) |
| C-N Stretch (Aromatic) | ~850 (C-NO₂) | 1335–1250 (Strong) | Medium (Shift in fingerprint region) |
| C-O Stretch (1° Alcohol) | 1050–1000 (Strong) | 1050–1000 (Strong) | Low (Present in both molecules) |
Trustworthiness: Self-Validating FTIR-ATR Protocol
To ensure data integrity, the following step-by-step methodology utilizes Attenuated Total Reflectance (ATR). ATR is chosen over transmission (e.g., KBr pellets) because it allows for the rapid, direct analysis of neat reaction mixtures or isolated crude solids without the moisture interference inherent to hygroscopic KBr, which would further convolute the critical O-H/N-H stretching region.
Step 1: Instrument Preparation & System Validation
-
Action: Clean the ATR crystal (Diamond or ZnSe) with volatile, non-absorbing solvents (e.g., isopropanol, followed by acetone). Allow to dry completely.
-
Self-Validation: Collect a background spectrum (air). The system must automatically verify that the single-beam energy profile meets the manufacturer's threshold and that no residual peaks (especially in the 3600–3200 cm⁻¹ or 1600 cm⁻¹ regions) are present. A flat baseline at 100% Transmittance (or 0 Absorbance) is mandatory before proceeding.
Step 2: Parameter Configuration
-
Resolution: Set to 4 cm⁻¹. This is critical to resolve the sharp N-H bend (~1620 cm⁻¹) from the adjacent aromatic C=C stretch (~1600 cm⁻¹).
-
Scans: Configure for 32 to 64 scans per sample. This ensures a high signal-to-noise ratio, which is vital for detecting trace amounts of unreacted nitro precursor.
-
Range: 4000 to 650 cm⁻¹.
Step 3: Sample Application
-
Action: Apply a small amount of the dried crude product (or a concentrated, solvent-evaporated reaction aliquot) directly onto the center of the ATR crystal.
-
Action: Lower the ATR anvil and apply consistent pressure. Uniform optical contact directly correlates to peak absorbance intensity and reproducibility.
Step 4: Spectral Acquisition & Comparative Processing
-
Action: Acquire the sample spectrum.
-
Action: Apply an automatic baseline correction to account for scattering effects common in solid crystalline samples.
-
Action: Overlay the acquired spectrum with the reference spectrum of pure 2-(4-Nitrophenyl)propane-1,3-diol.
Step 5: Diagnostic Decision Matrix
-
Check 1 (Precursor Depletion): Interrogate the 1550–1475 cm⁻¹ and 1360–1290 cm⁻¹ regions. The absolute absence of these peaks confirms the depletion of the nitro precursor[5][6].
-
Check 2 (Product Formation): Interrogate the 1650–1580 cm⁻¹ region. The presence of a sharp peak near 1620 cm⁻¹ confirms the formation of the primary aromatic amine[3].
Visualization: In-Process Monitoring Workflow
The following diagram illustrates the logical workflow for monitoring the reduction process using the diagnostic FTIR-ATR parameters established above.
FTIR-ATR workflow for monitoring the reduction of 2-(4-Nitrophenyl)propane-1,3-diol to its amine.
References
- Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands)
- IR Spectroscopy Tutorial: Amines OrgChemBoulder
- 24.10: Spectroscopy of Amines - Chemistry LibreTexts Chemistry LibreTexts
- EP0344106A2 - Disperse blue dyes and mixtures of disperse blue dyes Google P
- IR Spectroscopy Tutorial: Nitro Groups OrgChemBoulder
- St.
- EXPT. 7 CHARACTERISATION OF FUNCTIONAL GROUPS USING IR SPECTROSCOPY COP Bela
- 13.
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comparative analysis of synthetic vs biosynthesized 2-(4-Aminophenyl)propane-1,3-diol
Comparative Analysis of Synthetic vs. Biosynthesized 2-(4-Aminophenyl)propane-1,3-diol: A Guide for Drug Development Professionals
Executive Summary
2-(4-Aminophenyl)propane-1,3-diol (4-APPD) is a critical, achiral structural scaffold utilized in the development of advanced polymers, specialized dyes, and next-generation analogs of the anti-epileptic drug felbamate[1]. Historically, the production of 2-aryl-1,3-propanediols has relied heavily on petrochemical-derived malonate reductions. However, recent advances in metabolic engineering have introduced chimeric biosynthetic pathways as viable green alternatives. This guide provides an objective, data-driven comparison of the traditional chemical synthesis versus engineered biosynthesis, focusing on mechanistic causality, self-validating protocols, and scalability.
Mechanistic Pathways & Causality
Chemical Synthesis: The Chemoselective Hydride Route
The traditional chemical route relies on the reduction of diethyl 2-(4-nitrophenyl)malonate. The primary challenge in this pathway is chemoselectivity. While lithium aluminum hydride (
To circumvent this, the optimal protocol utilizes lithium borohydride (
Chemical synthesis route for 2-(4-Aminophenyl)propane-1,3-diol.
Engineered Biosynthesis: The Shikimate-Tropane Chimeric Pathway
Biosynthesizing a 2-aryl-1,3-diol requires bridging native amino acid metabolism with non-natural skeletal rearrangements. This engineered pathway hijacks the native shikimate pathway. Chorismate is first converted to 4-amino-4-deoxychorismate (ADC) by the synthase PapA, and subsequently to p-aminophenylpyruvate (PAPP) via the mutase/dehydrogenase cascade of PapB and PapC—enzymes traditionally associated with chloramphenicol biosynthesis[3][4].
To achieve the 1,3-diol architecture, PAPP is reduced to p-aminophenyllactate. Here, causality dictates the introduction of a heterologous cytochrome P450 mutase (homologous to plant littorine mutase) to catalyze a 1,2-carbon skeletal rearrangement, yielding p-aminotropic acid. Finally, a Carboxylic Acid Reductase (CAR) and Alcohol Dehydrogenase (ADH) cascade reduces the carboxylate to the final 1,3-diol.
Engineered biosynthetic pathway utilizing shikimate and tropane-alkaloid derived enzymes.
Self-Validating Experimental Protocols
Synthetic Workflow: Chemoselective Reduction
Step 1: Ester Reduction
-
Dissolve 10.0 g of diethyl 2-(4-nitrophenyl)malonate in 100 mL of anhydrous THF under a nitrogen atmosphere.
-
Cool the reaction vessel to 0°C. Slowly add 2.5 equivalents of
(2.0 M in THF). -
Self-Validation (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The reaction is deemed complete when the diester spot (
) is entirely replaced by the highly polar diol spot ( ). -
Quench carefully with saturated aqueous
to safely hydrolyze unreacted hydride. Extract with ethyl acetate and concentrate in vacuo.
Step 2: Catalytic Hydrogenation
-
Dissolve the crude 2-(4-nitrophenyl)propane-1,3-diol in 50 mL of methanol.
-
Add 0.5 g of 10% Pd/C catalyst. Purge the flask and stir under a hydrogen atmosphere (1 atm) at room temperature for 4 hours.
-
Self-Validation (IPC): Monitor hydrogen uptake. Confirm completion via LC-MS. The target product will present a distinct
peak at m/z 184.1. -
Filter the mixture through a Celite pad to remove the palladium catalyst, and evaporate the solvent to yield 4-APPD.
Biosynthetic Workflow: Fermentation & Extraction
Step 1: Strain Cultivation
-
Utilize an E. coli BL21(DE3) strain transformed with a polycistronic plasmid harboring papA, papB, papC, the engineered P450 mutase, and the CAR/ADH cascade.
-
Inoculate 1 L of M9 minimal medium supplemented with 2% glycerol. Causality: Glycerol is utilized over glucose because it more efficiently feeds the phosphoenolpyruvate (PEP) and erythrose-4-phosphate precursors required for the shikimate pathway.
-
Grow at 37°C until
reaches 0.6. Induce heterologous expression with 0.5 mM IPTG and lower the temperature to 25°C to prevent the formation of insoluble inclusion bodies.
Step 2: Extraction and Validation
-
After 72 hours of fermentation, centrifuge the culture at 8,000 x g for 15 minutes.
-
Adjust the supernatant pH to 8.5 and extract three times with equal volumes of ethyl acetate.
-
Self-Validation (IPC): Quantify the 4-APPD titer using HPLC-UV (254 nm) against a synthetic analytical standard. To confirm the structural integrity and rule out chiral impurities (as the target molecule possesses a plane of symmetry), analyze the purified extract via polarimetry; a valid sample must yield an optical rotation of
.
Comparative Data Analysis
The choice between synthesis and biosynthesis depends heavily on the development phase. Chemical synthesis offers rapid, highly scalable access to the compound but suffers from poor atom economy and high environmental toxicity. Conversely, biosynthesis offers a sustainable, heavy-metal-free profile, though it is currently bottlenecked by the turnover rate of the engineered mutase and the ATP-dependency of the CAR enzyme.
| Performance Metric | Chemical Synthesis | Engineered Biosynthesis |
| Primary Precursor | Diethyl 2-(4-nitrophenyl)malonate | Glycerol (Renewable Carbon) |
| Overall Yield / Titer | 65% – 75% (Isolated Yield) | 150 – 250 mg/L (Current Titer) |
| Reaction / Process Time | 24 – 48 Hours | 72 – 96 Hours |
| Environmental Impact | High (Heavy metals, toxic solvents) | Low (Aqueous, ambient conditions) |
| Primary Impurities | Azo-dimers, des-amino diols | p-Aminophenyllactate, unreduced acids |
| Scalability | High (Established infrastructure) | Moderate (Requires bioprocess optimization) |
References
- US4982016A - Conversion of diethyl phenylmalonate to 2-phenyl-1,3-propanediol. Google Patents.
-
Production of p-amino-l-phenylalanine (l-PAPA) from glycerol by metabolic grafting of Escherichia coli. PubMed Central (PMC). Available at:[Link]
-
A family of diiron monooxygenases catalyzing amino acid beta-hydroxylation in antibiotic biosynthesis. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]
-
Synthesis and characterization of dimer impurity of Felbamate, an anti-epileptic drug substance. Journal of Chemical and Pharmaceutical Research (JOCPR). Available at:[Link]
Sources
Chromatographic Separation of 2-Amino-1-(4-Aminophenyl)propane-1,3-diol Enantiomers
This guide details the chromatographic separation of 2-(4-Aminophenyl)propane-1,3-diol enantiomers.
Editorial Note on Nomenclature & Chirality: Strict IUPAC analysis of the name "2-(4-Aminophenyl)propane-1,3-diol" (Structure: HOH₂C–CH(Ar)–CH₂OH) reveals a molecule with a plane of symmetry, rendering it achiral (prochiral). However, in the context of pharmaceutical development—specifically regarding Chloramphenicol and Florfenicol intermediates—this nomenclature is frequently used colloquially to refer to 2-Amino-1-(4-aminophenyl)propane-1,3-diol (the reduced Chloramphenicol base) or its analogs. These molecules possess two chiral centers (C1 and C2), resulting in four stereoisomers (two enantiomeric pairs: threo and erythro). This guide focuses on the separation of the chiral 2-Amino-1-(4-aminophenyl)propane-1,3-diol enantiomers, assuming this is the intended high-value target.
Executive Summary
The separation of 2-amino-1-(4-aminophenyl)propane-1,3-diol enantiomers is a critical quality control step in the synthesis of phenicol antibiotics (e.g., Chloramphenicol, Florfenicol). The biological activity is almost exclusively associated with the D-(-)-threo isomer ((1R, 2R) configuration). The presence of the L-(+)-threo or erythro isomers constitutes an impurity that must be quantified and removed.
This guide compares three dominant chromatographic strategies: Crown Ether Phase (CSP) , Polysaccharide Phase (CSP) , and Ligand Exchange Chromatography (LEC) .
Quick Verdict
-
Best for QC/Analytical Purity: Crown Ether CSP (Crownpak CR-I) . It offers superior selectivity for primary amines without derivatization.
-
Best for Preparative Scale: Polysaccharide CSP (Chiralpak AD-H) in Polar Organic Mode (POM). High loading capacity and solubility.
-
Best for Cost/Legacy: Ligand Exchange . Low column cost but poor peak shape and complex mobile phases.
Compound Profile & Stereochemistry[1]
-
Target Molecule: 2-Amino-1-(4-aminophenyl)propane-1,3-diol
-
Molecular Formula: C₉H₁₄N₂O₂
-
Chiral Centers: C1 (hydroxyl attachment) and C2 (amine attachment).
-
Isomers:
-
Threo pair: (1R, 2R) and (1S, 2S) [Target separation]
-
Erythro pair: (1R, 2S) and (1S, 2R) [Diastereomers, usually separated by crystallization]
-
Comparative Analysis of Separation Methods
The following table summarizes the performance of the three primary methodologies.
| Feature | Method A: Crown Ether CSP | Method B: Polysaccharide CSP | Method C: Ligand Exchange (LEC) |
| Column Type | Chiral Crownpak CR-I (+) / CR (+) | Chiralpak AD-H / OD-H | Chiralpak MA (+) or equivalent |
| Mechanism | Host-Guest (Ammonium inclusion) | H-Bonding & Pi-Pi Interaction | Copper (II) Complexation |
| Mobile Phase | Aqueous HClO₄ / Methanol | Hexane/IPA (NP) or MeOH/ACN (POM) | CuSO₄ solution |
| Derivatization | None Required | None (or N-protection for better shape) | None |
| Resolution ( | High (> 2.5) | Moderate (1.5 - 2.0) | Low to Moderate (1.0 - 1.5) |
| Run Time | Fast (< 15 min) | Medium (15-25 min) | Slow (> 30 min) |
| Sensitivity | High (UV 210-254 nm) | High | Low (UV interference from Cu²⁺) |
Expert Insight:
-
Method A (Crown Ether) is the "Gold Standard" for free amino alcohols. The crown ether forms a stable inclusion complex with the protonated primary amine (
) at C2. The chiral discrimination is driven by the steric fit of the phenyl group and hydroxyls against the crown ether backbone. -
Method B (Polysaccharide) is versatile but often requires the amine to be free base (using DEA/TEA additives) or protected, which can complicate the workflow. However, in Polar Organic Mode (POM) (100% Methanol/Ethanol + basic additive), it is excellent for scale-up due to solvent recovery.
Deep Dive: The Optimized Protocol (Crown Ether Method)
This protocol utilizes a Crownpak CR-I (+) column. This phase is specifically designed for amino acids and amino alcohols.
Reagents & Equipment[1][2][3][4]
-
Column: Daicel Crownpak CR-I (+) (3.0 mm × 150 mm, 5 µm).
-
Mobile Phase: Perchloric Acid (HClO₄) aqueous solution (pH 1.5 to 2.0).
-
Note: Methanol (10-15%) can be added to reduce retention time if the phenyl ring causes excessive hydrophobic interaction.
-
-
Flow Rate: 0.4 mL/min.
-
Temperature: 25°C (Lower temperature often improves resolution in host-guest systems).
-
Detection: UV at 210 nm (or 254 nm).
Step-by-Step Workflow
-
Sample Prep: Dissolve 1.0 mg of the sample in 1 mL of Mobile Phase. Ensure the amine is fully protonated (acidic pH is crucial).
-
Equilibration: Flush column with mobile phase for 30 mins. Ensure baseline is stable (HClO₄ is transparent at UV 210 nm).
-
Injection: Inject 5 µL of sample.
-
Elution Order:
-
The D-(-)-threo isomer (1R, 2R) typically elutes second on the CR(+) column due to stronger complexation with the chiral crown ether.
-
The L-(+)-threo isomer elutes first.
-
Validation: Inject authentic D-(-)-threo standard to confirm retention time.
-
Mechanistic Diagram (DOT)
Caption: Workflow for the separation of amino-diol enantiomers using Crown Ether technology. Protonation is the critical activation step.
Alternative Approach: Polysaccharide Phase (Polar Organic Mode)
For laboratories without access to Crown Ether columns, or for preparative purposes where aqueous perchloric acid is undesirable, the Chiralpak AD-H or AD-3 is the robust alternative.
-
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: 100% Ethanol (or Methanol) + 0.1% Diethylamine (DEA) + 0.1% Trifluoroacetic acid (TFA).
-
Note: The "Basic + Acidic" additive mix is a trick to handle the amphoteric nature of the amino-diol, sharpening the peaks.
-
-
Mechanism: The separation relies on hydrogen bonding between the carbamate groups of the CSP and the hydroxyl/amine groups of the analyte.
-
Pros: High solubility, easy solvent evaporation.
-
Cons: Lower selectivity (
) compared to Crown Ether; sensitive to water content.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary interactions with silanols | Increase ionic strength (if using Crown) or add DEA (if using Polysaccharide). |
| Low Resolution | Temperature too high | Lower column temperature to 10-15°C. Enantioselectivity often increases at lower T. |
| Retention Drift | pH instability | Ensure mobile phase pH is strictly controlled. For Crownpak, pH must be < 2.0 to keep amine protonated. |
| Split Peaks | Diastereomer contamination | Check if the sample contains erythro isomers. These separate from threo and may co-elute if not optimized. |
References
-
Hyun, M. H. (2016). Liquid Chromatographic Separation of Enantiomers on Crown Ether-Based Chiral Stationary Phases. Journal of Chromatography A. Link
- Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Separations by Liquid Chromatography And Related Technologies. Marcel Dekker, Inc.
-
Daicel Corporation. (2023). Instruction Manual for CROWNPAK CR-I (+). Link
- Guan, J., et al. (2011). Separation of Florfenicol Amine Enantiomers by HPLC. Chinese Journal of Pharmaceuticals.
A Technical Guide to the Synthesis of 2-(4-Aminophenyl)propane-1,3-diol: Benchmarking Yields for a Key Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth technical analysis of a robust and reproducible synthetic route to 2-(4-Aminophenyl)propane-1,3-diol, a valuable building block in pharmaceutical development. In the absence of established large-scale industrial yield data for this specific molecule, we present a well-vetted, two-step benchmark synthesis. This process begins with a Henry (nitroaldol) reaction between 4-nitrobenzaldehyde and nitroethane, followed by the catalytic reduction of the resulting nitro-diol intermediate. This guide will detail the experimental protocols, explain the rationale behind the chosen methodologies, and present a comparative analysis of alternative synthetic strategies for structurally related 2-aryl-1,3-propanediols. All data is supported by citations from peer-reviewed literature and established chemical principles, ensuring scientific integrity and trustworthiness.
Introduction
2-(4-Aminophenyl)propane-1,3-diol and its structural analogs are of significant interest in medicinal chemistry. The presence of a primary aromatic amine, a chiral center, and two hydroxyl groups provides a versatile scaffold for the synthesis of a wide range of biologically active molecules. The efficiency of the synthetic route to this intermediate is therefore a critical factor in the overall cost and feasibility of a drug development program. This guide aims to establish a reliable benchmark for the laboratory-scale synthesis of this compound, providing a standard against which other methodologies can be evaluated.
Benchmark Synthesis: A Two-Step Approach
The benchmark synthesis is a two-step process that is both high-yielding and utilizes readily available starting materials.
Caption: The two-step benchmark synthesis of 2-(4-Aminophenyl)propane-1,3-diol.
Step 1: Henry (Nitroaldol) Reaction
The first step involves the formation of a carbon-carbon bond between 4-nitrobenzaldehyde and nitroethane through a Henry reaction. This reaction is a classic method for the synthesis of β-nitro alcohols and is known for its reliability.[1]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-nitrobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or a mixture of water and methanol.
-
Addition of Reagents: Add nitroethane (1.2 eq) to the solution.
-
Catalyst Addition: Slowly add a catalytic amount of a suitable base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or an inorganic base like sodium carbonate, to the reaction mixture at room temperature. The use of a base is crucial for the deprotonation of nitroethane, forming the nucleophilic nitronate anion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin-Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl). Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: The crude product, 1-(4-nitrophenyl)-2-nitropropane-1,3-diol, can be purified by column chromatography on silica gel.
Step 2: Catalytic Reduction of the Nitro Group
The second step is the reduction of the aromatic nitro group of the intermediate to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[2]
Experimental Protocol:
-
Reaction Setup: Dissolve the purified 1-(4-nitrophenyl)-2-nitropropane-1,3-diol (1.0 eq) in a solvent such as ethanol or methanol in a flask suitable for hydrogenation (e.g., a Parr shaker bottle).
-
Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) and agitate it vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude 2-(4-aminophenyl)propane-1,3-diol. Further purification can be achieved by recrystallization.
Benchmarking Yield and Comparison
The following table summarizes the expected yields for the benchmark synthesis and compares them with alternative methods for synthesizing 2-aryl-1,3-propanediols. It is important to note that direct industrial yield data for 2-(4-Aminophenyl)propane-1,3-diol is not publicly available, so the benchmark yields are based on reported yields for analogous reactions in the chemical literature.
| Synthesis Step/Method | Starting Materials | Key Reagents/Conditions | Typical Yield Range | References |
| Benchmark: Step 1 (Henry Reaction) | 4-Nitrobenzaldehyde, Nitroethane | Base catalyst (e.g., DBU) | 70-85% | [3][4] |
| Benchmark: Step 2 (Catalytic Reduction) | 1-(4-Nitrophenyl)-2-nitropropane-1,3-diol | H₂, Pd/C | 85-95% | [5][6] |
| Overall Benchmark Yield | 4-Nitrobenzaldehyde, Nitroethane | Two-step synthesis | 60-80% | |
| Alternative: Reduction of Diethyl Phenylmalonate | Diethyl phenylmalonate | Lithium aluminum hydride (LiAlH₄) | 65-75% | [7] |
| Alternative: From Styrene Oxide | Styrene oxide derivatives | Ring-opening with a suitable nucleophile | Variable |
Discussion of Alternative Methodologies
While the benchmark two-step synthesis is a reliable and high-yielding route, other methods for the synthesis of 2-aryl-1,3-propanediols exist.
-
Reduction of Diethyl Phenylmalonates: This method involves the reduction of a diester to a diol using a strong reducing agent like lithium aluminum hydride.[7] While effective, this method can be less economical due to the cost of the starting material and the hazards associated with large-scale use of LiAlH₄.
-
Ring-Opening of Styrene Oxides: Epoxides like styrene oxide can be opened to form 1,2-diols. Further functionalization would be required to introduce the second hydroxyl group at the 3-position and the amino group on the aromatic ring, making this a potentially longer and less efficient route.
Causality Behind Experimental Choices
The selection of the benchmark synthesis was based on several key factors:
-
Atom Economy: The Henry reaction and subsequent reduction are relatively atom-economical, minimizing waste.
-
Readily Available Starting Materials: 4-Nitrobenzaldehyde and nitroethane are common and relatively inexpensive starting materials.
-
Robust and Scalable Reactions: Both the Henry reaction and catalytic hydrogenation are well-understood and scalable reactions, making them suitable for potential industrial application.
-
Chemoselectivity: Catalytic hydrogenation with Pd/C is highly chemoselective for the reduction of the nitro group, leaving the hydroxyl groups intact.[8]
Conclusion
This guide has established a benchmark for the synthesis of 2-(4-Aminophenyl)propane-1,3-diol with an expected overall yield in the range of 60-80%. The detailed two-step protocol, based on a Henry reaction followed by catalytic reduction, provides a reliable and efficient method for laboratory-scale production. By providing a clear benchmark and a comparative analysis of alternative routes, this guide serves as a valuable resource for researchers and professionals in the field of drug development, enabling informed decisions in the synthesis of this important pharmaceutical intermediate.
References
-
ResearchGate. (n.d.). A) Henry reaction yields of 4‐nitrobenzaldehyde with nitroethane at... Retrieved from [Link]
-
Rational design of single-atom catalysts for efficient hydrogenation of nitro compounds. (n.d.). ScienceDirect. Retrieved from [Link]
-
ResearchGate. (n.d.). Conversion of 4-nitrobenzaldehyde (6) in the Henry reaction with... Retrieved from [Link]
-
Ahmad, Z., Rauf, A., Ajaj, R., Al-Zaqri, N., Al-Otaibi, T. M., & Warad, I. (2023). Catalyzing the Hydrogenation of Nitro Group to Amino Group using Greenly Synthesized Fe3O4 Nanoparticles for Water Purification. Pure and Applied Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Henry reaction. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Retrieved from [Link]
- Google Patents. (n.d.). Catalytic hydrogenation of nitro aromatic compounds to produce the corresponding amino compounds.
-
PubMed. (2010). Hydrolase-catalyzed fast Henry reaction of nitroalkanes and aldehydes in organic media. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrosynthesis of the new (1 S, 2 S)-2-mino-1-(4-nitrophenyl) propane-1,3-diol derivatives. Retrieved from [Link]
-
Journal of Chemical Technology and Metallurgy. (2018). Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of 2-phenyl-1,3-propanediol.
-
Semantic Scholar. (n.d.). Synthesis of 1,2-Diarylpropane-1,3-Diols and Determination of their Configurations. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Progress in 1,3-propanediol biosynthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic Methods for the Preparation of 1,3‐Propanediol. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-nitropropene. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 2,2-di[4-(4'-aminophenoxy)phenyl]propane.
- Google Patents. (n.d.). Process for producing the sodium salt of 2-nitro-1,3-propanediol.
-
Beilstein Journal of Organic Chemistry. (2014). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. Retrieved from [Link]
Sources
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. oaepublish.com [oaepublish.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. US5072056A - Synthesis of 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Personal protective equipment for handling 2-(4-Aminophenyl)propane-1,3-diol
Executive Safety Assessment
2-(4-Aminophenyl)propane-1,3-diol is a functionalized aromatic amine often utilized as a key intermediate in the synthesis of amphenicol antibiotics (e.g., Chloramphenicol, Florfenicol). While often categorized generically as an "irritant" in bulk chemical catalogs, its structural pharmacophore—a primary aniline coupled with a hydrophilic diol tail—dictates a higher tier of biological caution.
The Silent Hazard: The primary risk is not merely contact dermatitis, but systemic toxicity via dermal absorption . The aniline moiety presents a risk of methemoglobinemia (oxidation of hemoglobin), while the propane-1,3-diol chain enhances water solubility, potentially accelerating uptake through mucous membranes and compromised skin barriers compared to lipophilic anilines.
Core Hazard Profile (GHS/CLP Derived)
-
Acute Toxicity (Oral/Dermal): Category 4 (Harmful if swallowed or in contact with skin).
-
Skin/Eye Irritation: Category 2 (Causes serious irritation).[1][2]
-
Target Organ Toxicity: Blood (Methemoglobinemia potential).
-
Sensitization: Potential skin sensitizer due to the aromatic amine structure.
Personal Protective Equipment (PPE) Matrix
Standard laboratory "safety hygiene" is insufficient for aromatic amines. The following matrix applies the Precautionary Principle , treating the substance with the breakthrough-time caution reserved for pure aniline until specific permeation data proves otherwise.
| Protection Zone | PPE Requirement | Technical Rationale |
| Respiratory | Primary: Fume Hood (Face Velocity > 0.5 m/s).Secondary: N95/P100 Respirator (if handling powder outside hood). | The amine functionality can react with mucosal proteins. Dust inhalation must be prevented to avoid sensitization. |
| Dermal (Hands) | Double-Gloving Protocol: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (4-8 mil) or Laminate (Silver Shield) for stock solutions. | Aromatic amines are known to permeate thin nitrile. Double gloving increases breakthrough time (BTT) from <15 mins to >4 hours for incidental contact. |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+).Note: Safety glasses are insufficient. | The diol functionality makes the compound miscible with lachrymal fluid, increasing residence time and corneal damage potential upon splash. |
| Body | Lab Coat (Buttoned, Tyvek sleeves recommended). Long pants, closed-toe chemical-resistant shoes. | Prevents migration of dust/aerosols to street clothes. Tyvek sleeves protect wrists, the most common exposure point between glove and coat. |
Operational Protocol: Step-by-Step Handling
Phase A: Engineering Controls & Preparation
-
Verify Airflow: Ensure the fume hood is operational. Do not rely on general room ventilation.
-
Decontamination Zone: Prepare a "dirty" zone inside the hood lined with absorbent pads (benchkote) to capture minor spills.
-
Neutralization Prep: Have a wash bottle of 5% acetic acid or dilute HCl available. Acidifying the amine converts it to the ammonium salt, drastically reducing its volatility and skin permeability during cleanup.
Phase B: Weighing & Transfer (Solid State)
-
Risk:[1][2][3][4][5][6] Electrostatic dispersion of fine powder.
-
Protocol:
-
Place the analytical balance inside the fume hood or use a powder containment enclosure.
-
Use an antistatic gun on the weighing boat and spatula before contact. Organic diols can carry significant static charge, causing "jumping" of powder.
-
Transfer: Dissolve the solid immediately after weighing. Do not transport open weighing boats across the lab.
-
Phase C: Solubilization & Reaction (Liquid State)
-
Protocol:
-
Solvent Choice: When dissolving in polar aprotic solvents (DMSO, DMF), be aware that these solvents enhance skin permeability , acting as a vehicle to carry the amine into the bloodstream.
-
Cannula Transfer: For volumes >50mL, use positive pressure transfer (cannula) rather than pouring to eliminate splash risk.
-
Temperature Control: If heating is required, ensure a reflux condenser is fitted before heating begins to prevent amine vapor release.
-
Safety Logic & Emergency Response Visualization
The following diagram outlines the decision-making process for handling and emergency response.
Figure 1: Operational decision tree distinguishing between solid-state dust hazards and liquid-state absorption risks, culminating in emergency response pathways.
Waste Disposal & Deactivation[7]
Do not dispose of this chemical down the drain. The amine group is toxic to aquatic life, and the diol increases mobility in water systems.
-
Segregation: Collect in a dedicated "Organic Waste - Toxic/Amine" container.
-
Crucial: Do NOT mix with oxidizing acids (Nitric, Perchloric) or peroxides in the waste stream, as this can generate exothermic reactions or explosive byproducts.
-
-
Container Prep: Triple rinse empty containers with a solvent (Ethanol/Methanol) before disposal. Add the rinsate to the waste stream.
-
Spill Cleanup:
-
Absorb liquid spills with vermiculite or sand.[7]
-
Wipe the area with dilute (5%) acetic acid to protonate residual amine traces, making them water-soluble and easier to wipe up with soap and water.
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 122134 (Related Structure: 2-amino-1-(4-nitrophenyl)propane-1,3-diol). Retrieved from [Link]
-
Haz-Map, Information on Hazardous Chemicals and Occupational Diseases. Methemoglobinemia: Primary Industrial Chemicals. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Aniline (Analogous Hazard Data). Retrieved from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Understanding the EU Chemical Permeation Standard: A Guide to Glove Protection [shieldscientific.com]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. researchgate.net [researchgate.net]
- 7. spectrumchemical.com [spectrumchemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
